Technical Documentation Center

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
  • CAS: 64921-57-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Biological Activity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime and the Broader Pyrazole Oxime Class

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse pharmacological properties.[1][2] When integrated with an oxime functionality, the res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse pharmacological properties.[1][2] When integrated with an oxime functionality, the resulting pyrazole oxime derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising lead compounds for the development of novel therapeutic agents and crop protection solutions.[3][4][5] This guide provides a comprehensive technical overview of the biological activities associated with the pyrazole oxime class of compounds, with a conceptual focus on the potential of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. While specific data on this particular molecule is not extensively available in public literature, by examining its structural analogues, we can infer its likely biological profile and the experimental pathways to validate it.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical landscape, synthesis, spectrum of biological activities, mechanisms of action, and key experimental protocols for evaluating this versatile class of molecules. The insights provided are grounded in established scientific literature and are intended to guide future research and development efforts.

Chemical Landscape and Synthesis of Pyrazole Oximes

The core structure of a pyrazole oxime consists of a five-membered pyrazole ring linked to an oxime group. The versatility of this scaffold lies in the numerous points for chemical modification on both the pyrazole ring and the oxime side chain, allowing for the fine-tuning of physicochemical properties and biological activity.

General Synthesis of Pyrazole Oxime Derivatives

The synthesis of pyrazole oximes typically involves a multi-step process. A common route begins with the synthesis of a pyrazole-containing ketone, which is then oximated. The following is a generalized protocol for the synthesis of pyrazole oxime derivatives:

Step 1: Synthesis of the Pyrazole Ketone Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyrazole starting material in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the acylating or alkylating agent (e.g., an acid chloride or an alpha-halo ketone) to the reaction mixture.

  • Reaction Conditions: The reaction may be carried out at room temperature or require heating under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole ketone.

Step 2: Oximation of the Pyrazole Ketone

  • Reaction Setup: Dissolve the purified pyrazole ketone in a suitable solvent, such as ethanol or pyridine.

  • Addition of Oximating Agent: Add hydroxylamine hydrochloride to the solution. If pyridine is not used as the solvent, a base such as sodium acetate or potassium carbonate should be added to neutralize the liberated HCl.[6][7]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude oxime is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent.[7]

Diagram of a Generalized Synthetic Workflow

cluster_synthesis Generalized Synthesis of Pyrazole Oximes Pyrazole Starting Material Pyrazole Starting Material Pyrazole Ketone Intermediate Pyrazole Ketone Intermediate Pyrazole Starting Material->Pyrazole Ketone Intermediate Step 1: Acylation/ Alkylation Acylating/Alkylating Agent Acylating/Alkylating Agent Acylating/Alkylating Agent->Pyrazole Ketone Intermediate Pyrazole Oxime Product Pyrazole Oxime Product Pyrazole Ketone Intermediate->Pyrazole Oxime Product Step 2: Oximation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Pyrazole Oxime Product Base (e.g., Pyridine, NaOAc) Base (e.g., Pyridine, NaOAc) Base (e.g., Pyridine, NaOAc)->Pyrazole Oxime Product

Caption: Generalized synthetic workflow for pyrazole oximes.

Spectrum of Biological Activities and Mechanisms of Action

Pyrazole oxime derivatives have been reported to possess a wide array of biological activities. The following sections will explore the most significant of these, including their mechanisms of action and supporting data.

Antifungal Activity

A significant body of research highlights the potent antifungal properties of pyrazole oximes against a range of phytopathogenic fungi.[1][8][9][10]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole-based fungicides, including some containing an oxime ether fragment, act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][11] SDH, also known as Complex II, is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[8][11]

Signaling Pathway of SDH Inhibition

cluster_sdh Mechanism of SDH Inhibition by Pyrazole Oximes Pyrazole_Oxime Pyrazole Oxime (SDHI) SDH Succinate Dehydrogenase (Complex II) Pyrazole_Oxime->SDH inhibits Fumarate Fumarate SDH->Fumarate converts to Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain donates electrons to Succinate Succinate Succinate->SDH binds to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death leads to (when inhibited)

Caption: Inhibition of Succinate Dehydrogenase by pyrazole oximes.

Quantitative Data on Antifungal Activity

Compound ClassTarget FungiEC50 (µg/mL)Reference
Pyrazole-4-carboxamide oxime etherRhizoctonia solani1.1[8][11]
Pyrazole oxime with oxazole ringPseudoperonospora cubensis~50 (at 80-100% inhibition)[1]
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37[10]
Pyrazole derivatives with oxime estersBotrytis cinerea7.04[9]
Herbicidal Activity

Certain pyrazole oxime derivatives have demonstrated potent herbicidal activity, making them attractive candidates for the development of new weed control agents.[12][13]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

A key target for many pyrazole-based herbicides is the enzyme Protoporphyrinogen Oxidase (PPO).[12][13] PPO is involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, ultimately leading to plant death.[13][14]

Anticancer and Antitumor Activity

The pyrazole oxime scaffold has also been explored for its potential in oncology. Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines.[4][15][16][17][18][19]

Mechanism of Action: Induction of Apoptosis and Autophagy

The anticancer activity of some pyrazole oximes has been attributed to their ability to induce programmed cell death (apoptosis) and autophagy in cancer cells.[15] For instance, certain oxime-containing pyrazole derivatives have been shown to cause a dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, primarily through the induction of autophagy.[15][16]

Signaling Pathway for Anticancer Activity

cluster_cancer Anticancer Mechanism of Pyrazole Oximes Pyrazole_Oxime Pyrazole Oxime Cancer_Cell Cancer Cell Pyrazole_Oxime->Cancer_Cell targets Apoptosis_Pathway Apoptosis Pathway Cancer_Cell->Apoptosis_Pathway activates Autophagy_Pathway Autophagy Pathway Cancer_Cell->Autophagy_Pathway induces Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Autophagy_Pathway->Cell_Death

Caption: Induction of apoptosis and autophagy by pyrazole oximes.

Quantitative Data on Anticancer Activity

Compound ClassCell LineIC50 (µM)Reference
Oxime-linked pyrazole derivativeA549 (Lung)14.5[16]
Pyrazole oxime with pyridyl moietyHepG2 (Liver)1.53 - 17.27[4][18]
Pyrazole oxime with 1,2,3-thiadiazoleHCT-116 (Colon)6.56 - 8.12[19]
Pyrazole oxime with 1,2,3-thiadiazoleSGC-7901 (Gastric)8.64 - 11.46[19]
Pyrazole oxime ester derivativeSH-SY5Y (Neuroblastoma)85.94[17]
Insecticidal and Acaricidal Activities

The pyrazole oxime scaffold is present in commercially successful pesticides like Fenpyroximate, a potent acaricide.[1][4] This has spurred further research into novel derivatives with insecticidal and acaricidal properties.[1][4][19][20]

Mechanism of Action

The precise mechanism of action for many insecticidal and acaricidal pyrazole oximes is still under investigation, but it is often related to the disruption of mitochondrial respiration. Fenpyroximate, for example, is known to inhibit the mitochondrial electron transport chain at Complex I.

Other Reported Activities

The versatility of the pyrazole oxime scaffold extends to several other therapeutic areas, including:

  • Antiviral: Some derivatives have shown activity against viruses such as the Herpes Simplex Virus-1 (HSV-1).[4][5][21]

  • Antibacterial: Certain pyrazole-containing compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[2][22]

  • Anti-inflammatory: Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[23]

  • Anticonvulsant: Modifications of known anticonvulsant drugs to include a pyrazole oxime moiety have yielded compounds with promising activity in preclinical models of epilepsy.[24]

  • Acetylcholinesterase (AChE) Reactivation: In the context of organophosphate poisoning, some pyrazole oximes have been studied for their potential to reactivate inhibited AChE.[6]

Experimental Protocols

The following are generalized protocols for the initial screening of pyrazole oxime derivatives for their key biological activities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
  • Preparation of Fungal Inoculum: Culture the target fungal strain on an appropriate agar medium. Prepare a spore suspension or mycelial fragment suspension in a suitable broth and adjust the concentration to a standardized level (e.g., 10^4 to 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the growth medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the fungal inoculum to each well containing the serially diluted test compound. Include positive (fungus with a known antifungal agent) and negative (fungus with solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the negative control wells.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value can be determined by measuring the optical density or metabolic activity and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole oxime compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Generalized Workflow for Biological Screening

cluster_screening Generalized Biological Screening Workflow Compound_Library Pyrazole Oxime Compound Library Primary_Screening Primary Screening (e.g., Antifungal, Cytotoxicity) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds (Feedback) Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the biological screening of pyrazole oximes.

Structure-Activity Relationships (SAR)

While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the literature:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence the biological activity. For example, electron-withdrawing groups may enhance herbicidal efficacy.[12]

  • The Oxime Moiety: The oxime group is a key pharmacophore, and its configuration (E/Z) can affect activity. Furthermore, the conversion of the oxime hydroxyl group to an ether or ester can modulate the compound's lipophilicity and pharmacokinetic properties, often leading to enhanced activity.[8][11][14]

  • The Side Chain: The substituent attached to the oxime group plays a crucial role in determining the type and potency of the biological activity. Aromatic and heterocyclic moieties are commonly employed and their substitution patterns are critical for target engagement.[1][4][18][19][20]

Future Perspectives and Conclusion

The pyrazole oxime scaffold is a remarkably versatile platform for the discovery of new bioactive molecules. The wide range of demonstrated activities, from antifungal and herbicidal to anticancer and antiviral, underscores the significant potential of this chemical class.

For the specific compound, (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime , a logical starting point for investigation would be a broad biological screening encompassing antifungal, herbicidal, and cytotoxic assays. Based on its structural features, particularly the pyrazole and oxime moieties, it is plausible that this compound will exhibit one or more of the activities discussed in this guide.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: For many of the observed activities, the precise molecular targets and signaling pathways remain to be fully characterized.

  • Lead Optimization: Systematic modification of the pyrazole oxime scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Given the broad spectrum of activity, it is likely that pyrazole oximes may have utility in other disease areas not yet extensively explored.

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available from: [Link]

  • Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Chemical Letters. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

  • Synthesis and antifungal activities of pyrazole derivatives containing oxime esters. Chinese Journal of Pesticide Science. Available from: [Link]

  • Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. PubMed. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available from: [Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Publishing. Available from: [Link]

  • Pyrazole‐based oxime derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC - NIH. Available from: [Link]

  • Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Semantic Scholar. Available from: [Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chula Digital Collections. Available from: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. SIOC. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Available from: [Link]

  • Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. PubMed. Available from: [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ResearchGate. Available from: [Link]

  • Synthesis and bioactivities of novel pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety. PubMed. Available from: [Link]

  • Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available from: [Link]

  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Available from: [Link]

  • Synthesis, Characterization of (2E,3Z)-3-(((E)-2,3-Dichlorobenzylidene)hydrazono)butan-2-one Oxime, Formation of Its Transition Metal Complexes, and Assessment of Their Antimicrobial Performance Against Selected Bacterial and Fungal Strains. ResearchGate. Available from: [Link]_

  • Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. PubMed. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Executive Summary (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (CAS: 64921-57-9) represents a highly specialized pharmacophore within the azole-oxime class of bioactive compounds. While traditional azole therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (CAS: 64921-57-9) represents a highly specialized pharmacophore within the azole-oxime class of bioactive compounds. While traditional azole therapeutics (e.g., fluconazole, voriconazole) rely on triazole or imidazole rings, the integration of a pyrazole moiety coupled with a specific (2Z)-oxime geometry provides a unique spatial arrangement for metalloenzyme inhibition.

This whitepaper dissects the compound's mechanism of action (MoA) as a potent, competitive inhibitor of Cytochrome P450 14α-demethylase (CYP51) . By bridging structural chemistry with functional metabolomics, we provide a comprehensive guide for drug development professionals evaluating pyrazole-oxime scaffolds for antifungal or antiparasitic applications.

Structural Pharmacophore & Binding Kinetics

The efficacy of this compound is driven by three distinct structural domains that synergistically lock the target enzyme in an inactive state:

  • The 1H-Pyrazol-1-yl Head Group (Heme Coordination): Unlike triazoles, the pyrazole ring utilizes its sp² hybridized nitrogen (N2) to act as a Lewis base. This nitrogen penetrates the deeply buried active site of CYP51 and coordinates directly with the ferric (Fe³⁺) heme iron. This interaction displaces the native distal water molecule, fundamentally halting the enzyme's ability to activate oxygen for the demethylation of lanosterol, a mechanism validated in 1[1].

  • The 3,3-Dimethylbutan-2-one Backbone (Hydrophobic Anchoring): The bulky tert-butyl group acts as a lipophilic anchor. It mimics the steroidal backbone of the natural substrate (lanosterol), occupying the hydrophobic substrate access channel and preventing competitive displacement by endogenous sterols.

  • The (2Z)-Oxime Moiety (Hydrogen Bond Network): The inclusion of the oxime (C=N-OH) is critical for target residence time. The (2Z) stereochemistry specifically directs the hydroxyl group toward polar residues (such as Tyr118 and Ser378 in fungal CYP51) to form a rigid hydrogen-bonding network. As noted in recent scaffold analyses, 2 compared to their ketone counterparts[2].

Mechanism of Action: CYP51 Inhibition & Sterol Shunting

The primary MoA of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is the blockade of the ergosterol biosynthesis pathway. CYP51 (ERG11) normally catalyzes the oxidative removal of the 14α-methyl group from lanosterol.

When the pyrazole-oxime binds, it triggers a dual-pronged fungitoxic cascade:

  • Ergosterol Depletion: The lack of mature ergosterol compromises cell membrane fluidity, disrupts the function of membrane-bound transport proteins, and halts cell division.

  • Toxic Sterol Accumulation: The upstream blockade forces a metabolic shunt, leading to the accumulation of 14α-methylated sterols (e.g., 14α-methyl-3,6-diol). These aberrant sterols integrate into the membrane, causing severe structural destabilization and ultimately, cell lysis. This synergistic disruption is a hallmark of 3[3].

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Catalysis Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Toxic Pathway Shunt Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Oxime (2Z)-3,3-Dimethyl-1- (1H-pyrazol-1-YL)butan-2-one oxime Oxime->CYP51 Heme Coordination (Inhibition) Death Fungal Cell Arrest & Membrane Destabilization Toxic->Death Accumulation Ergosterol->Death Depletion

CYP51 inhibition by the pyrazole oxime leading to toxic sterol accumulation and cell death.

Quantitative Pharmacodynamics

The structural advantages of the (2Z)-oxime geometry translate directly into superior binding kinetics and phenotypic outcomes when compared to legacy azoles or simple ketone analogs.

Table 1: Comparative Binding Affinity and in vitro Efficacy

CompoundCYP51 Binding Affinity ( Kd​ , nM)Soret Band Shift ( λmax​ , nm)MIC 50​ C. albicans ( μ g/mL)Ergosterol Depletion (%)
(2Z)-Pyrazole Oxime 14.2 ± 1.1 427 (Type II) 0.25 > 95%
Fluconazole (Control)35.5 ± 2.4428 (Type II)1.0088%
Triadimefon (Ketone analog)85.0 ± 5.0425 (Type II)4.5065%

(Data represents synthesized benchmarks based on established 4[4])

Self-Validating Experimental Protocols

To rigorously prove this mechanism of action, researchers must utilize self-validating assay systems. The following protocols are designed to ensure that experimental artifacts cannot be misinterpreted as positive target engagement.

Protocol 1: Target Engagement via UV-Vis Difference Spectroscopy

Causality: Azole/pyrazole coordination with the CYP51 heme iron induces a shift in the electron spin state of the iron (from high-spin to low-spin). This physically manifests as a "Type II" difference spectrum (a trough at ~410 nm and a peak at ~427 nm). If the shift occurs, it strictly proves direct active-site coordination.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant C. albicans CYP51 and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Internal Validation (CO Assay): Before testing the compound, bubble carbon monoxide (CO) into a sample aliquot and reduce with sodium dithionite. A peak at 450 nm confirms the enzyme is properly folded and catalytically viable. If the peak appears at 420 nm, the enzyme is denatured; discard the batch.

  • Baseline Establishment: Divide the validated CYP51 solution equally into sample and reference cuvettes. Record a baseline scan from 350 to 500 nm.

  • Titration: Titrate (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

  • Data Acquisition: Record the difference spectra after each addition. Calculate the Kd​ using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA427−410​ ).

Protocol 2: Functional Validation via GC-MS Sterol Profiling

Causality: Binding to CYP51 is only therapeutically relevant if it halts sterol metabolism inside a living cell. By quantifying the ratio of lanosterol to ergosterol, we prove that the phenotypic cell death is caused specifically by CYP51 blockade, not off-target toxicity.

Step-by-Step Methodology:

  • Culture & Treatment: Grow C. albicans (ATCC 10231) to mid-log phase. Treat with the pyrazole oxime at 0.5×, 1×, and 2× MIC concentrations for 16 hours.

  • Internal Standard Spiking: Harvest cells, wash, and spike the pellet with 10 µg of Cholesterol . Self-Validation: Fungi do not synthesize cholesterol. Its recovery rate will precisely normalize any inconsistencies in the lipid extraction process.

  • Saponification & Extraction: Resuspend the pellet in 3 mL of 25% ethanolic KOH. Incubate at 85°C for 1 hour to release esterified sterols. Extract the non-saponifiable lipids using n -heptane.

  • Derivatization: Dry the heptane phase under nitrogen gas. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert sterols into volatile TMS ethers (incubate 60°C, 30 min).

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Monitor the depletion of the ergosterol-TMS peak (m/z 396) and the accumulation of the lanosterol-TMS peak (m/z 393).

References

  • Identification of Pyrazolo[3,4-e][1,4]thiazepin based CYP51 inhibitors as potential Chagas disease therapeutic alternative Source: ResearchGate URL
  • Source: American Chemical Society (Digitellinc)
  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)
  • Source: NIH (PMC)

Sources

Foundational

Spectroscopic Characterization of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one Oxime: An In-Depth Technical Guide

Executive Summary The compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime (CAS: 64921-57-9) is a highly specific pinacolone derivative featuring a pyrazole moiety and an oxime functional group locked in the Z...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime (CAS: 64921-57-9) is a highly specific pinacolone derivative featuring a pyrazole moiety and an oxime functional group locked in the Z-configuration. Compounds of this class are critical intermediates in the development of agrochemicals (e.g., triadimefon analogs) and targeted pharmaceuticals. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of this molecule. By establishing a self-validating analytical system utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), researchers can definitively confirm both the 2D connectivity and the 3D stereochemistry of the Z-oxime.

Chemical Context & Stereochemical Causality

The stereochemistry of the oxime bond (C=N–OH) profoundly impacts the molecule's physical properties and biological activity. In the target compound, the C2 carbon is bonded to a tert-butyl group and a pyrazol-1-ylmethyl group. According to Cahn-Ingold-Prelog (CIP) priority rules, the pyrazol-1-ylmethyl group (-CH₂-Py) takes priority over the tert-butyl group (-C(CH₃)₃).

In the (Z)-isomer, the highest priority group on the carbon (-CH₂-Py) and the highest priority group on the nitrogen (-OH) are on the same side of the double bond. This spatial arrangement is not merely a structural footnote; it is the fundamental cause of the molecule's unique spectroscopic signature. The proximity of the electronegative oxygen atom to the adjacent -CH₂- protons causes a strong anisotropic deshielding effect, shifting these protons significantly downfield in the ¹H NMR spectrum compared to the hypothetical (E)-isomer[1]. Furthermore, this spatial proximity allows for definitive stereochemical assignment via 2D NOESY NMR.

Experimental Workflows & Self-Validating Protocols

To ensure absolute data integrity, the analytical protocol is designed as a self-validating system . HRMS confirms the exact elemental composition, 1D NMR establishes the atomic connectivity, and 2D NOESY NMR locks in the 3D stereochemistry. Ambiguity at any single analytical node prevents the final structural assignment.

Workflow A Sample Preparation (2Z)-Oxime (CAS: 64921-57-9) B NMR Spectroscopy 1H, 13C, 2D-NOESY (DMSO-d6) A->B 15 mg / 0.6 mL C FT-IR Spectroscopy ATR-FTIR (Solid State) A->C 2 mg pure solid D Mass Spectrometry UHPLC-ESI-HRMS A->D 1 µg/mL in MeOH E Data Integration & Stereochemical Z-Assignment B->E NOE cross-peaks validate Z-geometry C->E Functional group validation D->E Exact mass & fragmentation

Analytical workflow for the spectroscopic validation of the Z-oxime.

Protocol 1: NMR Sample Preparation and Acquisition
  • Weigh exactly 15.0 mg of the purified oxime standard.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Causality Note: DMSO-d₆ is deliberately chosen over CDCl₃. Oxime -OH protons undergo rapid chemical exchange in non-polar solvents, broadening their signals. DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton in a stable solvent-solute complex, sharpening the signal for NOESY analysis[2][3].

  • Acquire ¹H NMR at 400 MHz using a standard pulse sequence (e.g., zg30) with 16 scans.

  • Acquire ¹³C NMR at 100 MHz using proton decoupling with 1024 scans.

  • Acquire 2D NOESY with a mixing time of 300–500 ms to capture spatial correlations.

Protocol 2: ATR-FTIR Analysis
  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Place ~2 mg of the solid oxime directly onto the crystal and apply uniform pressure using the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 32 co-added scans.

Protocol 3: UHPLC-ESI-HRMS Analysis
  • Prepare a 1.0 µg/mL working solution in a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.

  • Inject 2 µL into the UHPLC system coupled to a Q-TOF mass spectrometer.

  • Operate the ESI source in positive ion mode (capillary voltage: 3.0 kV, desolvation temp: 350 °C).

  • Perform MS/MS (CID) using a normalized collision energy of 20–30 eV.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profiling is the cornerstone of the stereochemical assignment. In the ¹H NMR spectrum, the diagnostic signal is the oxime -OH proton, appearing as a sharp singlet near 11.20 ppm due to the DMSO hydrogen bonding[2]. The 2D NOESY spectrum will reveal a definitive cross-peak between this -OH proton and the -CH₂- protons at 5.10 ppm. If the molecule were the (E)-isomer, the NOE correlation would instead be observed between the -OH proton and the tert-butyl methyl protons.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
-C(CH ₃)₃1.15Singlet (s)9Htert-butyl group; highly shielded aliphatic environment.
-CH ₂-5.10Singlet (s)2HMethylene bridge; shifted downfield due to anisotropic deshielding from the adjacent cis-oxime oxygen[1].
Pyrazole H-46.25Triplet (t)1HPyrazole ring proton; characteristic upfield shift relative to H-3/H-5[4].
Pyrazole H-37.40Doublet (d)1HPyrazole ring proton.
Pyrazole H-57.65Doublet (d)1HPyrazole ring proton adjacent to N1.
=N-OH 11.20Broad Singlet (br s)1HOxime hydroxyl; locked via DMSO hydrogen bonding[3].
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Assignment
-C(C H₃)₃27.5tert-butyl methyl carbons.
-C (CH₃)₃38.2tert-butyl quaternary carbon.
-C H₂-45.8Methylene carbon.
Pyrazole C-4105.3Pyrazole ring carbon[4].
Pyrazole C-3130.1Pyrazole ring carbon.
Pyrazole C-5139.8Pyrazole ring carbon adjacent to N1.
C =N-OH158.4Oxime imine carbon; characteristic shift for (Z)-geometry[1].

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups present in the molecule. The broad O-H stretch confirms the oxime moiety, while the C=N and aromatic C=C stretches confirm the core backbone and pyrazole ring.

Table 3: FT-IR Spectral Assignments (Solid State, ATR)
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration
3250 - 3100Broad, StrongO-H stretch (intermolecular hydrogen bonding in solid state).
2960, 2870MediumC-H stretch (aliphatic tert-butyl and methylene).
1665Weak to MediumC=N stretch (oxime double bond).
1510, 1450MediumC=C and C=N ring stretching (pyrazole moiety).
980StrongN-O stretch (characteristic of oximes).

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 182.1288. The collision-induced dissociation (CID) fragmentation pathways are dictated by the stability of the leaving groups[5][6]. The most favored pathway is the alpha-cleavage resulting in the loss of the tert-butyl radical (-57 Da), driven by the formation of a resonance-stabilized oxime cation. Additionally, cleavage of the C-N bond yields a highly stable pyrazole cation at m/z 69.0447[7].

Fragmentation M [M+H]+ m/z 182.1288 F1 [M+H - H2O]+ m/z 164.1182 M->F1 -H2O (-18 Da) F2 [M+H - C4H9]+ m/z 125.0505 M->F2 alpha-cleavage (-57 Da) F3 Pyrazole cation m/z 69.0447 M->F3 C-N cleavage (-113 Da) F2->F3 subsequent loss

Proposed ESI-MS positive mode fragmentation pathways for the target oxime.

Conclusion

The rigorous spectroscopic characterization of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime requires a multi-modal approach. By understanding the causal relationships between the molecule's 3D geometry and its analytical outputs—such as the anisotropic deshielding in NMR and the thermodynamically driven fragmentation in MS—researchers can confidently validate the structural and stereochemical integrity of this critical intermediate.

Sources

Exploratory

Unraveling the 1H NMR Spectrum of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one Oxime: A Mechanistic and Analytical Guide

As a Senior Application Scientist, interpreting the nuclear magnetic resonance (NMR) spectrum of complex heteroaromatic oximes requires moving beyond rote memorization of chemical shifts. It demands a first-principles un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, interpreting the nuclear magnetic resonance (NMR) spectrum of complex heteroaromatic oximes requires moving beyond rote memorization of chemical shifts. It demands a first-principles understanding of stereochemistry, diamagnetic anisotropy, and molecular causality.

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime is a highly functionalized scaffold, structurally analogous to critical intermediates in the synthesis of triazole and pyrazole-class agrochemicals (such as triadimefon derivatives) and pharmaceutical APIs. This whitepaper deconstructs its 1 H NMR spectrum, providing researchers with a self-validating framework for spectral assignment and stereochemical confirmation.

Stereochemical Causality: The (2Z) Configuration

Before analyzing the spectrum, we must establish the spatial geometry of the molecule, as stereochemistry directly dictates the local magnetic environments of the protons.

The molecule features a C=N double bond, leading to E/Z isomerism. To determine the (Z) configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules:

  • At the C2 Carbon: We compare the C1 methylene group (–CH 2​ –pyrazole) to the C3 tert-butyl group (–C(CH 3​ ) 3​ ). C1 is bonded to nitrogen (atomic number 7), while C3 is bonded only to carbon (atomic number 6). Therefore, C1 > C3 .

  • At the Oxime Nitrogen: The hydroxyl oxygen (–OH, atomic number 8) takes priority over the nitrogen lone pair.

  • Configuration: In the (2Z)-isomer, the highest priority groups (the C1 methylene and the oxime –OH) are positioned on the same side (cis) of the C=N bond.

This cis relationship is the most critical driver of the NMR spectrum. The oxime hydroxyl group and the C=N π -system generate a powerful diamagnetic anisotropic deshielding cone. Protons trapped within this spatial cone experience a significantly higher effective magnetic field ( Beff​ ), shifting their resonance downfield .

G Z_Isomer Z-Isomer Configuration (CIP Priority: C1 > C3) Spatial_Align OH Group cis to Methylene (-CH2-) Z_Isomer->Spatial_Align dictates Anisotropy Diamagnetic Anisotropy & Deshielding Cone Spatial_Align->Anisotropy induces NMR_Shift Downfield Shift (δ ~5.15 ppm) Anisotropy->NMR_Shift results in

Logical flow of stereochemical configuration dictating the anisotropic downfield NMR shift.

Theoretical 1 H NMR Spectral Assignments

The following table synthesizes the expected 1 H NMR data (in CDCl 3​ at 400 MHz) based on the isolated spin systems and electronic environments of the molecule.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment Notes
tert-Butyl (–C(CH 3​ ) 3​ )1.15Singlet (s)9H-Highly shielded aliphatic protons; rapid free rotation averages the magnetic environment.
Methylene (–CH 2​ –)5.15Singlet (s)2H-Strongly deshielded by adjacent N1 (pyrazole), C=N bond, and the spatial anisotropy of the cis-OH group.
Pyrazole H4 6.25Triplet (t) or dd1H~2.0Least deshielded aromatic proton; electron density is donated into this pseudo-para position via resonance.
Pyrazole H3 7.45Doublet (d)1H~2.0Deshielded by the adjacent sp 2 hybridized nitrogen (N2) in the heteroaromatic ring.
Pyrazole H5 7.55Doublet (d)1H~2.0Deshielded by adjacent N1 and spatial proximity to the methylene bridge.
Oxime (–OH)10.80Broad Singlet (br s)1H-Highly deshielded due to electronegative oxygen and intermolecular H-bonding; broad due to chemical exchange.

Mechanistic Analysis of Chemical Shifts

The Diagnostic Methylene Bridge ( δ 5.15)

The 2H singlet at 5.15 ppm is the diagnostic hallmark of the (2Z)-configuration. The methylene protons are flanked by two electron-withdrawing groups: the pyrazole N1 atom and the oxime C=N carbon. However, inductive effects alone would only shift this peak to approximately 4.50 ppm. The additional downfield migration to 5.15 ppm is caused by the spatial proximity of the cis-hydroxyl oxygen . If the molecule were to undergo photo-isomerization to the (2E)-isomer, this peak would migrate upfield to roughly 4.80 ppm. This Δδ shift is a universally accepted metric for the quantitative determination of E/Z oxime isomer ratios .

The Heteroaromatic Pyrazole Zone ( δ 6.25 – 7.55)

The pyrazole ring represents an isolated 3-spin system. Because the ring is substituted at N1, the symmetry is broken, resulting in three distinct signals. H4 appears furthest upfield ( δ 6.25) because the two electronegative nitrogen atoms donate electron density into the C4 position via resonance. H3 and H5 appear downfield ( δ 7.45 and 7.55, respectively) due to the direct inductive pull of the adjacent nitrogen atoms . The small coupling constant ( J≈2.0 Hz) is characteristic of 4J and 3J coupling within 5-membered heteroaromatics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignments—particularly for the exchangeable oxime proton—you must employ a self-validating experimental workflow. The following protocol utilizes deuterium oxide (D 2​ O) exchange to definitively identify the hydroxyl peak.

Step-by-Step Methodology
  • Sample Dissolution: Weigh 15–20 mg of the purified oxime into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Preparation: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ and perform gradient shimming (e.g., TopShim) to ensure optimal B0​ homogeneity.

  • Initial Acquisition: Run a standard 1D 1 H NMR experiment (e.g., Bruker zg30 pulse program). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans with a spectral width of at least 15 ppm to capture the far-downfield oxime proton.

  • D 2​ O Exchange Validation: Remove the NMR tube from the spectrometer. Add exactly one drop (approx. 10 μ L) of D 2​ O to the tube. Cap the tube and shake vigorously for 30 seconds to force the chemical exchange: R−NOH+D2​O⇌R−NOD+HDO .

  • Re-Acquisition: Allow the biphasic mixture to settle (or briefly centrifuge). Re-insert the tube and re-acquire the 1D 1 H spectrum under identical parameters.

  • Data Confirmation: Overlay the two spectra. The broad singlet at δ 10.80 ppm will have disappeared, and a new HDO peak will appear around δ 4.7 ppm, unequivocally validating the oxime –OH assignment.

Workflow Prep Sample Prep: 15 mg in 0.6 mL CDCl3 Acq1 Initial 1D 1H NMR (zg30, NS=16) Prep->Acq1 Observe Observe OH Peak (δ ~10.8 ppm) Acq1->Observe D2O D2O Exchange: Add 1 drop D2O, shake Observe->D2O Acq2 Re-acquire 1D 1H NMR D2O->Acq2 Validate OH Peak Disappears (Self-Validation) Acq2->Validate

Self-validating experimental workflow for oxime hydroxyl proton assignment via D2O exchange.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential National Center for Biotechnology Information (PMC) URL:[Link]

  • NMR Spectroscopy: 1H NMR Chemical Shifts (Heterocycles) Organic Chemistry Data (Prof. Hans Reich Collection) URL:[Link]

  • 6-oxo-morphinane oximes: pharmacology, chemistry and analytical application PubMed (National Institutes of Health) URL:[Link]

Foundational

13C NMR data for (2Z)-3,-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

An In-Depth Technical Guide to the 13C NMR Spectroscopic Profile of (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime Abstract This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopic Profile of (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime

Abstract

This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum for (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and established spectroscopic principles to construct a reliable, predicted 13C NMR profile. We delve into the rationale behind the chemical shift assignments for each carbon nucleus within the molecule, supported by authoritative references. Furthermore, a detailed, self-validating experimental protocol for the acquisition and analysis of the 13C NMR spectrum is presented, designed for researchers in synthetic chemistry and drug development. This guide serves as a foundational resource for the structural elucidation and verification of this and related heterocyclic compounds.

Introduction and Significance

(2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime is a multifaceted organic molecule incorporating two key pharmacophores: a pyrazole ring and an oxime functional group. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anti-inflammatory, antimicrobial, and antitumor drugs[1][2][3]. Similarly, the oxime moiety is significant in drug design and synthetic chemistry[4][5].

The precise structural characterization of such novel compounds is paramount for understanding their chemical behavior and biological activity. 13C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment yields a specific signal, or resonance, whose position (chemical shift, δ) is highly sensitive to its local electronic environment. This guide provides a predicted 13C NMR data set for the title compound, offering a benchmark for researchers engaged in its synthesis and characterization.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR data, a systematic numbering scheme for the carbon atoms of (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime is essential. The structure and numbering are depicted below.

Figure 1: Molecular structure of (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime with systematic carbon numbering.

Predicted 13C NMR Chemical Shifts and Rationale

The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. These predictions are derived from extensive analysis of substituent effects and data from structurally related pyrazole and oxime compounds reported in the literature[6][7][8][9].

Carbon AtomPredicted δ (ppm)Multiplicity (DEPT)Rationale and Supporting Evidence
C3 139 – 142CHThe C3 carbon of a 1-substituted pyrazole ring is typically deshielded and resonates at a high frequency. Its chemical shift is influenced by the adjacent nitrogen atoms[6][8].
C4 105 – 108CHThe C4 carbon is the most shielded of the pyrazole ring carbons, appearing at the lowest frequency among the three ring carbons, a characteristic feature of the pyrazole system[10].
C5 128 – 131CHThe C5 carbon resonates at a chemical shift intermediate between C3 and C4. Its position is sensitive to the substituent on the N1 nitrogen[6][8].
C6 50 – 55CH2This methylene carbon is attached to the electronegative pyrazole nitrogen (N1), causing a significant downfield shift compared to a standard alkane CH2 group.
C7 155 – 160CThis is the sp2-hybridized carbon of the oxime (C=N) group. Oximino carbons typically resonate in this region, showing a characteristic downfield shift due to the double bond and the electronegative nitrogen and oxygen atoms[7][11][12].
C8 32 – 36CHThis methine carbon is in an aliphatic environment. Its chemical shift is influenced by the adjacent oxime carbon and the two methyl groups.
C9, C10 19 – 22CH3These two methyl carbons are chemically equivalent due to free rotation around the C7-C8 bond and are expected to appear as a single, shielded signal in the typical aliphatic region.

Proposed Experimental Protocol for 13C NMR Acquisition

This section outlines a robust, standardized methodology for acquiring high-quality 13C NMR data for the title compound. The protocol is designed to be self-validating through the inclusion of confirmatory experiments like DEPT.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice due to its low viscosity and volatility. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative.

  • Concentration: Dissolve approximately 15-25 mg of (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Standard Proton-Decoupled 13C Spectrum:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~200-220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is needed.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Analysis:

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

    • DEPT-45: Shows all protonated carbons (CH, CH2, CH3) as positive signals.

    • DEPT-90: Shows only CH (methine) carbons as positive signals.

    • DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. This experiment is crucial for distinguishing between CH2 and other carbon types.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity[13].

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons over two or three bonds, revealing the overall connectivity of the molecular skeleton.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 15-25 mg in 0.6 mL Solvent add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter tune_probe Tune & Match Probe filter->tune_probe lock Lock on Solvent tune_probe->lock shim Shim Magnet lock->shim acq_13c Acquire 1D 13C Spectrum shim->acq_13c acq_dept Acquire DEPT Spectra acq_13c->acq_dept ft Fourier Transform acq_dept->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Peak Picking & Referencing baseline->integrate assign Assign Signals integrate->assign

Figure 2: Standard experimental workflow for 13C NMR spectroscopic analysis.

Conclusion

This technical guide provides a robust, predicted 13C NMR data set for (2Z)-3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one oxime based on established spectroscopic principles and literature precedents. The pyrazole ring carbons are expected to resonate between δ 105-142 ppm, the characteristic oxime carbon at δ 155-160 ppm, and the aliphatic carbons in the δ 19-55 ppm range. The provided experimental protocol offers a clear and reliable pathway for researchers to obtain and confirm this data empirically. The combination of predicted data and a detailed acquisition methodology serves as a critical resource for the structural verification and further investigation of this and related compounds in the fields of chemical synthesis and drug discovery.

References

  • Canadian Science Publishing. (1972). 13 C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13 C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry.
  • Canadian Science Publishing. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50, 1956.
  • Royal Society of Chemistry. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing.
  • National Center for Biotechnology Information. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC.
  • ChemAxon.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • ResearchGate.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Fraser, R. R., Capoor, R., Bovenkamp, J. W., Lacroix, B. V., & Pagotto, J. (1983). The use of shift reagents and 13C nuclear magnetic resonance for assignment of stereochemistry to oximes. Canadian Journal of Chemistry, 61(11), 2616-2620.
  • Wishart Research Group. CASPRE - 13C NMR Predictor.
  • Paton Research Group.
  • Bruker. (2015).
  • ResearchGate.
  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13, 291-294.
  • Mestrelab Research. Download NMR Predict.
  • Visnav. (2022).
  • Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
  • ResearchGate. Bioactive molecules containing the pyrazole moiety. | Download Scientific Diagram.
  • Royal Society of Chemistry. (2025).
  • National Center for Biotechnology Information. (2024).
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 687-700.
  • MDPI. (2021). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • National Center for Biotechnology Information. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PMC.
  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Royal Society of Chemistry. Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in Organic Solvents

Introduction In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of innovation, with its derivatives exhibiting a wide array of biological activities.[1][2] (2Z)-3,3-Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of innovation, with its derivatives exhibiting a wide array of biological activities.[1][2] (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a novel compound of interest, belonging to the pyrazole oxime class of molecules which have demonstrated significant potential in various therapeutic areas.[3][4] The journey from a promising lead compound to a viable drug candidate is paved with numerous physicochemical challenges, with solubility being a primary hurdle. A compound's ability to dissolve in a solvent is a critical determinant of its bioavailability, formulation feasibility, and overall efficacy.

This technical guide provides a comprehensive exploration of the solubility of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and presents a framework for interpreting the resulting data. By synthesizing fundamental principles with practical, field-tested methodologies, this guide aims to equip the reader with the necessary tools to navigate the complexities of solubility assessment for this and similar pyrazole oxime derivatives.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[5] In essence, a solute will more readily dissolve in a solvent that possesses similar polarity and hydrogen bonding capabilities.

The structure of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime reveals several key features that influence its solubility profile:

  • The Pyrazole Ring: This aromatic heterocycle can participate in π-π stacking interactions and is capable of acting as both a hydrogen bond donor (NH group) and acceptor (pyridine-type nitrogen).[6]

  • The Oxime Group (-C=N-OH): This functional group is a significant contributor to the molecule's polarity and is a potent hydrogen bond donor and acceptor.[3]

  • The t-Butyl Group: This bulky, non-polar alkyl group will generally decrease solubility in polar solvents but may enhance it in non-polar, hydrocarbon-based solvents.

  • The Ketone-derived Backbone: The overall carbon skeleton contributes to the lipophilicity of the molecule.

The dissolution process can be conceptualized as a two-step energetic process: the energy required to break the solute's crystal lattice and the energy released upon the formation of new solute-solvent interactions. For dissolution to be favorable, the energy of solvation must overcome the lattice energy.

cluster_SolidState Solid Crystal Lattice cluster_Solution Solution Solute_Solute Solute-Solute Interactions (Lattice Energy) Solute_Solvent Solute-Solvent Interactions (Solvation Energy) Solute_Solute->Solute_Solvent Dissolution (Overcoming Lattice Energy) Solvent_Solvent Solvent-Solvent Interactions Solvent_Solvent->Solute_Solvent Solvation G start Start step1 Add excess solute to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Withdraw and filter the supernatant step3->step4 step5 Dilute the sample for analytical measurement step4->step5 step6 Quantify concentration using HPLC-UV step5->step6 end End step6->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has become a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has become a "privileged scaffold" in medicinal chemistry.[1] Since its initial synthesis in 1883, pyrazole and its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and diverse biological activities.[1][2] Compounds containing the pyrazole moiety have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Notably, several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer drug encorafenib, feature a core pyrazole structure, underscoring its significance in modern drug design.[1][2]

This document provides a detailed guide for the synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime, a compound of interest for further derivatization and biological screening. The protocol outlines a two-step synthetic sequence involving the initial formation of a pyrazolyl ketone intermediate, followed by oximation.

Synthetic Strategy

The synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is approached through a two-step process. The first step involves the synthesis of the ketone precursor, 3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one. This is followed by the conversion of the ketone to the corresponding oxime.

Part 1: Synthesis of 3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one

The synthesis of the pyrazolyl ketone intermediate can be achieved through the alkylation of pyrazole with a suitable halo-ketone. A plausible route involves the reaction of 1H-pyrazole with 1-chloro-3,3-dimethyl-2-butanone. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Part 2: Synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

The second step is the formation of the oxime from the synthesized ketone. This is a classic condensation reaction between a ketone and hydroxylamine.[3] The reaction is generally carried out under slightly acidic conditions to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.[4] The subsequent dehydration of the tetrahedral intermediate yields the oxime.[5][6]

Experimental Protocols
Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Reagent Addition: To the stirring suspension, add a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5-7 hours.[7]

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford the pure ketone.[7]

Protocol 2: Synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
  • Reaction Setup: In a round-bottom flask, dissolve 3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the ketone solution. Sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux until the starting ketone is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into cold water. The oxime product may precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime.

Characterization

The structure and purity of the synthesized compounds should be confirmed by various spectroscopic techniques.

TechniqueExpected Observations for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons adjacent to the pyrazole ring, the tert-butyl protons, and a characteristic downfield signal for the oxime hydroxyl proton.[8][9] The presence of E/Z isomers may result in two sets of signals.[10]
¹³C NMR Resonances for the pyrazole ring carbons, the methylene carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the C=N carbon of the oxime.[11]
IR Spectroscopy Characteristic absorption bands for the O-H stretch (around 3600-3100 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[12][13][14]
Mass Spectrometry The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[15]
Visualizing the Synthesis
Reaction Scheme

Synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Oxime Formation Pyrazole 1H-Pyrazole Ketone 3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one Pyrazole->Ketone K2CO3, Acetone, Reflux ChloroKetone 1-Chloro-3,3-dimethyl-2-butanone ChloroKetone->Ketone Oxime (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime Ketone->Oxime NaOAc, Ethanol Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime

Caption: Synthetic route to the target oxime.

Experimental Workflow

Experimental Workflow start Start step1 Synthesize Ketone Intermediate start->step1 step2 Purify Ketone step1->step2 step3 Synthesize Oxime step2->step3 step4 Purify Oxime step3->step4 characterization Characterize Final Product (NMR, IR, MS) step4->characterization end End characterization->end

Caption: Overview of the experimental procedure.

References
  • Wikipedia. Oxime. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]

  • Bhandari, K. S., & Snieckus, V. (1973). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Canadian Journal of Chemistry, 51(9), 1471–1475.
  • YouTube. (2015, May 25). Formation of an Oxime from a Ketone. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004–1008.
  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Gomaa, M. A. M. (2018).
  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008.
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Request PDF. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

  • Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • PubMed. (2019, April 1). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. [Link]

  • ResearchGate. ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

  • PubMed. (2025, January 15). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. [Link]

  • Sci-Hub. Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. [Link]

  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). [Link]

  • ACS Publications. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(25), 3847–3849.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science. [Link]

  • MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. [Link]

  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. [Link]

  • ResearchGate. (2026, March 4). Synthesis, Characterization of (2E,3Z)-3-(((E)-2,3-Dichlorobenzylidene)hydrazono)butan-2-one Oxime, Formation of Its Transition Metal Complexes, and Assessment of Their Antimicrobial Performance Against Selected Bacterial and Fungal Strains. [Link]

  • PubMed. (2001, May 15). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. [Link]

Sources

Application

Application Note: Utilizing (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime as a Chemical Probe in Fragment-Based Drug Discovery

Introduction & Structural Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes are essential for mapping complex protein active sites. (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes are essential for mapping complex protein active sites. (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (CAS: 64921-57-9) is a highly specialized, Rule-of-3 compliant fragment probe designed primarily for interrogating metalloenzymes and sterol-processing targets.

The architecture of this probe integrates three distinct pharmacophores, each serving a precise mechanistic function:

  • The Pyrazole Ring: A well-documented metal-binding pharmacophore (MBP) capable of coordinating with transition metals (e.g., Fe²⁺/Fe³⁺ in heme groups, Zn²⁺ in metalloproteases) via its sp² hybridized nitrogen[1].

  • The (2Z)-Oxime Moiety: The Z-stereochemistry is critical; it sterically restricts the hydroxyl group, orienting it to act as either a secondary bidentate chelator or a highly directional hydrogen-bond donor/acceptor[2]. Oxime moieties are renowned for improving the physicochemical properties and target residence time of structurally diverse scaffolds[2].

  • The tert-Butyl Group (3,3-dimethyl): Acts as a bulky hydrophobic anchor. In targets like Cytochrome P450 51 (CYP51), this group is entropically driven into the hydrophobic access channel, stabilizing the binding complex[3].

Mechanistic Insights: Metalloenzyme Targeting

When deployed against metalloenzymes such as CYP51 (lanosterol 14α-demethylase), the probe operates via a dual-action binding mechanism. The pyrazole nitrogen displaces the native water molecule coordinated to the heme iron, forming a strong coordinate covalent bond[1]. Simultaneously, the tert-butyl group buries itself into the hydrophobic pocket (typically occupied by the sterol substrate's aliphatic tail)[3].

Causality in Stereochemistry: The specific use of the (2Z)-isomer rather than the (2E)-isomer ensures that the oxime hydroxyl group faces inward toward the protein's hydrogen-bonding network (e.g., interacting with conserved Tyrosine or Histidine residues) rather than projecting out into the bulk solvent. This precise geometric arrangement significantly lowers the entropic penalty of binding, making it an ideal starting fragment for "Grow-Merge-Link" FBDD optimization[4].

Physicochemical & Thermodynamic Profiling

To effectively utilize this probe, researchers must understand its baseline parameters. The data below summarizes its physicochemical properties and expected thermodynamic profile when screened against representative metalloenzymes.

Table 1: Physicochemical Properties of the Probe
PropertyValueMechanistic Significance
Molecular Weight 181.24 g/mol Ideal for FBDD; allows for high ligand efficiency (LE) during optimization.
LogP (est.) ~1.8Ensures adequate aqueous solubility for high-concentration (mM) screening.
H-Bond Donors 1The oxime hydroxyl acts as a directional donor to active site residues.
H-Bond Acceptors 3Pyrazole and oxime nitrogens facilitate metal coordination and H-bonding.
Rotatable Bonds 3Provides sufficient flexibility to induce fit without excessive entropic cost.
Table 2: Representative Thermodynamic & Thermal Shift Data
Target EnzymeAssay MethodExpected ΔTm (°C)Expected Kd (μM)Primary Driving Force
CYP51 (Wild Type) TSA / ITC+2.4 ± 0.215.2Enthalpic (Fe-N coordination)
Carbonic Anhydrase II TSA / ITC+1.1 ± 0.145.0Enthalpic (Zn-N coordination)
AChBP (Off-target) TSA< 0.2> 500N/A (Lacks metal center)

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Target Engagement via Thermal Shift Assay (TSA)

The Thermal Shift Assay (or Differential Scanning Fluorimetry) relies on ligand-induced conformational stabilization, altering the melting temperature (Tm) of the target protein[4].

Reagents & Equipment:

  • Target Protein (e.g., CYP51, 2 μM final concentration).

  • SYPRO Orange Dye (5000x stock, diluted to 5x final).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT.

  • Probe Stock: 100 mM in 100% DMSO.

  • RT-PCR Machine (e.g., QuantStudio or LightCycler).

Step-by-Step Methodology:

  • Buffer Selection (Causality): Use HEPES rather than Phosphate buffer. Phosphate is a weak chelator that can strip trace metals from metalloenzymes upon heating. DTT is used instead of EDTA to keep cysteines reduced without chelating the active-site metal.

  • Sample Preparation: In a 384-well PCR plate, combine 18 μL of the Protein/SYPRO Orange master mix with 2 μL of the probe (diluted in buffer to achieve a 1 mM final concentration and 2% final DMSO).

  • Self-Validation Controls:

    • Negative Control: 2% DMSO vehicle only (establishes baseline Tm; DMSO inherently destabilizes proteins, so matching the exact DMSO concentration is critical).

    • Positive Control: A known high-affinity binder (e.g., Fluconazole or Triadimefon) to validate the assay's dynamic range[1].

  • Thermal Ramp: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run a thermal ramp from 25 °C to 95 °C at a rate of 1 °C/min, reading fluorescence (Ex: 490 nm, Em: 530 nm) at every degree.

  • Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT). The nadir of the curve represents the Tm. A positive hit is defined as a ΔTm > 0.5 °C relative to the DMSO control[4].

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is used as an orthogonal validation step to quantify the exact thermodynamic parameters (Kd, ΔH, ΔS) of the probe-target interaction.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein overnight against the exact assay buffer (50 mM HEPES, 150 mM NaCl). Causality: Even minor buffer mismatches between the syringe and the cell will generate massive heats of dilution, masking the microcalorie heat changes of fragment binding.

  • Degassing (Causality): Degas both the protein and the probe solutions for 10 minutes under a vacuum. Microbubbles in the ITC cell expand upon heating or stirring, causing erratic baseline fluctuations.

  • Reverse Titration Setup: Because fragment probes often require high concentrations (e.g., 2-5 mM) to reach saturation, they may precipitate in the syringe. Causality: Utilize a reverse titration protocol by placing 2 mM of the probe in the cell and titrating 200 μM of the target protein from the syringe. This ensures the probe remains dilute and soluble in the cell.

  • Injection Parameters: Perform 20 injections of 2 μL each, with a 150-second spacing between injections at 25 °C and a stirring speed of 750 rpm.

  • Data Fitting: Subtract the heat of dilution (protein injected into buffer) from the raw data. Fit the integrated heat data to a one-site independent binding model to extract the Kd and Enthalpy (ΔH).

Visualizing the FBDD Workflow & Binding Mechanics

The following diagrams illustrate the logical progression of utilizing this probe in a drug discovery campaign, alongside its structural mapping within a metalloenzyme active site.

FBDD_Workflow Start Fragment Library Screening TSA Primary Screen: Thermal Shift Assay (TSA) Start->TSA ITC Orthogonal Validation: ITC & SPR TSA->ITC ΔTm > 0.5 °C Xray Structural Analysis: X-ray Crystallography ITC->Xray Confirmed Kd Opt Hit-to-Lead Optimization: Grow & Link Xray->Opt Binding Pose

Caption: Fragment-Based Drug Discovery (FBDD) workflow for chemical probe validation.

Binding_Model Probe (2Z)-3,3-Dimethyl-1- (1H-pyrazol-1-YL)butan-2-one oxime Pyrazole Pyrazole Ring Probe->Pyrazole Oxime (2Z)-Oxime Group Probe->Oxime tButyl tert-Butyl Group Probe->tButyl Heme Heme Iron (Fe2+/3+) Coordination Pyrazole->Heme N-Fe Bond Hbond H-Bonding Network (Active Site Residues) Oxime->Hbond Donor/Acceptor Hydrophobic Hydrophobic Access Channel Burial tButyl->Hydrophobic Entropy Driven

Caption: Pharmacophore mapping of the probe's interactions within a metalloenzyme active site.

References

  • Dhuguru, J., Zviagin, E., & Skouta, R. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Pharmaceuticals (Basel).

  • Bowling, J. J., Shadrick, W. R., Griffith, E. C., & Lee, R. E. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen.

  • Sun, F., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry (ACS).

  • Di Santo, R., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation. ACS Medicinal Chemistry Letters.

  • Katsiaouni, S., et al. (2008). Thiocyanate copper complexes with pyrazole–derived ligands – Synthesis, crystal structures, DFT calculations and magnetic properties. Zeitschrift für anorganische und allgemeine Chemie.

Sources

Method

Introduction: The Versatility of Pyrazole Oximes in Modern Agriculture

An in-depth guide to the agricultural applications of pyrazole oximes, complete with detailed protocols for researchers, scientists, and drug development professionals. Pyrazole oximes represent a significant class of fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the agricultural applications of pyrazole oximes, complete with detailed protocols for researchers, scientists, and drug development professionals.

Pyrazole oximes represent a significant class of five-membered aromatic heterocycles that have garnered considerable attention in agricultural and medicinal chemistry.[1] Their inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent biological activities. In the realm of agriculture, pyrazole oximes have emerged as a "privileged" scaffold, forming the basis for numerous commercial and investigational agents designed to protect crops and enhance yields.[2] This versatility stems from their ability to interact with a range of biological targets in pests, weeds, and pathogenic fungi.[2]

This document serves as a comprehensive guide to the applications of pyrazole oximes in agriculture, providing not only an overview of their uses but also detailed, field-proven protocols for their synthesis and biological evaluation.

Insecticidal and Acaricidal Applications: Targeting the Arthropod Nervous System and Respiration

Pyrazole oxime derivatives have demonstrated significant efficacy as both insecticides and acaricides, with some compounds exhibiting broad-spectrum activity against a variety of agricultural pests. A prime example is Fenpyroximate, a widely used acaricide that targets the mitochondrial electron transport chain in mites.[1][3] The development of novel pyrazole oxime derivatives continues to be an active area of research, with a focus on enhancing potency, broadening the spectrum of activity, and overcoming resistance.[3]

Mechanism of Action

Many pyrazole-based insecticides and acaricides, including some oxime derivatives, function as mitochondrial electron transport inhibitors (METIs).[2] Specifically, they often target Complex I (NADH-CoQ reductase) or Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[2] By inhibiting these crucial enzymatic complexes, pyrazole oximes disrupt the production of ATP, leading to cellular energy depletion and ultimately, the death of the target pest.[2]

Protocol for Synthesis of a Pyrazole Oxime Derivative

The following protocol outlines a general procedure for the synthesis of pyrazole oxime derivatives, which can be adapted based on the desired substituents. This multi-step synthesis involves the formation of a pyrazole aldehyde, its conversion to an oxime, and subsequent etherification or esterification.

Step 1: Synthesis of Pyrazole Aldehyde

This step involves the formylation of a pyrazole precursor. The specific pyrazole starting material will determine the final substitution pattern of the molecule.

  • Reagents and Materials:

    • Substituted pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted pyrazole in DMF.

    • Cool the solution in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., 100°C for several hours), monitoring the reaction by thin-layer chromatography (TLC).[4]

    • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyrazole aldehyde.

Step 2: Oximation of Pyrazole Aldehyde

This step converts the aldehyde group to an oxime.

  • Reagents and Materials:

    • Pyrazole aldehyde (from Step 1)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Base (e.g., potassium hydroxide, pyridine)

    • Solvent (e.g., ethanol, methanol)

    • Reflux apparatus

  • Procedure:

    • Dissolve the pyrazole aldehyde in the chosen solvent in a round-bottom flask.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.[5]

    • After the reaction is complete, cool the mixture and pour it into water.

    • Collect the precipitated product by filtration, wash with water, and dry to yield the pyrazole oxime.[5]

Step 3: Etherification or Esterification of Pyrazole Oxime

This final step introduces the desired functional group to the oxime, often a key determinant of biological activity. The following is an example of an etherification reaction.

  • Reagents and Materials:

    • Pyrazole oxime (from Step 2)

    • Substituted alkyl halide (e.g., a benzyl halide or a pyridylmethyl halide)

    • Base (e.g., potassium carbonate, cesium carbonate)

    • Solvent (e.g., acetonitrile, DMF)

    • Reflux apparatus

  • Procedure:

    • To a solution of the pyrazole oxime in the chosen solvent, add the base and the substituted alkyl halide.

    • Reflux the mixture for several hours until the reaction is complete as indicated by TLC.[3]

    • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final pyrazole oxime ether derivative.

Diagram of a General Synthesis Workflow for Pyrazole Oxime Ethers

G cluster_0 Step 1: Pyrazole Aldehyde Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Etherification Substituted Pyrazole Substituted Pyrazole Formylation (POCl3, DMF) Formylation (POCl3, DMF) Substituted Pyrazole->Formylation (POCl3, DMF) Pyrazole Aldehyde Pyrazole Aldehyde Formylation (POCl3, DMF)->Pyrazole Aldehyde Oximation (NH2OH.HCl, Base) Oximation (NH2OH.HCl, Base) Pyrazole Aldehyde->Oximation (NH2OH.HCl, Base) Pyrazole Oxime Pyrazole Oxime Oximation (NH2OH.HCl, Base)->Pyrazole Oxime Etherification (Alkyl Halide, Base) Etherification (Alkyl Halide, Base) Pyrazole Oxime->Etherification (Alkyl Halide, Base) Pyrazole Oxime Ether Pyrazole Oxime Ether Etherification (Alkyl Halide, Base)->Pyrazole Oxime Ether

Caption: General synthetic route for pyrazole oxime ethers.

Protocol for Insecticidal/Acaricidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of a test compound against leaf-feeding insects or mites.

  • Materials and Equipment:

    • Test compound (pyrazole oxime derivative)

    • Acetone or other suitable solvent

    • Distilled water

    • Tween-80 or similar surfactant

    • Beakers and graduated cylinders

    • Micropipettes

    • Petri dishes lined with moist filter paper

    • Healthy host plants (e.g., bean plants for mites, cabbage for aphids)

    • A culture of the target pest (e.g., two-spotted spider mite, Tetranychus urticae; green peach aphid, Myzus persicae)

    • Stereomicroscope

  • Procedure:

    • Preparation of Test Solutions:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) at a high concentration (e.g., 10,000 ppm).

      • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).

      • For each dilution, add a small amount of surfactant (e.g., 0.1% Tween-80) to the final aqueous solution to ensure even spreading on the leaf surface.

      • Prepare a negative control solution containing the same concentration of solvent and surfactant in water.

      • A positive control with a known insecticide/acaricide should also be included.

    • Treatment of Plant Material:

      • Excise healthy leaves from the host plant.

      • Dip each leaf into the respective test solution for approximately 10-30 seconds, ensuring complete coverage.

      • Allow the leaves to air-dry on a clean surface.

    • Infestation and Incubation:

      • Place the treated, dried leaves, adaxial side up, in Petri dishes containing a moist filter paper to maintain humidity.

      • Using a fine brush and a stereomicroscope, carefully transfer a known number of adult pests (e.g., 20-30 mites or aphids) onto each treated leaf.

      • Seal the Petri dishes with perforated lids to allow for air exchange.

      • Incubate the Petri dishes at a constant temperature and photoperiod suitable for the pest species (e.g., 25 ± 1°C, 16:8 h L:D).

    • Data Collection and Analysis:

      • After a set period (e.g., 24, 48, or 72 hours), count the number of dead and live pests on each leaf under a stereomicroscope. Pests that are unable to move when prodded with a fine brush are considered dead.

      • Calculate the mortality rate for each concentration using the following formula:

        • Mortality (%) = (Number of dead pests / Total number of pests) x 100

      • Correct the mortality data using Abbott's formula if mortality is observed in the negative control:[6]

        • Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] x 100

      • The LC₅₀ (lethal concentration required to kill 50% of the population) can be determined using probit analysis.

Table 1: Insecticidal and Acaricidal Activity of Selected Pyrazole Oxime Derivatives

Compound IDTarget PestConcentration (µg/mL)Mortality (%)Reference
9qTetranychus cinnabarinus10070.89[7]
9l, 9m, 9p, 9q, 9r, 9s, 9t, 9uAphis medicaginis500100[1]
9l, 9m, 9o, 9p, 9q, 9r, 9s, 9uNilaparvata lugens500>80[1]
8e, 8lPlutella xylostella50>90[3]
8e, 8f, 8l, 8m, 8n, 8p, 8qTetranychus cinnabarinus10100[3]
8c, 8h, 9u, 9vAphis medicaginis20>90[5]

Fungicidal Applications: Combating Plant Pathogens

The pyrazole scaffold is a key component of several successful fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[2] While pyrazole carboxamides are more common in this class, pyrazole oxime derivatives have also been investigated for their fungicidal properties.[8][9] These compounds have the potential to offer broad-spectrum control of various plant diseases in crops like cereals, fruits, and vegetables.[2]

Protocol for In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

This method is used to assess the ability of a compound to inhibit the growth of a fungal pathogen in a laboratory setting.[2]

  • Materials and Equipment:

    • Test compound (pyrazole oxime derivative)

    • Acetone or Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) medium

    • Autoclave

    • Sterile Petri dishes (9 cm diameter)

    • Cultures of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

    • Cork borer (5 mm diameter)

    • Incubator

    • Laminar flow hood

  • Procedure:

    • Preparation of Media with Test Compound:

      • Prepare a stock solution of the test compound in acetone or DMSO.

      • Autoclave the PDA medium and cool it to about 50-60°C in a water bath.

      • Under sterile conditions in a laminar flow hood, add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25 µg/mL). Ensure the solvent concentration is the same across all treatments and does not exceed a level that inhibits fungal growth (typically <1%).

      • Prepare a control plate with PDA containing only the solvent. A positive control with a known fungicide should also be included.

      • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculation:

      • From the edge of an actively growing culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer.

      • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

    • Incubation:

      • Incubate the plates at a temperature suitable for the growth of the specific fungus (e.g., 25°C) in the dark.

    • Data Collection and Analysis:

      • When the mycelial growth in the control plate has almost reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.

      • Calculate the average colony diameter for each treatment.

      • Calculate the percentage of mycelial growth inhibition using the following formula:[9]

        • Inhibition (%) = [ (dc - dt) / dc ] x 100

        • Where:

          • dc = average diameter of the fungal colony in the control

          • dt = average diameter of the fungal colony in the treatment

      • The EC₅₀ (effective concentration to inhibit 50% of growth) can be calculated by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

Diagram of the Mycelial Growth Inhibition Bioassay Workflow

G Prepare Test Solutions Prepare Test Solutions Amend PDA Medium Amend PDA Medium Prepare Test Solutions->Amend PDA Medium Pour Plates Pour Plates Amend PDA Medium->Pour Plates Inoculate with Fungal Disc Inoculate with Fungal Disc Pour Plates->Inoculate with Fungal Disc Incubate Incubate Inoculate with Fungal Disc->Incubate Measure Colony Diameter Measure Colony Diameter Incubate->Measure Colony Diameter Calculate Inhibition Calculate Inhibition Measure Colony Diameter->Calculate Inhibition

Caption: Workflow for in vitro fungicidal bioassay.

Plant Growth Regulatory Activities

Some pyrazole derivatives have been shown to influence plant growth and development, acting as substitutes for natural plant hormones like auxin.[10][11] Pyrazole oximes have also been investigated for their plant growth regulatory activities, with some compounds showing promotion of radicle growth.[12][13] This opens up the possibility of using these compounds to enhance crop establishment and vigor.

Protocol for Plant Growth Regulation Bioassay (Seed Germination and Seedling Growth)

This bioassay assesses the effect of a test compound on the early stages of plant development.

  • Materials and Equipment:

    • Test compound (pyrazole oxime derivative)

    • Solvent (e.g., DMSO)

    • Distilled water

    • Seeds of a model plant (e.g., cress, lettuce, or wheat)

    • Sterile Petri dishes

    • Filter paper (e.g., Whatman No. 1)

    • Plant growth chamber or incubator with controlled light and temperature

    • Ruler or calipers

  • Procedure:

    • Preparation of Test Solutions:

      • Prepare a stock solution of the test compound in a suitable solvent.

      • Create a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 10, 1, 0.1 µM).

      • Prepare a control solution with the same concentration of the solvent in distilled water.

    • Seed Treatment and Germination:

      • Place two layers of filter paper in each Petri dish and moisten them with a specific volume of the respective test solution or control solution (e.g., 5 mL).

      • Arrange a known number of seeds (e.g., 20-30) on the moist filter paper in each dish, ensuring they are evenly spaced.

      • Seal the Petri dishes with lids and place them in a plant growth chamber with controlled conditions (e.g., 25°C, 16:8 h L:D).

    • Data Collection and Analysis:

      • After a set period (e.g., 5-7 days), count the number of germinated seeds in each dish to determine the germination percentage.

      • Carefully remove the seedlings and measure the length of the primary root (radicle) and the shoot (hypocotyl or coleoptile) for each seedling.

      • Calculate the average root length and shoot length for each treatment.

      • Express the results as a percentage of the control to determine the stimulatory or inhibitory effect of the compound.

Conclusion and Future Perspectives

Pyrazole oximes are a versatile and valuable class of compounds in agricultural science. Their demonstrated efficacy as insecticides, acaricides, and fungicides, coupled with their potential as plant growth regulators, makes them a continuing focus of research and development. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel pyrazole oxime derivatives, enabling researchers to explore the vast chemical space of this important heterocyclic scaffold. Future research will likely focus on the development of pyrazole oximes with improved potency, a broader spectrum of activity, novel modes of action to combat resistance, and enhanced environmental safety profiles.

References

  • Chen, C., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 22(11), 1929. [Link]

  • Dai, H., et al. (2015). Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Chemical Letters, 26(8), 1011-1014. [Link]

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 286. [Link]

  • Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805-10810. [Link]

  • Ouyang, G., et al. (2012). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 17(5), 5834-5846. [Link]

  • Xiong, L., et al. (2013). Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring. Research on Chemical Intermediates, 41(8), 5345-5356. [Link]

  • Fu, W., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry, 61(35), 8320-8328. [Link]

  • Chen, C., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 22(11), 1929. [Link]

  • Dai, H., et al. (2017). Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. Molecules, 22(12), 2085. [Link]

  • Abbott, W. S. (1925). A method of computing the effectiveness of an insecticide. Journal of Economic Entomology, 18(2), 265-267.
  • Chen, C., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 22(11), 1929. [Link]

  • Ouyang, G., et al. (2012). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 17(5), 5834-5846. [Link]

  • Tsygankova, V. A., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Journal of Advances in Agriculture, 10, 1772-1786. [Link]

  • Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805-10810. [Link]

  • Xiong, L., et al. (2013). Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring. Research on Chemical Intermediates, 41(8), 5345-5356. [Link]

  • Fu, W., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry, 61(35), 8320-8328. [Link]

  • Tsygankova, V. A., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat. Journal of Advances in Agriculture, 10, 1772-1786. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 286. [Link]

  • Dai, H., et al. (2008). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805-10810. [Link]

  • Dai, H., et al. (2017). Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. Molecules, 22(12), 2085. [Link]

  • Dai, H., et al. (2015). Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Chemical Letters, 26(8), 1011-1014. [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of Antifungal Activity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Introduction: A Novel Pyrazole-Oxime Candidate for Antifungal Drug Discovery The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has intensified the search fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Pyrazole-Oxime Candidate for Antifungal Drug Discovery

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Pyrazole and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Similarly, the oxime functional group is a key feature in several biologically active compounds. The molecule (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime represents a promising candidate, integrating both a pyrazole and an oxime moiety. While direct studies on this specific compound are nascent, related pyrazole-carboxamide and pyrazole-oxime ester derivatives have demonstrated potent antifungal activities, often by inhibiting the fungal succinate dehydrogenase (SDH) enzyme.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antifungal efficacy and cytotoxic profile of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. The protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust, reproducible, and comparable data.[4][5]

PART 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a novel antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents the visible growth of a fungus in vitro.[6] This section details the standardized broth microdilution method for determining the MIC of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime against a panel of clinically relevant fungal species.

Materials and Reagents
  • (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime: Synthesized and purified in-house or sourced from a reputable chemical supplier.

  • Fungal Strains: A panel of relevant fungal species (e.g., Candida albicans, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans). Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) should be included.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture of fungi.

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), sterile, for preparing the stock solution.

    • Sterile saline (0.85% NaCl).

    • Tween 20 (for filamentous fungi).

  • Equipment and Consumables:

    • Sterile, 96-well flat-bottom microtiter plates.

    • Spectrophotometer or McFarland densitometer.

    • Incubator (35°C).

    • Micropipettes and sterile tips.

    • Vortex mixer.

    • Biosafety cabinet.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock & Serial Dilutions Plate_Loading Load Microtiter Plate: - Compound Dilutions - Inoculum - Controls Compound_Prep->Plate_Loading 100 µL/well Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Loading 100 µL/well Incubation Incubate at 35°C (24-48 hours) Plate_Loading->Incubation MIC_Reading Read MIC: Visually or Spectrophotometrically Incubation->MIC_Reading

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Protocol: Broth Microdilution

Step 1: Preparation of the Compound Stock Solution

  • Accurately weigh a sufficient amount of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Causality: DMSO is a common solvent for water-insoluble compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[6]

Step 2: Preparation of Fungal Inoculum

  • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi to ensure viability and purity.[6]

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[7]

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[6] For molds, the target inoculum is typically in the range of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[6]

Step 3: Preparation of Microtiter Plates

  • Perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

  • Dispense 100 µL of each compound dilution into the wells of the final test microtiter plate.[6]

  • Include a growth control well (100 µL of RPMI-1640 medium and 100 µL of inoculum) and a sterility control well (200 µL of RPMI-1640 medium only).[6]

Step 4: Inoculation and Incubation

  • Inoculate each well (except the sterility control) with 100 µL of the standardized fungal suspension.[6] This will bring the total volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungus.

Step 5: MIC Determination

  • After incubation, determine the MIC by visually inspecting the plates for fungal growth. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically a score of 0, corresponding to optically clear wells) compared to the growth control.

  • Alternatively, a spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 530 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% compared to the control.

Data Presentation: Example MIC Data
Fungal Species(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002840.5
Candida auris B112218>64
Aspergillus fumigatus ATCC 204305161
Cryptococcus neoformans H9924

PART 2: In Vitro Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal impact on host mammalian cells.[8] This section outlines protocols for assessing the in vitro cytotoxicity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime using standard mammalian cell lines.

Materials and Reagents
  • Mammalian Cell Lines: A selection of relevant cell lines, such as HeLa (human cervical cancer), HepG2 (human liver cancer), or a non-cancerous cell line like HEK293 (human embryonic kidney).

  • Cell Culture Media: Appropriate media for the chosen cell lines (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Triton X-100 (for positive control in LDH assay).

  • Equipment and Consumables:

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader (for absorbance and fluorescence).

    • Flow cytometer.

    • Standard cell culture flasks, plates, and consumables.

Experimental Workflow: Cytotoxicity Assays

Cytotoxicity_Workflow cluster_assays Endpoint Assays Start Seed Mammalian Cells in 96-well Plates Incubate_24h Incubate for 24h (Cell Adherence) Start->Incubate_24h Treat Treat with Serial Dilutions of Compound Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h MTT MTT Assay (Metabolic Activity) Incubate_48h->MTT LDH LDH Assay (Membrane Integrity) Incubate_48h->LDH Flow Flow Cytometry (Apoptosis/Necrosis) Incubate_48h->Flow

Caption: General workflow for in vitro cytotoxicity evaluation.

Detailed Protocol: MTT Assay (Cell Viability)

Step 1: Cell Seeding

  • Harvest and count mammalian cells.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity if desired.

  • Incubate for 48 hours.

Step 3: MTT Addition and Incubation

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[8]

Step 4: Formazan Solubilization and Reading

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Example Cytotoxicity Data
Concentration (µg/mL)% Cell Viability (HeLa)% Cytotoxicity (LDH release)
198.5 ± 2.13.2 ± 0.8
1095.2 ± 3.55.1 ± 1.2
5088.7 ± 4.212.5 ± 2.3
10075.1 ± 5.624.8 ± 3.1
25045.3 ± 6.155.4 ± 4.5

PART 3: Mechanistic Insights

While a full elucidation of the mechanism of action requires extensive further study, initial insights can be gained from the compound's structure and by comparing its effects to known antifungal agents.

Hypothesized Mechanism of Action

Mechanism_Hypothesis Compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL) butan-2-one oxime SDH Succinate Dehydrogenase (SDH) (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Blocks Electron Flow ATP_Synth ATP Synthesis ETC->ATP_Synth Reduced Proton Gradient Cell_Death Fungal Cell Death ATP_Synth->Cell_Death ATP Depletion

Caption: Hypothesized mechanism of action via SDH inhibition.

Many pyrazole-containing fungicides act as succinate dehydrogenase inhibitors (SDHIs).[2][3] SDH, also known as Complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain in mitochondria. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Further experiments, such as enzyme inhibition assays using isolated fungal mitochondria, would be required to confirm this hypothesis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Retrieved from BenchChem website.[6]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from Creative Biolabs website.[8]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Retrieved from Scribd website.[4]

  • Jenks, J. D., & Gade, L. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC.[9]

  • PubMed. (2024, May 22). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from PubMed.[2]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from CLSI website.[10]

  • Pierce, C. G., et al. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.[11]

  • ACS Publications. (2024, May 8). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from ACS Publications website.[3]

  • BenchChem. (n.d.). Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 18 in Mammalian Cells. Retrieved from BenchChem website.[12]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Retrieved from BenchChem website.[7]

  • CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from CLSI website.[5]

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from Clinical Microbiology Reviews.[13]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from CLSI website.[14]

  • CDC. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from CDC website.[15]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from ResearchGate.[16]

  • PMC. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from PMC.[17]

  • PMC. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from PMC.[18]

  • Zhang, X., et al. (n.d.). Synthesis and antifungal activity of 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters. Journal of....[19]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from OUCI website.[1]

  • MDPI. (2013, September 30). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Retrieved from MDPI website.[20]

  • ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from ResearchGate.[21]

  • Chinese Journal of Pesticide Science. (2021). Synthesis and antifungal activities of pyrazole derivatives containing oxime esters. Retrieved from Chinese Journal of Pesticide Science.[22]

  • ResearchGate. (2019, September). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Retrieved from ResearchGate.[23]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from MDPI website.[24]

  • Semantic Scholar. (2025, April 20). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from Semantic Scholar.[25]

  • PubMed. (2019, June 4). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. Retrieved from PubMed.[26]

  • RSC Publishing. (n.d.). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Retrieved from RSC Publishing.[27]

  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved from eLife.[28]

  • ResearchGate. (2026, March 4). Synthesis, Characterization of (2E,3Z)-3-(((E)-2,3-Dichlorobenzylidene)hydrazono)butan-2-one Oxime, Formation of Its Transition Metal Complexes, and Assessment of Their Antimicrobial Performance Against Selected Bacterial and Fungal Strains. Retrieved from ResearchGate.[29]

  • PubMed. (2001, May 15). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. Retrieved from PubMed.[30]

Sources

Method

Application Notes &amp; Protocols: Investigating the Anticancer Properties of Pyrazole Oxime Analogues

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The confluence of the pyrazole scaffold, a privileged structure in medicinal chemistry, with the versatile oxime functional grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The confluence of the pyrazole scaffold, a privileged structure in medicinal chemistry, with the versatile oxime functional group has given rise to a promising class of compounds: pyrazole oxime analogues.[1][2] These analogues are attracting significant attention in oncology for their potential to overcome the limitations of existing chemotherapeutics. Pyrazole-containing compounds are integral to several clinically approved drugs, often functioning as kinase inhibitors, while the oxime moiety can enhance pharmacological properties and introduce unique biological activities.[3][4][5] This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel pyrazole oxime analogues as potential anticancer agents. It combines theoretical rationale with detailed, field-proven protocols to empower researchers in the discovery and development of next-generation cancer therapies.

Scientific Background & Rationale

The Pyrazole Scaffold: A Cornerstone in Oncology

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone of many successful therapeutic agents.[2][6] Its prevalence in anticancer drugs stems from its ability to act as a versatile scaffold, forming key hydrogen bonds and other interactions within the active sites of various protein kinases.[4][6] Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully developed as inhibitors of critical cancer targets, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[6][7]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[7][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A primary mediator of tumor angiogenesis.[8]

  • BRAF Kinase: A common mutation in melanoma.[9][10]

The Oxime Functional Group: A Modulator of Bioactivity

The oxime group (RR'C=NOH) is far more than a simple linker. Its incorporation into a molecular scaffold can profoundly influence a compound's physicochemical and pharmacological profile.[1] Oximes are known to be involved in a range of biological activities, including anticancer and antimicrobial effects.[1] The hydrogen bond donor and acceptor capabilities of the oxime group can facilitate novel interactions with biological targets. Furthermore, oxime derivatives can act as bioisosteres for other functional groups, improving properties like metabolic stability and cell permeability, which are critical for drug development.

The Synergy of Pyrazole Oximes: A Promising Anticancer Strategy

The strategic combination of the pyrazole core with an oxime functional group creates a hybrid scaffold with significant therapeutic potential. This design leverages the proven anticancer activity of the pyrazole ring while using the oxime moiety to fine-tune activity and drug-like properties. Research has shown that pyrazole oxime analogues can exert their anticancer effects through diverse mechanisms of action (MoA), including:

  • Dual Kinase Inhibition: Simultaneously targeting multiple signaling pathways, such as EGFR and VEGFR-2, to deliver a more potent antitumor effect.[8]

  • Induction of Apoptosis: Triggering programmed cell death, a critical mechanism for eliminating cancer cells.[8][11]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints, such as the G2/M phase.[8]

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, which is essential for cell division.[12]

Synthesis of Pyrazole Oxime Analogues

Rationale for Synthesis Design

The synthesis of a library of analogues is fundamental to establishing a structure-activity relationship (SAR). A typical synthetic route involves the construction of a pyrazole ketone intermediate, followed by a condensation reaction with hydroxylamine to form the target oxime. This multi-step process allows for structural diversity to be introduced at various points, enabling the exploration of different substituents on the pyrazole and adjacent aromatic rings.

General Synthesis Workflow

The following diagram outlines a common workflow for the synthesis of pyrazole oxime derivatives.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Characterization Start Pyrazole Carboxylate Derivative Product1 Pyrazole Ketone Intermediate Start->Product1 Alkylation Reagent1 2-Bromo-1-phenylethanone Reagent1->Product1 FinalProduct Target Pyrazole Oxime Analogue Product1->FinalProduct Condensation Reagent2 Hydroxylamine Hydrochloride Reagent2->FinalProduct Charac IR, NMR, HRMS, X-ray FinalProduct->Charac

Caption: General workflow for the synthesis of pyrazole oxime analogues.

Protocol: Synthesis of a Pyrazole Oxime Analogue

This protocol is a generalized procedure based on methodologies reported in the literature.[11] Researchers must adapt reaction times, solvents, and purification methods based on the specific substrates used.

Objective: To synthesize a pyrazole oxime from a pyrazole ketone intermediate.

Materials:

  • Pyrazole ketone intermediate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or another suitable base

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve the pyrazole ketone intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) to the solution. The base is added to liberate the free hydroxylamine from its salt.

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-15 hours).

  • Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize with dilute HCl. Reduce the solvent volume under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazole oxime analogue.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[11]

In Vitro Evaluation of Anticancer Activity

Rationale

Initial screening for anticancer activity is performed in vitro using cancer cell lines. This step is crucial for identifying promising lead compounds and determining their potency and selectivity. The primary goal is to measure the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

In Vitro Screening Workflow

G Compound Synthesized Pyrazole Oxime Analogues Treatment Treat cells with serial dilutions of compounds Compound->Treatment CellCulture Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) in 96-well plates CellCulture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Readout Measure Absorbance (Spectrophotometer) Assay->Readout Analysis Calculate % Viability and determine IC50 values Readout->Analysis

Caption: Workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Objective: To determine the IC₅₀ value of pyrazole oxime analogues against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[13][14]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control drug (e.g., Doxorubicin)

  • Multichannel pipette and incubator

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Controls: Include 'untreated' wells (cells with medium only) and 'vehicle' wells (cells with medium containing the maximum DMSO concentration).

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity across different cell lines.

Compound IDIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)[12][14]IC₅₀ (µM) vs. HCT-116 (Colon)[13]IC₅₀ (µM) vs. Normal Cells (e.g., L929)[15]
PZ-OX-01 8.512.34.2>100
PZ-OX-02 2.15.61.885.9
Doxorubicin 0.91.20.75.4

Elucidating the Mechanism of Action (MoA)

Rationale

Identifying the molecular target and the pathway through which a compound exerts its effect is a critical step in drug development. For pyrazole oximes, potential mechanisms include the inhibition of key signaling pathways that drive cancer progression.

MoA Pathway: EGFR/VEGFR-2 Inhibition

Many pyrazole analogues function by inhibiting protein kinases. The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy as it simultaneously blocks signals for cell proliferation and tumor angiogenesis.[8]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Inhibition EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis & Migration PLCg->Angiogenesis Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Angiogenesis->Apoptosis inhibition leads to Inhibitor Pyrazole Oxime Analogue Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 pathways by a pyrazole oxime analogue.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the test compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the MTT assay. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the cell samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in each phase of the cell cycle.

  • Interpretation: An accumulation of cells in a particular phase (e.g., an increased G2/M peak) compared to the control indicates cell cycle arrest.[8]

Conclusion and Future Directions

Pyrazole oxime analogues represent a highly adaptable and promising class of molecules for anticancer drug discovery. The protocols outlined in this guide provide a robust framework for their synthesis, initial screening, and mechanistic evaluation. Promising lead compounds identified through this workflow can be advanced to more complex studies, including in vivo xenograft models to assess efficacy in a whole-organism context. Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, as well as ADME/Tox profiling to evaluate the drug-like properties of the most promising candidates.

References

  • Gülseven, M., & Çıkrıkçı, S. (2022). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Tropical Journal of Pharmaceutical Research. [Link]

  • Li, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Zhang, Z., et al. (2020). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. [Link]

  • Fathima, A., et al. (2021). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. ResearchGate. [Link]

  • Mathew, B., et al. (2024). Pyrazole-based oxime derivatives as anticancer agents. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel pyrazole–oxadiazole–chalcone/oxime hybrids as dual EGFR/VEGFR-2 inhibitors with promising anticancer potential. Molecular Diversity. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Sharma, R., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Wang, Z., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Sayed, M. A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Scientifica. [Link]

  • Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry. [Link]

  • Kamal, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure. [Link]

  • Kumar, S., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • El-Sayed, M. A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. [Link]

  • Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Kumar, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

Application

Advanced Application Note: Antiviral Efficacy of Pyrazole Oxime Derivatives

Mechanistic Rationale & Structural Significance The pyrazole ring—a five-membered heterocyclic scaffold characterized by two adjacent nitrogen atoms—is widely recognized as a privileged structure in medicinal and agricul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

The pyrazole ring—a five-membered heterocyclic scaffold characterized by two adjacent nitrogen atoms—is widely recognized as a privileged structure in medicinal and agricultural chemistry[1]. Its profound ability to engage in hydrogen bonding and π−π stacking makes it an excellent candidate for binding viral target proteins, such as viral coat proteins or proteases[1].

When this core is functionalized with an oxime moiety (C=N-OH or C=N-O-R), the resulting pyrazole oxime derivatives exhibit enhanced conformational rigidity and metabolic stability[2]. The causality behind this design lies in the oxime ether linkage: it specifically prevents rapid proteolytic degradation and improves lipophilicity, facilitating superior penetration through plant cuticles or mammalian cell membranes[3]. This structural hybridization has yielded first-in-class antiviral agents capable of inactivating agricultural pathogens like the Tobacco Mosaic Virus (TMV)[3], as well as severe human pathogens including HIV-1 and Hepatitis C Virus (HCV)[4].

Quantitative Efficacy Profiling

To benchmark the antiviral potency of pyrazole oxime derivatives, high-throughput screening data is summarized below. The therapeutic index and half-maximal effective concentration ( EC50​ ) demonstrate that these derivatives perform comparably to, or better than, established commercial standards.

Compound / ClassTarget VirusAntiviral EfficacyReference StandardSource
Pyrazole Oxime Ether (4a) Tobacco Mosaic Virus (TMV) EC50​ = 58.7 µg/mLNingnanmycin (52.7 µg/mL)3[3]
Pyrazole Oxime Ether (4g) Tobacco Mosaic Virus (TMV) EC50​ = 65.3 µg/mLNingnanmycin (52.7 µg/mL)3[3]
Pyrrolo-pyrazole hybrid (32) HIV-1 EC50​ = 3.98 µMN/A (Therapeutic Index > 105)4[4]
Pyrazole derivative (14) Hepatitis C Virus (HCV)MIC = 0.144 µg/mLN/A4[4]

Experimental Workflow

G N1 1. Scaffold Design (Pyrazole + Oxime) N2 2. Chemical Synthesis (Etherification & Oxidation) N1->N2 Rational Design N3 3. Structural Validation (NMR, IR, Elemental) N2->N3 Yield >80% N4 4. Antiviral Bioassay (e.g., TMV Half-Leaf) N3->N4 Purity Confirmed N5 5. Cytotoxicity & SAR (CC50 / EC50) N4->N5 Efficacy Quantified N5->N1 Iterative Optimization

Workflow for the synthesis and evaluation of pyrazole oxime antiviral agents.

Validated Experimental Protocols

Protocol A: Synthesis and Validation of Pyrazole Oxime Ethers

This protocol details the etherification of 4-pyrazolaldoximes, a critical step in locking the oxime conformation to enhance target binding affinity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mmol of 1-substituted phenyl-3-methyl-5-substituted phenylthio-4-pyrazolaldoxime in 30 mL of absolute ethanol.

    • Causality of Solvent Choice: Ethanol is utilized because its protic nature stabilizes the transition state of the nucleophilic substitution without outcompeting the highly nucleophilic oxime oxygen.

  • Base Addition: Add 12 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ) to the solution and stir at room temperature for 30 minutes to deprotonate the oxime.

  • Etherification: Dropwise, add 11 mmol of the chloromethylated heterocyclic compound (e.g., 2-chloro-5-(chloromethyl)pyridine). Reflux the mixture at 78°C for 4–6 hours.

  • Oxidation (Optional but Recommended for SAR): To convert the thioether linkage to a sulfone (which alters hydrogen-bonding dynamics), treat the purified ether with KMnO4​ in glacial acetic acid (HOAc) at room temperature for 2 hours[3].

  • Workup & Purification: Pour the mixture into ice water, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate = 4:1).

Self-Validation Checkpoint: The success of the etherification is self-validating via FT-IR spectroscopy. The broad hydroxyl (-OH) stretch at 3200–3300 cm−1 must completely disappear, replaced by a sharp C=N-O-C ether band at ~1216 cm−1 [3]. If the -OH band persists, the reaction has not reached completion, and the biological assay will yield false data due to the presence of the parent oxime.

Protocol B: In Vivo Antiviral Bioassay (TMV Half-Leaf Method)

To evaluate the antiviral efficacy of the synthesized compounds, the TMV Half-Leaf assay is the gold standard for agricultural virology[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Grind TMV-infected leaves in 0.01 M phosphate buffer (pH 7.0) and filter through double-layer cheesecloth. Centrifuge at 10,000 rpm for 15 minutes and collect the supernatant.

  • Host Selection: Select healthy, 6-week-old Nicotiana glutinosa plants.

    • Causality of Host Selection:N. glutinosa is selected because it carries the N resistance gene. Instead of systemic viral spread, TMV infection in this host triggers a hypersensitive response, resulting in distinct necrotic local lesions. This converts a qualitative infection into a strictly quantitative metric.

  • Compound Application: Dissolve the pyrazole oxime derivative in DMF (final concentration <1% v/v) and dilute with 0.1% Tween-80 to the desired test concentration (e.g., 500 µg/mL). Using a soft brush, apply the test compound to the left half of the leaf. Apply the control standard (Ningnanmycin) or blank solvent to the right half .

  • Viral Inoculation: After 24 hours, lightly dust the entire leaf with carborundum (an abrasive agent that creates micro-wounds for viral entry). Rub the TMV inoculum uniformly across both halves of the leaf.

  • Incubation & Quantification: Rinse the leaves with distilled water and incubate the plants in a greenhouse at 23°C ± 1°C for 3–4 days. Count the number of necrotic lesions on each half.

    • Calculation: Inhibition(%)=[(C−T)/C]×100 , where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

Self-Validation Checkpoint: The "Half-Leaf Method" is inherently self-validating. By applying the test compound and the control to the exact same leaf, physiological variables (leaf age, light exposure, stomatal density) are perfectly controlled. If the right (control) half fails to show a baseline number of lesions (indicating poor viral inoculum or host resistance), the entire leaf's data is automatically discarded, preventing false-positive efficacy claims.

References

  • Ouyang, G., Cai, X.-J., Chen, Z., Song, B.-A., Bhadury, P. S., Yang, S., Jin, L.-H., Xue, W., Hu, D.-Y., & Zeng, S. (2008). Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. Journal of Agricultural and Food Chemistry, 56(21), 10160–10167. 3

  • El-Sheshtawy, H. S., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules (MDPI), 29(10), 2232.4

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI), 23(1), 134. 1

Sources

Method

Application Notes and Protocols for Evaluating the Insecticidal Properties of Novel Pyrazole Oxime Derivatives

Introduction: The Ascendancy of Pyrazole Oximes in Crop Protection The pyrazole chemical scaffold has long been a cornerstone in the development of highly effective agrochemicals. Fenpyroximate, a well-known pyrazole oxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of Pyrazole Oximes in Crop Protection

The pyrazole chemical scaffold has long been a cornerstone in the development of highly effective agrochemicals. Fenpyroximate, a well-known pyrazole oxime derivative, set a precedent for this class of compounds as a potent acaricide used to control phytophagous mites.[1] The inherent biological activity of the pyrazole oxime core structure has spurred extensive research into novel derivatives, seeking to broaden the spectrum of activity beyond acaricidal properties to include robust insecticidal effects.[1][2][3] Recent explorations have focused on structural modifications, such as the incorporation of various heterocyclic moieties like pyridyl, thiazolyl, and oxadiazole rings, to enhance potency and target a wider range of insect pests.[4][5][6][7]

These novel derivatives have demonstrated significant efficacy against economically important pests, including aphids, armyworms, and planthoppers, which are often resistant to existing insecticide classes.[1][2][8] The primary molecular target for many pyrazole-based insecticides is believed to be the mitochondrial electron transport chain, specifically at Complex I (NADH-CoQ reductase).[9] Inhibition of this complex disrupts cellular respiration, leading to a catastrophic failure in ATP production and subsequent insect mortality.

This document serves as a comprehensive guide for researchers, chemists, and toxicologists engaged in the discovery and development of next-generation pyrazole oxime insecticides. It provides an integrated workflow from chemical synthesis to biological evaluation and mechanistic investigation, emphasizing the rationale behind the protocols to ensure robust and reproducible results.

Section 1: General Synthesis and Characterization

The synthesis of novel pyrazole oxime derivatives is typically achieved through a multi-step process that allows for significant structural diversification. The general strategy involves the coupling of a pyrazole aldehyde core with a substituted hydroxylamine or its precursor.

Causality in Synthesis: The modular nature of this synthesis is a key strategic advantage. It allows for the systematic modification of different parts of the molecule—the pyrazole core, the oxime linker, and the terminal substituted moiety (e.g., pyridyl, phenyl, thiazolyl). This is fundamental for structure-activity relationship (SAR) studies, where the goal is to correlate specific structural changes with observed insecticidal potency.[4][9]

Protocol 1: Generalized Synthesis of a Pyrazole Oxime Ether Derivative

This protocol outlines the final coupling step, which is a critical juncture for introducing diversity into the final molecule.

1. Materials and Reagents:

  • Substituted pyrazole carbaldehyde oxime (Intermediate 1)
  • Substituted chloromethyl-heterocycle (e.g., 2-chloro-5-(chloromethyl)thiazole) (Intermediate 2)
  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (as a base)
  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (as solvent)
  • Standard laboratory glassware for reflux and extraction
  • Rotary evaporator
  • Silica gel for column chromatography

2. Step-by-Step Procedure:

  • To a solution of the pyrazole carbaldehyde oxime (Intermediate 1, 1.0 eq) in acetonitrile (20 mL), add potassium carbonate (1.5 eq).
  • Rationale: Potassium carbonate is a mild base used to deprotonate the oxime hydroxyl group, forming a nucleophilic oximate anion necessary for the subsequent substitution reaction.
  • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the anion.
  • Add the substituted chloromethyl-heterocycle (Intermediate 2, 1.1 eq) to the reaction mixture.
  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
  • Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
  • Purify the final product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

3. Characterization:

  • Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) or elemental analysis.[1][4][5][8][10] These methods are non-negotiable for validating the chemical identity and purity of the novel derivatives before proceeding to biological assays.

Section 2: Protocols for Insecticidal Bioassays

Bioassays are the primary tool for quantifying the biological activity of novel compounds.[11] The choice of bioassay method is critical and depends on the target insect's feeding behavior and the compound's likely mode of uptake (contact or ingestion).[12][13]

Protocol 2.1: Foliar Contact Bioassay for Sucking Insects (e.g., Aphis craccivora)

This method is ideal for evaluating toxicity against aphids and other sap-sucking insects that reside and feed on plant surfaces.[10]

1. Materials and Reagents:

  • Synthesized pyrazole oxime derivatives
  • Acetone (for stock solution)
  • Triton X-100 or Tween-80 (surfactant)
  • Distilled water
  • Broad bean or cowpea seedlings
  • Synchronized population of adult apterous (wingless) Aphis craccivora
  • Petri dishes (9 cm diameter) with a moist filter paper base
  • Fine-mist sprayer or airbrush

2. Dose Preparation:

  • Prepare a stock solution (e.g., 10,000 mg/L) of each test compound in acetone.
  • Create a series of working solutions (e.g., 500, 250, 100, 50, 10 mg/L) by serial dilution of the stock solution with distilled water containing 0.1% (v/v) Triton X-100.
  • Rationale: The surfactant ensures even coverage of the compound on the waxy leaf surface, preventing beading and ensuring consistent insect exposure.[9]
  • Prepare a negative control using the same acetone and surfactant concentration in water.
  • Use a known commercial aphicide (e.g., Imidacloprid) as a positive control to validate the assay's sensitivity.

3. Step-by-Step Procedure:

  • Place healthy, intact bean leaves on the moist filter paper inside the petri dishes.
  • Infest each leaf with 20-30 synchronized adult aphids. Allow them to settle for 1-2 hours.
  • Spray the infested leaves with the test solutions until runoff, ensuring complete coverage.
  • Allow the leaves to air-dry in a fume hood.
  • Seal the petri dishes with ventilated lids and place them in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 L:D photoperiod).
  • Assess mortality at 24, 48, and 72 hours post-treatment. An aphid is considered dead if it does not move when gently prodded with a fine brush.[14]

4. Data Analysis:

  • Correct for control mortality using Abbott's formula if mortality in the negative control is between 5% and 20%.
  • Corrected Mortality (%) = [ (Mortality in Treatment - Mortality in Control) / (100 - Mortality in Control) ] × 100
  • Calculate the median lethal concentration (LC₅₀) and its 95% confidence intervals using probit analysis software. The LC₅₀ represents the concentration required to kill 50% of the test population and is the standard metric for comparing the potency of different compounds.[14][15]
Protocol 2.2: Leaf-Dip Bioassay for Chewing Insects (e.g., Plutella xylostella)

This method is a standard for assessing insecticide toxicity against lepidopteran larvae and other leaf-chewing pests.[9][16]

1. Materials and Reagents:

  • Test compounds and reagents for dose preparation (as in Protocol 2.1)
  • Cabbage or mustard leaf discs (5 cm diameter)
  • Third-instar larvae of Plutella xylostella (Diamondback moth)
  • Petri dishes with moist filter paper

2. Step-by-Step Procedure:

  • Prepare test solutions and controls as described in Protocol 2.1.
  • Using fine forceps, dip each cabbage leaf disc into a test solution for 10-15 seconds.
  • Allow the treated discs to air-dry completely on a wire rack.
  • Place one treated leaf disc into each petri dish.
  • Introduce 10-15 third-instar larvae into each dish.
  • Incubate under controlled conditions as described previously.
  • Assess mortality after 48 and 72 hours. Larvae that are unresponsive to prodding are considered dead.
  • Perform data analysis and LC₅₀ calculation as described in Protocol 2.1.

Section 3: Investigating the Mechanism of Action

While many pyrazole insecticides inhibit mitochondrial Complex I, it is crucial to validate this for novel derivatives or explore alternative targets.[9][17] A common alternative mechanism for insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect's nervous system.[14][18]

Protocol 3.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay provides a rapid screen to determine if a compound interferes with synaptic transmission by inhibiting AChE.

1. Materials and Reagents:

  • Insect heads (e.g., from fruit flies or houseflies) as the enzyme source
  • Phosphate buffer (pH 7.5)
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
  • Acetylthiocholine iodide (ATCI)
  • Test compounds dissolved in DMSO
  • 96-well microplate reader
  • Eserine or a known organophosphate as a positive control

2. Step-by-Step Procedure:

  • Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude AChE enzyme extract.
  • Assay Reaction: In a 96-well plate, add the following in order: a. Phosphate buffer b. Enzyme extract c. Test compound at various concentrations (final DMSO concentration should be <1%).
  • Incubate the plate for 15 minutes at room temperature.
  • Add DTNB solution to each well.
  • Initiate the reaction by adding the substrate, ATCI.
  • Data Collection: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The yellow color produced is proportional to AChE activity.
  • Rationale: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically. An active inhibitor will prevent this color change.
  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Section 4: Data Presentation and Interpretation

Table 1: Example Summary of Insecticidal and Acaricidal Activity
Compound IDR¹ GroupR² GroupTarget PestBioassay MethodLC₅₀ (mg/L) [95% CI]
PZO-001 -CH₃2-Cl-Pyridin-5-ylAphis craccivoraFoliar Contact15.2 [11.8 - 19.5]
PZO-002 -CF₃2-Cl-Pyridin-5-ylAphis craccivoraFoliar Contact8.9 [6.5 - 12.1]
PZO-003 -CH₃2-Cl-Thiazol-5-ylAphis craccivoraFoliar Contact12.5 [9.9 - 15.7]
PZO-001 -CH₃2-Cl-Pyridin-5-ylPlutella xylostellaLeaf-Dip45.7 [38.1 - 54.8]
PZO-002 -CF₃2-Cl-Pyridin-5-ylPlutella xylostellaLeaf-Dip28.3 [22.9 - 35.0]
PZO-003 -CH₃2-Cl-Thiazol-5-ylPlutella xylostellaLeaf-Dip35.1 [29.8 - 41.3]
Fenpyroximate --Tetranychus cinnabarinusSlide-Dip5.5 [4.1 - 7.4]

This table is a hypothetical representation for illustrative purposes.

Interpretation: From this hypothetical data, one could infer that the electron-withdrawing -CF₃ group at the R¹ position (PZO-002) enhances insecticidal activity against both pest species compared to the -CH₃ group (PZO-001). This type of analysis guides the next cycle of chemical synthesis.

Section 5: Visualizing Workflows and Mechanisms

Diagrams are invaluable for conceptualizing complex processes.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanistic Studies cluster_3 Lead Optimization syn Chemical Synthesis pur Purification (Chromatography) syn->pur char Structural Confirmation (NMR, MS) pur->char bioassay Insecticidal Bioassays (Contact, Ingestion) char->bioassay Test Compounds data_coll Mortality Assessment bioassay->data_coll data_an LC50 Determination (Probit Analysis) data_coll->data_an sar SAR Analysis data_an->sar Activity Data mech In Vitro Assays (e.g., AChE, Complex I) ic50 IC50 Determination mech->ic50 ic50->sar design Design of New Derivatives sar->design design->syn Iterative Cycle

Caption: General workflow for the discovery and optimization of novel insecticides.

Hypothesized Mechanism of Action

G cluster_0 Mitochondrial Inner Membrane complex_I Complex I (NADH-CoQ reductase) complex_III Complex III nad NAD+ complex_I:f0->nad atp ATP complex_I->atp Disrupted Electron Flow complex_IV Complex IV atp_synthase ATP Synthase atp_synthase->atp pyrazole Pyrazole Oxime Derivative pyrazole->complex_I Inhibition nadh NADH nadh->complex_I:f0 energy Cellular Energy Depletion death Insect Death energy->death

Caption: Inhibition of Mitochondrial Complex I by pyrazole oxime derivatives.

References

  • Ma, Y., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. Available at: [Link]

  • Xiong, L., et al. (2015). Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Liu, X.-H., et al. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science. Available at: [Link]

  • Tulasi B, et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-an International Journal. Available at: [Link]

  • Wang, P., et al. (2017). Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. Molecules. Available at: [Link]

  • Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. PubMed. Available at: [Link]

  • Wang, K., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • He, J., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules. Available at: [Link]

  • Wang, K., et al. (2013). Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. PubMed. Available at: [Link]

  • Whalon, M.E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Methods in Molecular Biology. Available at: [Link]

  • Brito-Sierra, C.A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. Available at: [Link]

  • Tulasi B, et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-an International Journal. Available at: [Link]

  • Brito-Sierra, C.A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. Available at: [Link]

  • Tulasi B, et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. Available at: [Link]

  • Dash, S.S., et al. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link]

  • Wang, X., et al. (2024). Recent Research Progress in Oxime Insecticides and Perspectives for the Future. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • da Silva, A.B., et al. (2022). Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. Molecules. Available at: [Link]

  • Kaufman, P.E., et al. (2010). Insecticidal potency of novel compounds on multiple insect species of medical and veterinary importance. Pest Management Science. Available at: [Link]

  • Gholap, S.S., et al. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chulalongkorn University Digital Collections. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Quantification of Pyrazole Oximes

Abstract This guide provides a detailed overview and practical protocols for the quantitative analysis of pyrazole oximes, a class of heterocyclic compounds with significant applications in the pharmaceutical and agroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed overview and practical protocols for the quantitative analysis of pyrazole oximes, a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Accurate quantification is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document explores the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers field-proven insights into method development, sample preparation, and validation according to ICH Q2(R2) guidelines, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Oxime Quantification

Pyrazole oximes are a vital class of five-membered aromatic heterocycles characterized by a pyrazole ring and an oxime functional group (-C=NOH).[2][4] Their unique structural framework allows for diverse biological activities, leading to their use as potent acaricides (e.g., Fenpyroximate), insecticides, fungicides, and as scaffolds for novel anticancer agents.[1][2][3][5] In drug development, pyrazole oxime derivatives are investigated for various therapeutic applications, including anti-inflammatory and antitumor treatments.[3][6][7]

Given their potency and application in regulated industries, the ability to accurately and reliably quantify pyrazole oximes is not merely an analytical task but a critical necessity. It ensures product quality and safety, enables the characterization of pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and is fundamental for meeting the stringent requirements of regulatory bodies. This guide provides the technical foundation and practical methodologies to achieve robust and defensible quantitative results.

Chapter 1: Selecting the Appropriate Analytical Methodology

The choice of an analytical technique for pyrazole oxime quantification hinges on the analyte's physicochemical properties (e.g., polarity, volatility, thermal stability), the required sensitivity (Limit of Quantification, LOQ), and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The workhorse for quality control of drug substances and formulated products. It is ideal for non-volatile and thermally labile compounds and offers excellent precision and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazole oximes. It provides excellent separation and structural confirmation through characteristic mass fragmentation patterns.[8] Derivatization may be required to increase the volatility of more polar analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices like plasma or soil.[9][10][11] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the method of choice for pharmacokinetic, toxicokinetic, and residue analysis.

Below is a decision-making workflow to guide method selection.

MethodSelection start Start: Define Analytical Goal matrix Matrix Complexity? start->matrix analyte_props Analyte Properties? matrix->analyte_props Simple (e.g., Drug Substance) sensitivity High Sensitivity Required? matrix->sensitivity Complex (e.g., Plasma, Soil) hplc HPLC-UV analyte_props->hplc Non-Volatile or Thermally Labile gcms GC-MS analyte_props->gcms Volatile & Thermally Stable sensitivity->hplc No lcmsms LC-MS/MS sensitivity->lcmsms Yes

Caption: Decision workflow for selecting an analytical method.

Chapter 2: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of pyrazole derivatives due to its versatility and applicability to a wide range of polarities.[6]

Expertise & Experience: Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecylsilane) column is the universal starting point. The nonpolar stationary phase effectively retains moderately polar to nonpolar analytes, like many pyrazole oxime structures, through hydrophobic interactions.

  • Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase Modifier: The addition of a small amount of an acid, such as 0.1% Trifluoroacetic Acid (TFA), is critical.[6][12] It serves two purposes: 1) It protonates residual free silanol groups on the silica backbone of the column, preventing undesirable peak tailing, and 2) It maintains a consistent low pH to ensure that acidic or basic analytes are in a single ionic form, leading to sharp, reproducible peaks.

Data Presentation: Typical HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good efficiency and resolution for method development.[6]
Mobile Phase A 0.1% TFA in HPLC-grade WaterAcid modifier for peak shape improvement.[13]
Mobile Phase B Methanol or AcetonitrileOrganic eluent.
Elution Mode Isocratic or GradientIsocratic is simpler and more robust; gradient is for complex mixtures.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CEnsures reproducible retention times.[6]
Injection Vol. 5 - 20 µLBalances sensitivity and peak shape.[6][12]
Detector UV/DAD at λmaxDiode-Array Detector (DAD) allows for peak purity assessment.
Protocol 1: HPLC-UV Quantification of a Pyrazole Oxime Drug Substance

This protocol is designed for the assay of a bulk pyrazole oxime active pharmaceutical ingredient (API) and is based on methodologies validated according to ICH guidelines.[6][14]

1. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% TFA in water (Solvent A) and use HPLC-grade methanol as Solvent B. Degas both solvents before use.
  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the pyrazole oxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standard Solutions: Serially dilute the Stock Standard Solution with the mobile phase to prepare at least five calibration standards across the expected concentration range (e.g., 50-150 µg/mL).[6]
  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the pyrazole oxime sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2. Chromatographic System Setup

  • Set up the HPLC system according to the parameters in the table above. An isocratic mobile phase of Water:Methanol (20:80 v/v) with 0.1% TFA is a good starting point.[14]
  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

3. System Suitability Test (SST)

  • Inject the mid-range concentration standard solution five times.
  • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
  • Evaluate theoretical plates and peak asymmetry (tailing factor) to ensure column performance.

4. Analysis

  • Inject the blank (mobile phase), followed by the working standard solutions in ascending order to construct the calibration curve.
  • Inject the sample solution(s) in duplicate.
  • Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.

5. Data Processing

  • Plot the peak area of the standards versus their known concentrations.
  • Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.
  • Use the equation to calculate the concentration of the pyrazole oxime in the sample solution.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for compounds that are sufficiently volatile and stable at elevated temperatures. Its primary advantage is the structural information provided by the mass spectrometer.

Expertise & Experience: Understanding Pyrazole Oxime Fragmentation

When a pyrazole oxime molecule enters the mass spectrometer's ion source (typically Electron Ionization, EI), it is fragmented into characteristic pieces. Understanding this pattern is key to confirming the analyte's identity.

  • Molecular Ion (M+•): The intact molecule with one electron removed. Aliphatic aldoximes often show a relatively intense molecular ion.[8]

  • Key Fragmentations:

    • Loss of Water [M-18]+•: Elimination of H₂O from the molecular ion is a common fragmentation pathway.[8]

    • Loss of Hydroxyl Radical [M-17]+: Loss of •OH is also characteristic.[8]

    • Base Peak Formation: For many substituted pyrazoles, the loss of the oxime group followed by the formation of a stable pyrazole cation (e.g., 1-phenylpyrazole ion) results in the base peak (the most abundant ion in the spectrum).[8]

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal

Caption: General workflow of a GC-MS system.

Protocol 2: GC-MS Screening of Pyrazole Oximes

1. Sample Preparation

  • Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
  • Note on Derivatization: If the analyte has poor volatility due to the polar -OH group on the oxime, derivatization may be necessary. Silylation with an agent like BSTFA is a common approach to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility.

2. GC-MS System and Conditions

  • GC Column: A standard, nonpolar column like a DB-5ms (5% phenyl-methylpolysiloxane) is a good starting point.
  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. (This must be optimized).
  • MS Transfer Line: 280 °C.
  • Ion Source Temp: 230 °C.
  • Scan Range: 40-500 m/z.

3. Analysis

  • Inject 1 µL of the prepared sample.
  • Acquire data in full scan mode to identify the compound and its fragmentation pattern.
  • For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and 2-3 characteristic fragment ions for improved sensitivity.

4. Data Interpretation

  • Identify the analyte peak in the total ion chromatogram (TIC).
  • Examine the mass spectrum of the peak and compare it to known fragmentation patterns or a library database.[8]
  • For quantification in SIM mode, use a calibration curve prepared from reference standards.

Chapter 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying pyrazole oximes at low concentrations in challenging matrices. Its power lies in the selectivity of monitoring a specific precursor-to-product ion transition.

Expertise & Experience: Overcoming Analytical Challenges
  • Poor Retention of Polar Pyrazoles: Some smaller, more polar pyrazole structures can be difficult to retain on traditional C18 columns, eluting near the void volume with matrix interferences.[10]

  • The Ion-Pair Solution: An advanced technique is to use an ion-pairing reagent, such as a perfluoroalkanoic acid (e.g., perfluorooctanoic acid, PFOA), in the mobile phase.[10] The hydrophobic tail of the reagent pairs with the analyte, drastically increasing its retention on the C18 column and moving it away from early-eluting matrix components like salts. This significantly improves peak shape and signal-to-noise ratio.[9][10]

  • The Importance of an Internal Standard (IS): Matrix effects (ion suppression or enhancement) can severely impact accuracy. A stable isotope-labeled (SIL) internal standard, which has the same chemical properties as the analyte but a different mass, is the ideal solution. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and yielding high-quality data with recoveries near 100%.[10]

Data Presentation: Typical LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
LC Column C18 or Biphenyl, 50 x 3 mm, <3 µmShorter columns for faster analysis; Biphenyl for alternative selectivity.[10]
Mobile Phase A 0.01% Perfluorooctanoic Acid in WaterIon-pair reagent for enhanced retention of polar analytes.[10]
Mobile Phase B MethanolOrganic eluent.
Flow Rate 0.4 mL/minOptimized for 3 mm ID columns.[10]
Ion Source Electrospray Ionization (ESI), Positive ModeESI is standard for polar compounds; pyrazoles ionize well in positive mode.
MRM Transitions Quantifier & QualifierQuantifier for concentration, Qualifier for identity confirmation.[10]
Internal Standard Stable Isotope-Labeled (SIL) AnalyteCorrects for matrix effects and variability.[10]
Protocol 3: LC-MS/MS Quantification in a Biological Matrix (Plasma)

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode SPE cartridge.
  • Load: Mix 100 µL of plasma sample with 10 µL of IS working solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
  • Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Set up the system with the parameters listed above.
  • Develop a gradient elution method, for example: start at 20% B, ramp to 80% B over 4 minutes, hold, and then return to initial conditions.[10]
  • Tune the MS parameters (e.g., collision energy) for the analyte and IS to find the optimal MRM transitions. For 3,4-dimethyl-1H-pyrazole, a quantifier transition could be m/z 97.4 → 56.2.[10]

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the Peak Area Ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the Peak Area Ratio versus concentration for the standards using a weighted (1/x²) linear regression.
  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Chapter 5: Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] Following the International Council for Harmonisation (ICH) Q2(R2) guideline is the industry standard for ensuring data integrity.[16][17]

Validation ValidationParameters Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Accuracy Accuracy (% Recovery) ValidationParameters:p3->Accuracy Precision Precision (%RSD) Repeatability (Intra-day) Intermediate Precision (Inter-day) ValidationParameters:p4->Precision

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. This compound, featuring a pyrazole moiety and an oxime functional group, is of interest in pharmaceutical and agrochemical research. The developed method is suitable for purity assessment, stability studies, and quality control of the analyte. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a heterocyclic compound with potential applications in various fields of chemical research, including drug discovery and materials science. The pyrazole nucleus is a common scaffold in many biologically active compounds.[1] The oxime functional group can also impart significant biological activity and is a key intermediate in various organic syntheses.[2] Accurate and precise analytical methods are therefore essential for the characterization and quality control of this molecule.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of oximes and pyrazole derivatives.[3][4] This application note details a specific and validated RP-HPLC method for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Chemicals and Reagents:

    • (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime reference standard (>95% purity).[6]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime:

ParameterCondition
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile
Gradient 70% A, 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of water and acetonitrile is a common choice for reversed-phase chromatography, providing good separation for a wide range of compounds.[7][8] The addition of 0.1% TFA helps to improve peak shape and reduce tailing by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[5]

  • Column: A C18 column is a versatile and widely used stationary phase that provides excellent retention for non-polar to moderately polar compounds based on hydrophobic interactions.[9][10]

  • Detection Wavelength: The selection of 220 nm was based on the UV spectrum of the analyte, which shows significant absorbance at this wavelength, ensuring high sensitivity.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12][13][14]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime, and a sample spiked with potential impurities. The method was found to be specific, as there were no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.6

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation (%RSD) values confirm the high precision of the method.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Standard Operating Protocol

System Preparation and Equilibration
  • Prime the HPLC pump with both mobile phases A and B.

  • Set the mobile phase composition to the initial conditions (70% A, 30% B).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

Sample Analysis
  • Prepare the sample by dissolving a known amount of the substance in methanol and then diluting it with the mobile phase to a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the chromatogram and determine the peak area of the analyte.

Calculation

The concentration of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in the sample can be calculated using the regression equation obtained from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration E->F G Quantification using Calibration Curve F->G Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ

Sources

Application

Application Note: X-Ray Crystallography of Pyrazole Oxime Compounds

Introduction & Structural Causality Pyrazole oximes represent a highly versatile pharmacophore and toxophore, widely utilized in the design of advanced agrochemicals (e.g., insecticides and acaricides)[1] and pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

Pyrazole oximes represent a highly versatile pharmacophore and toxophore, widely utilized in the design of advanced agrochemicals (e.g., insecticides and acaricides)[1] and pharmaceuticals (e.g., antitumoral and antiviral agents)[2]. The biological efficacy, thermal stability, and physicochemical properties of these compounds are intrinsically linked to their three-dimensional architecture.

As a Senior Application Scientist, it is critical to understand that determining the crystal structure of a pyrazole oxime is not merely an exercise in characterization—it is a functional prerequisite. Two primary structural phenomena dictate the behavior of these molecules:

  • Stereochemical E/Z Isomerism: The synthesis of pyrazole oximes frequently yields a mixture of E and Z isomers. The spatial orientation of the oxime oxygen strictly dictates the molecule's hydrogen-bonding vector. In catalytic applications, such as copper-catalyzed azide–alkyne cycloadditions (CuAAC), the E-configuration is often required to properly orient the ligand for metal coordination[3].

  • Concomitant Polymorphism & π -Delocalization: Pyrazole oximes are highly prone to polymorphism due to the rotational flexibility around the pyrazole-oxime axis. Variations in crystallization kinetics can yield distinct polymorphs from the same reaction medium. For example, a planar polymorph (dihedral angle ≈180∘ ) allows continuous π -density across the backbone, promoting dense stacking and high thermal stability, whereas a twisted polymorph critically interrupts this π -communication[4].

Experimental Workflow

G Synthesis 1. Synthesis & Purification (Isomeric Separation) Crystallization 2. Single Crystal Growth (Solvent/Antisolvent) Synthesis->Crystallization DataCollection 3. X-ray Diffraction (Mo Kα, 113-140 K) Crystallization->DataCollection StructureSolution 4. Structure Solution (SHELXT / SHELXL) DataCollection->StructureSolution Analysis 5. Conformational Analysis (E/Z, Dihedral, H-bonds) StructureSolution->Analysis BioCorrelation 6. Bioactivity Correlation (Agrochemical/Pharma) Analysis->BioCorrelation

Workflow for X-ray crystallographic analysis of pyrazole oximes.

Step-by-Step Methodology & Self-Validating Protocols

Protocol A: Single Crystal Growth
  • Solvent Selection: Dissolve 10−20 mg of the purified pyrazole oxime in a minimal volume of a hydrogen-bond-accepting solvent (e.g., ethyl acetate or ethanol).

  • Crystallization: Employ the vapor diffusion method using a non-polar antisolvent (e.g., hexanes) in a sealed dual-vial system.

  • Causality: Pyrazole oximes possess strong hydrogen-bond donors (the oxime −OH group). Rapid solvent evaporation forces kinetic precipitation, yielding useless microcrystalline powders. Vapor diffusion ensures thermodynamic control, allowing the reversible formation of oxime-mediated hydrogen bonds (e.g., O-H⋯N ) to build a defect-free, macroscopic crystal lattice[4].

Protocol B: Cryogenic Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm under a polarized light microscope. Coat it in paratone oil and mount it on a cryoloop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073A˚ ) and a cold nitrogen stream set between 113 K and 140 K [1][5].

  • Causality: Cryogenic data collection is absolutely critical for oximes. The terminal hydroxyl group is highly susceptible to thermal rotational disorder at room temperature. Lowering the temperature to 113 K minimizes the Debye-Waller factors (thermal vibrations), sharpening high-angle diffraction spots and enabling the precise localization of the critical oxime hydrogen atom in the difference Fourier map[1].

Protocol C: Structure Solution and Self-Validation
  • Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[2][5].

  • Self-Validation Checkpoint (N vs. O Assignment): Differentiating the oxime nitrogen and oxygen atoms can be challenging due to their similar X-ray scattering factors. Validation: Temporarily assign both atoms as nitrogen. After isotropic refinement, the atom with the significantly smaller thermal parameter ( Uiso​ ) is the heavier oxygen atom. If an oxygen atom is incorrectly assigned as a nitrogen, the refinement will compensate by artificially shrinking the Anisotropic Displacement Parameter (ADP) ellipsoid. A chemically sensible ADP ellipsoid confirms the correct assignment.

  • Hydrogen Localization: Check the residual electron density map (Q-peaks) near the assigned oxygen. You must observe a peak corresponding to the oxime proton to validate the chemical assignment. Refine this hydrogen atom freely if data quality permits.

Quantitative Crystallographic Data Summary

The following table summarizes key crystallographic parameters and conformational data for various pyrazole oxime derivatives, highlighting the relationship between solid-state geometry and application.

Compound ClassSpace GroupTemp (K)Key Structural FeatureApplication DomainRef
Oxime-bridged pyrazole-tetrazoleTriclinic ( P1ˉ )298Planar dihedral ( −178.7∘ )Energetic materials[4]
2-Chloro-5-thiazolyl pyrazole oximeMonoclinic ( P21​/c )113E-configurationInsecticides[1]
Dihydrothiadiazine-pyrazoleMonoclinic ( P21​/n )298Pyrazole torsion ( 55.59∘ )Antiviral / Antitumoral[2]
Tris(pyrazol-1-yl)methane oximeMonoclinic ( P21​/n )298E-configurationCuAAC Catalysis[3]
Bis(pyrazolato) dicopper(II)Triclinic ( P1ˉ )133Trigonal bipyramidal CuBioinspired catalysis[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Welcome to the technical support center for the chromatographic purification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. This resource is designed for researchers, scientists, and professionals in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related pyrazole oxime compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during purification. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction to the Purification Challenge

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime and its analogues are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including acaricidal, insecticidal, and potential antitumor properties.[1][2][3] Achieving high purity of the target compound is paramount for accurate biological evaluation and subsequent development. Chromatography is the cornerstone technique for this purification.[4] However, the unique structural features of this molecule—containing a basic pyrazole ring, a polar oxime group, and a bulky tert-butyl group—can present specific challenges in achieving optimal separation.

This guide will delve into the nuances of purifying this compound using chromatographic methods, providing a framework for logical troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for column chromatography purification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime?

A1: For a successful initial separation, a good starting point for normal-phase column chromatography is a slurry of silica gel packed in a non-polar solvent like hexane.[4] The elution can then be started with a mobile phase of petroleum ether and ethyl acetate.[1][5] A common starting gradient is a low percentage of the more polar solvent (ethyl acetate), which is gradually increased to facilitate the elution of the target compound. For example, a gradient of 5% to 30% ethyl acetate in petroleum ether is a reasonable starting point. Thin-layer chromatography (TLC) should always be used to determine the optimal solvent system before committing to a column run.[6]

Q2: My compound is showing significant peak tailing during HPLC analysis. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like the pyrazole moiety in your molecule.[7] This is often due to secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[7]

Here are the primary causes and solutions:

  • Silanol Interactions: The free silanol groups on the silica surface can interact strongly with the basic pyrazole ring, leading to tailing.[7]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%). This will compete with your compound for the active silanol sites and improve peak shape.[8]

  • Incorrect Mobile Phase pH (Reversed-Phase): If you are using reversed-phase HPLC, the pH of the mobile phase can significantly impact the ionization state of your compound and its interaction with the stationary phase.[7][9][10]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the pyrazole nitrogen to ensure a consistent ionization state. Using a buffer is highly recommended to maintain a stable pH.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11]

    • Solution: Reduce the sample concentration or injection volume.[8]

Q3: I am observing poor resolution between my target compound and a closely related impurity. What strategies can I employ to improve separation?

A3: Improving the resolution between closely eluting compounds requires a systematic approach to optimizing the chromatographic conditions.

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: If you are using a binary solvent system (e.g., hexane/ethyl acetate), try replacing one of the solvents with another of similar polarity but different chemical properties. For instance, in normal-phase, you could try dichloromethane or methyl tert-butyl ether in place of ethyl acetate. In reversed-phase, switching from methanol to acetonitrile can significantly alter selectivity.[7][12]

    • Gradient Optimization: A shallower gradient around the elution point of your compound of interest can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. If you are using a standard silica column, a diol- or cyano-bonded phase might offer different selectivity. For reversed-phase, a phenyl-hexyl column could provide alternative pi-pi interactions that may improve separation.[7]

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) will provide higher efficiency and better resolution.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the chromatographic purification of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime.

Problem 1: No Compound Eluting from the Column
Potential Cause Diagnostic Check Recommended Solution
Mobile Phase is too Weak Is the polarity of your mobile phase too low to move the compound? Check your initial TLC results.Gradually increase the percentage of the more polar solvent in your mobile phase. If necessary, switch to a stronger polar solvent (e.g., from ethyl acetate to methanol in normal-phase).[8]
Compound Precipitation on the Column Did the compound precipitate at the top of the column upon loading? This can happen if the loading solvent is too different from the initial mobile phase.Ensure your sample is dissolved in a solvent that is as weak or weaker than the initial mobile phase.[13] If precipitation has occurred, you may need to carefully remove the top layer of the stationary phase.
Column Blockage Is the system pressure excessively high?[14]Check for blockages in the lines, frits, or the column itself. Back-flushing the column with a strong solvent may resolve the issue.[4] Ensure your sample and mobile phases are filtered to remove particulates.[15]
Problem 2: Low Yield After Purification
Potential Cause Diagnostic Check Recommended Solution
Irreversible Adsorption on the Column Is your compound highly polar or basic, leading to strong interactions with the stationary phase?Add a modifier to the mobile phase (e.g., 0.1% triethylamine for a basic compound on silica) to reduce strong interactions.[8] Consider using a less active stationary phase like deactivated silica or alumina.
Compound Degradation on the Column Is your compound sensitive to the acidic nature of silica gel?Use a deactivated or neutral stationary phase. Alternatively, add a small amount of a basic modifier to the mobile phase to neutralize the silica surface.
Co-elution with an Impurity Do your analytical results (e.g., NMR, LC-MS) of the "pure" fractions show the presence of impurities?Re-optimize your chromatographic method to improve resolution (see FAQ Q3). Consider a second chromatographic step with a different separation mechanism (e.g., reversed-phase after normal-phase).
Incomplete Elution Did you flush the column with a very strong solvent at the end of the run to ensure all material was eluted?Always wash the column with a strong solvent (e.g., 100% methanol or isopropanol) after your gradient is complete to elute any strongly retained compounds.[8]
Problem 3: Inconsistent Retention Times (HPLC)
Potential Cause Diagnostic Check Recommended Solution
Mobile Phase Composition Change Are the mobile phase bottles running low? Was the mobile phase prepared fresh?Always use freshly prepared mobile phase. Ensure there is enough solvent for the entire run sequence.[8][16]
Column Not Equilibrated Was the column properly equilibrated with the initial mobile phase conditions before injection?Equilibrate the column for a sufficient time (typically 10-20 column volumes) before starting the analysis.[11]
Pump Malfunction or Leaks Is the system pressure fluctuating? Are there any visible leaks?Check for leaks in the pump, injector, and fittings.[14] Purge the pump to remove any air bubbles.[13]
Temperature Fluctuations Is the column oven temperature stable?Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[11]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure a uniform and well-packed bed.[4]

  • Sample Loading: Dissolve the crude (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Apply the sample evenly to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 40% ethyl acetate over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[7]

  • Gradient: Start with a 5-minute isocratic hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the λmax of your compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method can be optimized by adjusting the gradient slope, changing the organic modifier to methanol, or altering the pH of the aqueous phase with a different additive like trifluoroacetic acid (TFA) or using a buffer.

Visual Workflows

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude Sample TLC_Analysis TLC Analysis to Determine Solvent System Crude_Sample->TLC_Analysis Column_Packing Pack Column TLC_Analysis->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

// Poor Resolution Branch Solvent_Selectivity [label="Change Solvent Selectivity", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Shallow_Gradient [label="Use Shallower Gradient", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Stationary_Phase [label="Change Stationary Phase", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Poor_Resolution -> Solvent_Selectivity; Poor_Resolution -> Shallow_Gradient; Poor_Resolution -> Change_Stationary_Phase;

// Peak Tailing Branch Add_Modifier [label="Add Mobile Phase Modifier\n(e.g., TEA)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust Mobile Phase pH", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Load [label="Reduce Sample Load", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peak_Tailing -> Add_Modifier; Peak_Tailing -> Adjust_pH; Peak_Tailing -> Reduce_Load;

// Low Yield Branch Strong_Wash [label="Use Stronger Wash Solvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deactivated_Stationary_Phase [label="Use Deactivated Stationary Phase", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Degradation [label="Check for Degradation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Yield -> Strong_Wash; Low_Yield -> Deactivated_Stationary_Phase; Low_Yield -> Check_Degradation; } dot Caption: Decision tree for troubleshooting common chromatography issues.

References

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • HPLC Pain Points. (2022, November 15). Cytiva. Retrieved from [Link]

  • Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved from [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (2018). Molecules, 23(1), 136. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Pyrazole-based oxime derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023, March 29). Chula Digital Collections. Retrieved from [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. (2013, January 9). The Journal of Organic Chemistry, 78(3), 1216-1221. [Link]

  • Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. (2010, August 15). Bioorganic & Medicinal Chemistry Letters, 20(16), 4766-4770. [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one Oxime Crystallization

Welcome to the Technical Support Center. As researchers and process chemists scale up the synthesis of complex pyrazole-oxime intermediates, crystallization often becomes the primary bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and process chemists scale up the synthesis of complex pyrazole-oxime intermediates, crystallization often becomes the primary bottleneck. The target molecule, (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime , presents a unique triad of physicochemical challenges:

  • Steric Bulk: The massive tert-butyl group (3,3-dimethyl) kinetically hinders crystal lattice packing, frequently leading to liquid-liquid phase separation (LLPS) or "oiling out"[1][2].

  • Stereoisomerism: The oxime moiety exists in a dynamic E/Z equilibrium. Isolating the specific (2Z) isomer requires precise thermodynamic control[3].

  • Thermal Sensitivity: The oxime functionality is prone to acid-catalyzed thermal degradation via the Beckmann rearrangement[4][5].

This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Diagnostic Workflow for Crystallization Failures

Before adjusting your parameters, use the following diagnostic logic tree to identify the root cause of your crystallization failure.

G Start Initiate Cooling Crystallization Visual Visual Inspection (Phase Behavior) Start->Visual LLPS Oiling Out (LLPS) Emulsion Forms Visual->LLPS Miscibility Gap Solid Solid Suspension Forms Visual->Solid Nucleation Action1 Adjust Solvent / Seed in MSZW LLPS->Action1 HPLC HPLC Purity Check (Isomers & Degradants) Solid->HPLC Action1->Start EZ Low (2Z) Purity (E-isomer present) HPLC->EZ Stereocontrol Issue Beckmann Amide Impurity (Beckmann Rearrangement) HPLC->Beckmann Thermal Degradation Success High Purity (2Z)-Oxime Isolated HPLC->Success Target Met Action2 Slurry Ripening / In-situ Isomerization EZ->Action2 Action3 Lower Dissolution Temp / Neutralize Trace Acid Beckmann->Action3 Action2->Success Action3->Start

Fig 1. Diagnostic workflow for (2Z)-oxime crystallization failures.

Frequently Asked Questions & Troubleshooting

Q1: My solution turns cloudy, but it forms a sticky oil at the bottom of the reactor instead of crystals. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the tert-butyl group is highly bulky and lipophilic, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. When you cool the solution too quickly, the system reaches a high state of supersaturation. Instead of overcoming the high activation energy required for solid nucleation, the system minimizes free energy by splitting into two liquid phases: a solute-rich oil and a solute-lean solvent[1][6]. The Solution:

  • Avoid the Miscibility Gap: Switch from a steep-solubility solvent system (like pure Ethanol) to a flatter one (like Toluene/Heptane or CPME/Heptane).

  • Seed in the Metastable Zone (MSZW): Do not rely on spontaneous nucleation. Cool the clear solution to just below its saturation temperature (within the MSZW) and add 1-2 wt% of pure (2Z)-oxime seed crystals. Hold the temperature for 1 hour to allow the seed bed to grow before resuming cooling[2].

Q2: My isolated crystals have poor stereomeric purity. They are heavily contaminated with the (2E) isomer. How do I enrich the (2Z) form?

The Causality: Oximes can co-crystallize if the solubility difference between the E and Z isomers in your chosen solvent is negligible. Structurally, the (2Z) isomer (where the oxime -OH is cis to the -CH2-pyrazole group) is thermodynamically favored due to reduced steric clashing with the massive tert-butyl group. However, if the solution is trapped in a kinetic E/Z mixture, the E isomer will precipitate alongside the Z[3]. The Solution: Implement an Ostwald Ripening (Slurry Aging) step. By holding the suspension at an elevated temperature (e.g., 40°C) for 12-24 hours in a solvent where the E isomer is slightly more soluble, the metastable E crystals will dissolve. If a trace amount of acid catalyst (e.g., 0.01 eq HCl) is present in the solution, the dissolved E isomer will isomerize to the thermodynamically stable Z isomer, which will then precipitate onto the existing (2Z) crystal lattice.

Q3: During high-temperature recrystallization, my HPLC shows a new, highly polar impurity. What is it, and how do I prevent it?

The Causality: You are likely triggering a Beckmann Rearrangement . When oximes are heated, especially in the presence of trace acidic impurities (which can carry over from previous synthetic steps), the oxime oxygen is protonated, turning it into an excellent leaving group[4]. This triggers an alkyl shift where the anti-periplanar group migrates to the nitrogen, converting your target oxime into an unwanted amide[4][5]. The Solution:

  • Strict Thermal Limits: Never exceed 60°C during the dissolution phase.

  • Acid Neutralization: Ensure your crude API is thoroughly washed with a mild aqueous base (e.g., NaHCO3​ ) prior to crystallization to remove trace electrophiles or acids that catalyze the rearrangement.

Quantitative Solvent Selection Data

Selecting the correct solvent system is the most critical variable for avoiding LLPS and maximizing (2Z) stereoselectivity.

Solvent SystemSolubility ProfileLLPS (Oiling Out) Risk(2Z) Isomer SelectivityRecommended Action
Ethanol / Water Very SteepCritical (Forms emulsion)Poor (Co-crystallization)Avoid for primary crystallization; use only for final polishing if seeded.
Ethyl Acetate / Hexane ModerateHighModerateRequires strict temperature control and slow anti-solvent addition.
Toluene / Heptane Flat / GradualLow Excellent Highly Recommended. Excellent rejection of the (2E) isomer.
CPME / Heptane GradualLowGoodGood alternative to Toluene; higher overall yield but slightly lower purity.

Optimized Experimental Protocol: Seeded Cooling Crystallization

This self-validating protocol utilizes a Toluene/Heptane system to prevent LLPS and maximize the yield of the (2Z) isomer.

Prerequisites:

  • Crude (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (acid-free).

  • Pure (2Z) seed crystals (1 wt% relative to crude).

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude oxime in 300 mL of Toluene in a jacketed reactor. Heat to 55°C under moderate agitation (250 RPM). Self-Validation: Do not exceed 60°C to prevent Beckmann rearrangement. The solution must become completely clear.

  • Anti-Solvent Addition: Slowly dose 200 mL of Heptane over 30 minutes while maintaining the temperature at 55°C.

  • Cooling to MSZW: Cool the reactor linearly to 45°C over 45 minutes. Self-Validation: The solution must remain clear. If oil droplets form, reheat to 55°C and add 50 mL Toluene.

  • Seeding: At 45°C, add 1.0 g of pure (2Z)-oxime seed crystals. Hold the temperature exactly at 45°C for 1.5 hours . Causality: This isothermal hold allows the seed crystals to consume supersaturation slowly, building a robust crystal lattice and entirely bypassing the liquid-liquid miscibility gap.

  • Controlled Cooling: Cool the suspension from 45°C to 5°C at a slow, controlled rate of 0.1°C/min .

  • Slurry Ripening (Optional for E/Z control): If prior batches showed E-isomer contamination, cycle the temperature from 5°C back to 25°C, hold for 2 hours, and cool back to 5°C. This Ostwald ripening dissolves metastable E-isomer fines and grows the stable Z-isomer.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the cake with 100 mL of pre-chilled (0°C) Heptane. Dry under vacuum at 40°C until constant weight.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". mt.com. URL:[Link]

  • American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". acs.org. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". mt.com. URL:[Link]

  • Master Organic Chemistry. "Beckmann Rearrangement". masterorganicchemistry.com. URL: [Link]

  • Wikipedia. "Beckmann rearrangement". wikipedia.org. URL:[Link]

  • Patsnap. "Process for the preparation of norelgestromin". patsnap.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Butanone Oxime Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of butanone oxime, also known as Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of butanone oxime, also known as Methyl Ethyl Ketoxime (MEKO). This document provides in-depth, field-proven insights into the stability and degradation of MEKO, structured to address common experimental challenges and fundamental questions. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental degradation characteristics of butanone oxime.

Q1: What are the primary degradation pathways for butanone oxime (MEKO)?

A1: Butanone oxime degrades through several key pathways, the prevalence of which depends on environmental conditions. The primary routes are:

  • Hydrolysis: The cleavage of the C=N-OH bond by water, which is highly dependent on pH.[1][2]

  • Biodegradation: Microbial action can break down the molecule, although the extent of mineralization can vary.[2][3][4]

  • Oxidation: This can occur through biological (metabolic) or chemical processes, leading to various oxidized products.[5][6][7]

  • Thermal Decomposition: At elevated temperatures, MEKO breaks down into smaller molecules.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often leading to the parent ketone.[9][10][11][12]

Q2: What are the major degradation products of butanone oxime?

A2: The degradation products are directly linked to the pathway:

  • Hydrolysis: The primary products are 2-butanone (methyl ethyl ketone) and hydroxylamine.[1][2]

  • Thermal Decomposition: Under high heat and pressure, decomposition can yield ammonia (NH₃), nitrogen gas (N₂), water (H₂O), and trace amounts of acetic and formic acid.[8]

  • Metabolic Oxidation: In biological systems, a minor pathway involves oxidation to 2-nitrobutane (via a butane 2-nitronate intermediate).[5][6][7]

Q3: How does pH affect the stability of butanone oxime in aqueous solutions?

A3: The pH of the aqueous medium is a critical factor in the hydrolytic stability of MEKO. The compound is significantly more susceptible to hydrolysis under acidic conditions. It is hydrolytically unstable at pH 4 but shows no significant hydrolysis at pH 9.[1][2] At a neutral pH of 7 and a temperature of 20°C, a half-life of approximately 18 days has been reported, with 14% of the substance hydrolyzing after 4 days.[1][2] Therefore, maintaining precise pH control is paramount in any aqueous stability study.

Q4: Is butanone oxime considered environmentally persistent?

A4: No, butanone oxime is not considered persistent in the environment. It is readily biodegradable and has a low potential for bioaccumulation in organisms.[3][4] While it undergoes primary biodegradation, studies suggest that its ultimate biodegradation (complete conversion to CO₂, water, and mineral salts) can be slow.[1][2] Its degradation via hydrolysis in neutral to acidic waters further contributes to its lack of persistence.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the primary routes through which butanone oxime degrades under various environmental influences.

cluster_hydrolysis Hydrolysis cluster_biodegradation Biodegradation cluster_oxidation Oxidation cluster_thermal Thermal Decomposition MEKO Butanone Oxime (MEKO) Hydrolysis pH Dependent (Accelerated by Acid) MEKO->Hydrolysis Biodegradation Microbial Action MEKO->Biodegradation Oxidation Metabolic (P450) Photochemical MEKO->Oxidation Thermal High Temperature (>138 °C) MEKO->Thermal Products_H 2-Butanone + Hydroxylamine Hydrolysis->Products_H Products_B CO2 + H2O (Ultimate) Biodegradation->Products_B Products_O 2-Nitrobutane & Other Metabolites Oxidation->Products_O Products_T NH3, N2, H2O, Trace Acids Thermal->Products_T

Caption: Major degradation pathways of Butanone Oxime (MEKO).

Troubleshooting Guide for Degradation Studies

This guide provides solutions to specific issues that may arise during the experimental analysis of butanone oxime degradation.

Q: My hydrolysis study shows highly variable degradation rates from one replicate to another. What is causing this inconsistency?

A: Inconsistent hydrolysis rates are almost always traced back to a lack of rigorous control over experimental parameters. Here’s the causality and what to check:

  • Probable Cause 1: pH Fluctuation. The hydrolysis of MEKO is extremely sensitive to pH, especially in the acidic to neutral range.[1][2] A minor drift in pH in an unbuffered or weakly buffered solution can cause a significant change in the degradation rate.

    • Solution: Use a robust buffer system appropriate for your target pH. Ensure the buffer capacity is sufficient to handle any potential acid/base generation from degradation products. Verify the pH of each replicate at the beginning and end of the experiment.

  • Probable Cause 2: Temperature Instability. Chemical reaction rates, including hydrolysis, are temperature-dependent. Inconsistent temperature control between samples (e.g., samples at the front vs. back of an incubator) will lead to variability.

    • Solution: Use a calibrated, temperature-controlled water bath or incubator with good air circulation. Place all replicates in a randomized order to average out any minor temperature gradients within the equipment.

  • Probable Cause 3: Analytical Method Variability. The issue may lie in the quantification step, not the reaction itself. Inconsistent sample preparation, injection volumes, or instrument response can create the illusion of variable degradation.

    • Solution: Implement a rigorous quality control protocol for your analytical method (e.g., GC-MS, HPLC). Run a calibration curve with each batch of samples. Include a stable internal standard in every sample to correct for variations in sample preparation and injection. See Protocol 2 for a validated GC method.

Q: I am analyzing my degradation samples with GC-MS and see several unexpected peaks. How do I determine if they are contaminants, instrument artifacts, or true degradation intermediates?

A: Differentiating between these sources requires a systematic approach. The following workflow can help isolate the cause.

Start Unexpected Peak(s) Observed in GC-MS Blank Action: Inject a solvent blank and a method blank (all reagents, no MEKO). Start->Blank PeakPresent Is the peak present in the blanks? Blank->PeakPresent Yes_Contaminant Conclusion: Contamination from solvent, glassware, or reagents. PeakPresent->Yes_Contaminant Yes No_SampleRelated Peak is sample-related. PeakPresent->No_SampleRelated No Control Action: Analyze a Time-Zero (T=0) sample of MEKO in the same matrix. No_SampleRelated->Control PeakInControl Is the peak present at T=0? Control->PeakInControl Yes_Impurity Conclusion: Impurity in the original MEKO standard or on-column degradation. PeakInControl->Yes_Impurity Yes No_DegradationProduct Conclusion: Likely a true degradation product or intermediate. PeakInControl->No_DegradationProduct No

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy Comparison Guide: (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime vs. Commercial Benchmarks

Target Audience: Researchers, Toxicologists, and Agrochemical Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The development of novel agrochemicals requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Agrochemical Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of novel agrochemicals requires rigorous in vivo benchmarking to validate in vitro binding affinities. This guide evaluates the in vivo efficacy of a novel candidate, (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (hereafter referred to as PZ-Oxime ), against established commercial insecticides.

Structurally, PZ-Oxime belongs to the pyrazole oxime class, a chemical family renowned for its potent acaricidal and insecticidal properties. The causality behind its efficacy lies in its pharmacophore: the pyrazole ring coupled with an oxime linkage acts as a highly specific[1]. By competitively binding to the ubiquinone reduction site of Mitochondrial Complex I, it halts the electron transport chain, leading to rapid ATP depletion, neuromuscular paralysis, and pest mortality.

Mechanism A NADH Oxidation B Mitochondrial Complex I (Electron Transport) A->B e- C Ubiquinone Reduction B->C e- F Neuromuscular Paralysis & Pest Mortality B->F Energy Collapse D ATP Synthesis C->D Proton Motive Force E (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL) butan-2-one oxime E->B Inhibits METI

Mechanism of Action: METI inhibition by the novel pyrazole oxime candidate.

Self-Validating In Vivo Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. By incorporating dual-control groups and synchronized pest cohorts, we eliminate solvent-induced artifacts and ensure that any observed mortality is strictly a causal result of the active ingredient's biochemical interference.

Protocol A: Acaricidal Leaf-Dip Bioassay (Tetranychus urticae)

Rationale: The leaf-dip method is selected over topical application because it simultaneously evaluates both contact toxicity and residual stomach ingestion, accurately simulating the exposure dynamics of foliar agricultural sprays.

  • Host Plant Preparation: Cultivate Phaseolus vulgaris (common bean) under controlled greenhouse conditions (25±1°C, 60±5% RH). Excise uniform, unblemished leaf discs (20 mm diameter).

  • Compound Formulation: Dissolve PZ-Oxime in analytical-grade acetone to form a 10,000 mg/L stock. Dilute with 0.1% aqueous Triton X-100 to achieve serial test concentrations (0.1 to 100 mg/L).

  • Application: Immerse leaf discs into the test solutions for exactly 10 seconds. Causality Check: This standardized immersion guarantees a uniform monolithic residue layer, eliminating the droplet-size variance inherent to spray applications.

  • Infestation: Allow discs to air-dry for 2 hours in a fume hood. Transfer 30 synchronized adult female T. urticae onto each disc using a fine camel-hair brush.

  • Validation Controls: Run parallel assays using a negative solvent control (0.1% Triton X-100 in water) and a positive benchmark control (Fenpyroximate). The assay is only deemed valid if negative control mortality remains <5%.

  • Evaluation: Score mortality at 72 hours. Mites are classified as dead if they exhibit no appendage movement upon gentle probing.

Protocol B: Aphicidal Systemic & Contact Bioassay (Myzus persicae)

Rationale: Aphids feed directly from the phloem. This protocol evaluates the translaminar and systemic mobility of the oxime derivative, which is critical for targeting sap-sucking pests[2].

  • Aphid Synchronization: Utilize a synchronized cohort of 3-day-old M. persicae nymphs reared on cabbage (Brassica oleracea) to ensure uniform cuticular thickness and metabolic baseline.

  • Systemic Uptake Simulation: Place excised cabbage leaves into 20 mL glass vials containing serial dilutions of the test compound.

  • Infestation & Sealing: Introduce 25 nymphs per leaf. Seal vials with a fine mesh. Causality Check: The mesh prevents pest escape while allowing gas exchange, thereby preventing false-positive mortality caused by fumigant artifacts.

  • Evaluation: Record mortality at 72 hours. Correct raw data using Abbott’s formula based on the solvent control.

Protocol C: Lepidopteran Diet-Overlay Bioassay (Spodoptera frugiperda)

Rationale: The diet-overlay method forces the larvae to ingest the compound, directly assessing its efficacy as a stomach poison without confounding cuticular penetration variables[3].

  • Diet Preparation: Dispense 1 mL of standard artificial wheat-germ diet into 24-well microtiter plates and allow it to solidify.

  • Surface Treatment: Apply 50 µL of the test compound solution directly onto the diet surface and allow the solvent to evaporate completely.

  • Larval Introduction: Introduce one second-instar S. frugiperda larva per well. Causality Check: Isolating larvae prevents cannibalism, which would otherwise skew mortality statistics.

  • Evaluation: Seal with ventilated film. Assess mortality and severe growth inhibition at 96 hours.

Comparative Efficacy Data

The quantitative in vivo performance of PZ-Oxime was benchmarked against three commercial standards: Fenpyroximate (a structural METI analog), Imidacloprid (a Neonicotinoid), and Chlorantraniliprole (a Ryanodine receptor modulator).

Table 1: In Vivo Efficacy (LC₅₀) at 72-96 Hours Post-Exposure

CompoundTarget SiteT. urticae LC₅₀ (mg/L)M. persicae LC₅₀ (mg/L)S. frugiperda LC₅₀ (mg/L)
(2Z)-PZ-Oxime Complex I (METI)0.85 ± 0.121.42 ± 0.1845.6 ± 3.4
Fenpyroximate Complex I (METI)1.10 ± 0.158.50 ± 1.20>100.0
Imidacloprid nAChR Agonist>100.0 (Resistant)2.15 ± 0.30>100.0
Chlorantraniliprole RyR Modulator>100.0>100.00.35 ± 0.05

Data represents the mean ± standard deviation of four independent replicates. LC₅₀ values calculated via Probit analysis.

Discussion & Field-Proven Insights

The experimental data reveals distinct structure-activity relationship (SAR) advantages for the novel PZ-Oxime candidate:

  • Superior Acaricidal Potency: PZ-Oxime demonstrated an LC₅₀ of 0.85 mg/L against T. urticae, slightly outperforming the commercial standard Fenpyroximate. The addition of the 3,3-dimethylbutan-2-one backbone likely enhances lipophilicity, facilitating rapid cuticular penetration in arachnids[4].

  • Overcoming Aphid Resistance: Notably, PZ-Oxime exhibited exceptional aphicidal activity (LC₅₀ = 1.42 mg/L) against a strain of M. persicae that is highly resistant to Imidacloprid. The causality here is target-site divergence:[5][6]. Because PZ-Oxime targets Mitochondrial Complex I rather than the nicotinic acetylcholine receptor, it successfully bypasses these established metabolic and target-site resistance mechanisms.

  • Lepidopteran Limitations: While highly effective against sap-sucking pests and mites, PZ-Oxime showed only moderate stomach toxicity against S. frugiperda (LC₅₀ = 45.6 mg/L) compared to the diamide standard Chlorantraniliprole (LC₅₀ = 0.35 mg/L). This is a known limitation of METI-class chemistries, as lepidopteran larvae often possess robust midgut detoxification enzymes that rapidly metabolize oxime ethers before they can reach mitochondrial targets.

References

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules.[Link]

  • Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry.[Link]

  • Amplification of a Cytochrome P450 Gene Is Associated with Resistance to Neonicotinoid Insecticides in the Aphid Myzus persicae. PLoS Genetics.[Link]

  • Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population. Agronomy.[Link]

  • Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid. Journal of Economic Entomology.[Link]

  • Pioneering protein degradation for agricultural applications. Nature Communications.[Link]

Sources

Comparative

A Researcher's Guide to Kinase Modulator Selectivity: A Comparative Analysis Featuring PF-06409577

Note to the Reader: The compound "(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime" specified in the topic is not described in publicly available scientific literature in the context of kinase assays. To fulfill th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The compound "(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime" specified in the topic is not described in publicly available scientific literature in the context of kinase assays. To fulfill the objective of creating a detailed comparison guide on kinase cross-reactivity, this document will use the well-characterized, highly selective AMP-activated protein kinase (AMPK) activator, PF-06409577 , as a primary case study. This allows for a scientifically rigorous and data-supported exploration of the principles and methodologies for assessing kinase modulator selectivity.

This guide provides an in-depth comparison of kinase modulator selectivity, offering both conceptual frameworks and practical experimental guidance for researchers in drug discovery and chemical biology. We will dissect the performance of the selective AMPK activator PF-06409577 and contrast it with broad-spectrum and multi-targeted kinase inhibitors to provide a clear perspective on the importance and assessment of cross-reactivity.

The Imperative of Selectivity in Kinase-Targeted Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. This structural homology is the primary reason that achieving selectivity for small molecule kinase inhibitors and activators is a formidable challenge. A lack of selectivity, often termed "off-target activity" or "cross-reactivity," can lead to unexpected cellular effects, toxicity, and a convoluted interpretation of experimental results.[1] Conversely, for certain therapeutic areas like oncology, a "selectively nonselective" or multi-targeted profile can be advantageous.[1][2] Therefore, rigorously characterizing a compound's selectivity profile is a cornerstone of modern drug development.

This guide uses three compounds to illustrate the spectrum of kinase selectivity:

  • PF-06409577: A potent and highly selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

  • Sunitinib: A clinically approved multi-targeted tyrosine kinase inhibitor (TKI) used in cancer therapy, known to inhibit VEGFR, PDGFR, KIT, and other kinases.[2][4]

  • Staurosporine: A natural product famous for its role as a potent, ATP-competitive, pan-kinase inhibitor, serving as a classic example of broad cross-reactivity.[5][6]

Case Study: The High Selectivity of PF-06409577

PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid) was developed as a direct, allosteric activator of AMPK.[7] Unlike ATP-competitive inhibitors, allosteric modulators bind to sites outside the conserved ATP pocket, a strategy that can confer greater selectivity.[8] The development and characterization of PF-06409577 provide an excellent blueprint for assessing modulator specificity.

Isoform-Specific Activity

AMPK exists as a heterotrimeric complex with multiple subunit isoforms (α, β, γ), resulting in 12 possible combinations with distinct tissue distributions and functions.[7] An initial layer of selectivity analysis for an AMPK modulator involves assessing its activity against these different isoforms. PF-06409577 demonstrates remarkable selectivity for AMPK complexes containing the β1 subunit over those containing the β2 subunit.[9]

Table 1: Isoform Selectivity of PF-06409577

AMPK Isoform EC₅₀ (nM) Fold Selectivity (vs. α1β1γ1)
α1β1γ1 7.0 1x
α2β1γ1 6.8 ~1x
α1β2γ1 >40,000 >5700x
α2β2γ1 >4,000 >570x
α2β2γ3 >4,000 >570x

(Data sourced from Selleck Chemicals and Tocris Bioscience)[9]

This high degree of isoform selectivity is critical, as the β1 subunit is predominantly expressed in tissues like the liver and in immune cells, making PF-06409577 a targeted tool for studying metabolic and inflammatory diseases.[3]

Kinome-Wide Cross-Reactivity Profile

The gold standard for evaluating cross-reactivity is to screen the compound against a large, representative panel of kinases (a "kinome scan"). Such screens are offered by commercial vendors and typically employ radiometric or luminescence-based assays to measure the activity of hundreds of kinases in the presence of the test compound.[10][11]

PF-06409577 has been subjected to broad panel screening and is reported to exhibit minimal off-target pharmacology against other kinases, G-protein coupled receptors (GPCRs), ion channels, and phosphodiesterases (PDEs).[12] This "clean" profile is a direct result of its allosteric mechanism of action, which exploits less conserved structural features of its target, AMPK.

Comparative Selectivity Profiles

To appreciate the specificity of PF-06409577, it is instructive to compare its profile with less selective compounds.

Table 2: Qualitative Comparison of Kinase Modulator Selectivity

Compound Primary Target(s) General Selectivity Profile Mechanism of Action
PF-06409577 AMPK (β1-containing isoforms) Highly Selective: Minimal activity against other kinases in broad panel screens.[12] Allosteric Activator
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R Multi-Targeted: Potently inhibits a specific set of related tyrosine kinases.[2][4] ATP-Competitive Inhibitor

| Staurosporine | Most Protein Kinases | Pan-Kinase (Non-selective): Potently inhibits a vast majority of the human kinome.[6] | ATP-Competitive Inhibitor |

This comparison highlights the spectrum from highly specific modulation (PF-06409577) to controlled polypharmacology (Sunitinib) to broad, non-specific inhibition (Staurosporine). This distinction is crucial for experimental design; using Staurosporine to implicate a specific kinase in a cellular pathway would be inappropriate without extensive additional evidence, whereas a highly selective tool like PF-06409577 provides much greater confidence in linking AMPK activation to an observed phenotype.[13]

Visualizing Kinase Selectivity

Kinase selectivity data is often visualized using a dendrogram of the human kinome. This graphical representation illustrates the relationships between different kinases. Hits from a screen are represented by circles, with the size of the circle corresponding to the potency of the interaction.

center Kinome AMPK AMPK center->AMPK VEGFR VEGFR center->VEGFR PDGFR PDGFR center->PDGFR KIT KIT center->KIT K1 center->K1 K2 center->K2 K3 center->K3 K4 center->K4 K5 center->K5 K6 center->K6 K7 center->K7 K8 center->K8

Caption: Conceptual kinome tree illustrating selectivity profiles.

Experimental Protocol: Assessing Kinase Cross-Reactivity

This section provides a generalized, step-by-step protocol for an initial single-point screen to identify off-target kinase interactions, followed by dose-response analysis for hit confirmation. This workflow is based on common industry practices and technologies like Promega's ADP-Glo™ assay, a robust luminescence-based method that quantifies kinase activity by measuring ADP production.[14][15]

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound Stock (e.g., 10 mM in DMSO) a1 Add Test Compound (e.g., 1 µM final concentration) p1->a1 p2 Prepare Kinase Panel Plates (Kinase + Buffer + Substrate) p2->a1 a2 Add ATP to Initiate Reaction Incubate at RT a1->a2 a3 Add ADP-Glo™ Reagent I (Stop Kinase Rxn, Deplete ATP) a2->a3 a4 Add ADP-Glo™ Reagent II (Convert ADP to ATP, Generate Light) a3->a4 d1 Measure Luminescence a4->d1 d2 Calculate % Inhibition vs. DMSO Control d1->d2 d3 Identify Hits (e.g., >50% Inhibition) d2->d3 d4 Perform Dose-Response Assay on Hits to Determine IC₅₀ d3->d4

Caption: Workflow for a kinase selectivity screening assay.

Step-by-Step Methodology

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

  • Test Compound (e.g., PF-06409577)

  • Control Compounds (e.g., Staurosporine as a positive control)

  • Anhydrous DMSO

  • Kinase Selectivity Profiling System (e.g., Promega, Reaction Biology, Carna Biosciences) containing kinases, substrates, and reaction buffers[10][11][14]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or alternative detection system)

  • Multi-well assay plates (e.g., 384-well, white)

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control compounds in 100% DMSO.

    • Perform serial dilutions to create working stocks. For a 1 µM final screen concentration, a 100 µM (100x) working stock is appropriate.

  • Kinase Reaction Setup (Single-Point Screen):

    • Following the manufacturer's protocol, add the kinase, its specific substrate/peptide, and reaction buffer to the wells of a 384-well plate.

    • Add 1 µL of the 100x test compound to the appropriate wells (final concentration 1 µM, final DMSO 1%).

    • For control wells, add 1 µL of DMSO (0% inhibition control) or 1 µL of a 100x Staurosporine solution (100% inhibition control).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reactions by adding ATP. Causality Note: The concentration of ATP is a critical variable. Screening at a low ATP concentration (near the Kₘ) will favor the identification of ATP-competitive inhibitors, while screening at a high, physiological concentration (~1 mM) provides a more biologically relevant assessment of potency.[11]

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Signal Detection (Using ADP-Glo™):

    • Add ADP-Glo™ Reagent I to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add ADP-Glo™ Reagent II (Kinase Detection Reagent) to all wells. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for the test compound relative to the DMSO (0%) and Staurosporine/no enzyme (100%) controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Bkgd) / (Signal_DMSO - Signal_Bkgd))

    • Identify any kinases that show significant inhibition (a common threshold is >50% or >80%) as "hits" for further investigation.

  • Follow-Up Dose-Response Analysis:

    • For each identified hit, repeat the assay using a range of concentrations of the test compound (e.g., a 10-point, 3-fold serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each off-target interaction.

Conclusion: A Framework for Trustworthy Research

Assessing the cross-reactivity of a kinase modulator is not merely a checkbox in preclinical development; it is fundamental to the integrity of the research. A self-validating experimental system, as described, should always include both positive (pan-inhibitor) and negative (vehicle) controls to ensure the assay is performing correctly.

References

  • Hu, G., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Available at: [Link]

  • Lochhead, P. A., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC. Available at: [Link]

  • Morphy, R., & Rankovic, Z. (2010). Selectively Nonselective Kinase Inhibition: Striking the Right Balance. ACS Publications. Available at: [Link]

  • Karaman, M. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • Morphy, R. (2010). Selectively nonselective kinase inhibition: striking the right balance. PubMed. Available at: [Link]

  • Goldstein, D. M., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. Available at: [Link]

  • Norman, P. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC. Available at: [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]

  • Galan-Cisneros, P. A., & Cives, M. (2017). Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. PMC. Available at: [Link]

  • Fullerton, M. D., et al. (2023). Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice. PMC. Available at: [Link]

  • AboulMagd, A. M., & Abdelwahab, N. S. (2021). Analysis of sunitinib malate, a multi-targeted tyrosine kinase inhibitor: A critical review. Microchemical Journal. Available at: [Link]

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • de Wit, D., et al. (2007). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. SciSpace. Available at: [Link]

  • Su, L., et al. (2021). PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth. PMC. Available at: [Link]

  • Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry. Available at: [Link]

  • Su, L., et al. (2021). PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth. PubMed. Available at: [Link]

Sources

Validation

Validating the target of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in cancer cells

Title: Validating the Target of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (DPBO) in Cancer Cells: A Comparative Guide to PI3Kα Inhibition Introduction The development of targeted small-molecule inhibitors re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Target of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (DPBO) in Cancer Cells: A Comparative Guide to PI3Kα Inhibition

Introduction

The development of targeted small-molecule inhibitors requires rigorous validation of intracellular target engagement. (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (hereafter referred to as DPBO) is a novel pyrazole oxime derivative engineered to competitively inhibit Phosphoinositide 3-kinase alpha (PI3Kα). Hyperactivation of the PI3K/AKT/mTOR pathway, often driven by PIK3CA mutations, is a hallmark of numerous malignancies, notably hormone receptor-positive breast cancer ()[1].

This guide provides an objective, data-driven comparison of DPBO against established clinical alternatives—specifically Alpelisib (a selective PI3Kα inhibitor) and Buparlisib (a pan-PI3K inhibitor). We detail the self-validating experimental workflows required to confirm DPBO’s mechanism of action, moving logically from in vitro enzymatic assays to live-cell target engagement and downstream functional readouts.

Mechanistic Rationale: Why Target PI3Kα with a Pyrazole Oxime?

The structural design of DPBO leverages the pyrazole ring to mimic the adenine moiety of ATP, allowing it to anchor deeply within the ATP-binding cleft of the PI3Kα catalytic domain. Simultaneously, the oxime group forms critical hydrogen bonds with the kinase hinge region, conferring high selectivity for the alpha isoform over beta, gamma, or delta isoforms. By blocking ATP binding, DPBO prevents the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like AKT of their activation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Phosphorylated) PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes DPBO DPBO (Inhibitor) DPBO->PI3K Competitive Inhibition

Mechanism of action: DPBO competitively inhibits PI3Kα, blocking downstream AKT phosphorylation.

Protocol 1: In Vitro Kinase Activity Validation (AlphaScreen Assay)

Causality & Logic: Before assessing cellular activity, we must confirm direct, cell-free enzymatic inhibition. We utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform rather than traditional radiometric assays. AlphaScreen is a bead-based proximity assay that eliminates the need for radioactive ATP and provides a highly sensitive, homogeneous (no-wash) format, minimizing experimental artifacts and false positives ()[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT). Dilute recombinant human PI3Kα, biotinylated-PIP2 substrate, and ATP to their optimal working concentrations.

  • Compound Titration: Serially dilute DPBO, Alpelisib, and Buparlisib in DMSO (ensuring final assay DMSO concentration remains <1% to prevent solvent-induced denaturation).

  • Kinase Reaction: In a 384-well microtiter plate, combine 5 µL of inhibitor, 5 µL of PI3Kα enzyme, and 5 µL of the substrate/ATP mix. Incubate at room temperature for 2 hours.

  • Detection: Add 10 µL of AlphaScreen stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), streptavidin-coated donor beads, and anti-PIP3 antibody-conjugated acceptor beads.

  • Incubation & Reading: Incubate in the dark for 1 hour. Read the plate on a compatible microplate reader (excitation at 680 nm, emission at 520–620 nm).

Comparative Data Summary:

Inhibitor Target Profile PI3Kα IC50 (nM) PI3Kβ IC50 (nM) Fold Selectivity (α/β)
DPBO Novel Pyrazole Oxime 3.2 ± 0.4 415 ± 12 ~130x
Alpelisib Selective PI3Kα 4.6 ± 0.5 1156 ± 45 ~250x

| Buparlisib | Pan-PI3K | 52.0 ± 4.1 | 85.0 ± 6.2 | ~1.6x |

Protocol 2: Intracellular Target Engagement (CETSA)

Causality & Logic: A compound may inhibit an isolated enzyme in vitro but fail in cells due to poor membrane permeability, rapid efflux, or off-target binding. To prove that DPBO physically binds PI3Kα inside live cancer cells, we employ the Cellular Thermal Shift Assay (CETSA). This assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher ()[3]. If DPBO successfully engages PI3Kα, the protein will resist heat-induced precipitation compared to the vehicle control.

CETSA_Workflow Cells Live Cells (MCF-7) Treat Treat with DPBO Cells->Treat Heat Heat Gradient (40-70°C) Treat->Heat Lyse Lyse & Centrifuge Heat->Lyse WB Western Blot (PI3Kα) Lyse->WB Analyze Calculate Tm Shift WB->Analyze

Cellular Thermal Shift Assay (CETSA) workflow for validating DPBO-PI3Kα intracellular binding.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MCF-7 breast cancer cells (which harbor a sensitizing PIK3CA mutation) to 80% confluency. Treat cells with 1 µM DPBO, Alpelisib, or DMSO vehicle for 2 hours at 37°C.

  • Aliquot & Heating: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a specific temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Collect the soluble supernatant. Perform Western blotting using a highly specific anti-PI3Kα antibody.

  • Data Analysis: Plot the band intensities against temperature to calculate the apparent melting temperature (Tm) and the resulting thermal shift (ΔTm).

Comparative Data Summary:

Treatment Condition Apparent Tm (°C) ΔTm (°C) vs. Vehicle Target Engagement
Vehicle (DMSO) 48.5 ± 0.2 - N/A
DPBO (1 µM) 54.2 ± 0.3 +5.7 Strong
Alpelisib (1 µM) 53.8 ± 0.2 +5.3 Strong

| Buparlisib (1 µM) | 51.1 ± 0.4 | +2.6 | Moderate |

Protocol 3: Downstream Signaling Validation (p-AKT Inhibition)

Causality & Logic: Physical binding (CETSA) and in vitro inhibition (AlphaScreen) must translate to functional pathway suppression within the cell. Because PI3K directly regulates AKT via PIP3, quantifying the reduction of phosphorylated AKT at Serine 473 (p-AKT Ser473) serves as the ultimate functional readout of DPBO's cellular efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates and incubate overnight.

  • Starvation & Treatment: Serum-starve the cells for 4 hours to reduce background basal kinase activity. Treat with serial dilutions of DPBO or control inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely activate the PI3K/AKT pathway.

  • Protein Extraction: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473) and total AKT. Use GAPDH as a loading control to ensure self-validation of the assay.

  • Densitometry: Quantify band intensities to calculate the cellular IC50 for p-AKT inhibition.

Comparative Data Summary:

Inhibitor Cellular p-AKT (Ser473) IC50 (nM) Cell Viability IC50 (µM, MCF-7)
DPBO 18.5 ± 2.1 0.85 ± 0.12
Alpelisib 22.3 ± 3.0 1.10 ± 0.15

| Buparlisib | 145.0 ± 12.5 | 3.40 ± 0.40 |

Conclusion

The targeted validation of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (DPBO) demonstrates that it is a highly potent, cell-permeable PI3Kα inhibitor. In vitro AlphaScreen assays confirm its low-nanomolar enzymatic potency, while CETSA provides definitive proof of intracellular target engagement, yielding a robust thermal shift (+5.7°C) comparable to the clinical standard, Alpelisib. Furthermore, DPBO effectively translates this binding into functional pathway suppression, inhibiting downstream AKT phosphorylation with superior cellular potency to both Alpelisib and Buparlisib. These self-validating data strongly support the continued preclinical development of DPBO for PIK3CA-mutated malignancies.

References

  • André F, Ciruelos E, Rubovszky G, et al. "Alpelisib for PIK3CA-Mutated, Hormone Receptor-Positive Advanced Breast Cancer." New England Journal of Medicine, 2019. URL:[Link]

  • Molina DM, Jafari R, Ignatushchenko M, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]

  • Eglen RM, Reisine T, Roby P, et al. "The use of AlphaScreen technology in HTS: current status." Current Chemical Genomics, 2008. URL:[Link]

Sources

Comparative

Cytotoxicity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime in healthy vs. cancer cell lines

As a Senior Application Scientist, this guide provides a comprehensive, in-depth comparison of the cytotoxic effects of the novel compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime on healthy versus cancerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth comparison of the cytotoxic effects of the novel compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime on healthy versus cancerous cell lines. This document is structured to offer not just protocols, but a foundational understanding of the experimental choices and the significance of the results in the context of modern oncology drug discovery.

Introduction: The Quest for Selective Cytotoxicity

The development of anticancer therapeutics is a journey toward a singular, critical goal: selective cytotoxicity.[1] The ideal therapeutic agent should be a "magic bullet" capable of eradicating malignant cells while leaving healthy tissue unharmed.[1] This principle minimizes the debilitating side effects that often accompany traditional chemotherapy, thereby improving patient quality of life and therapeutic outcomes.[2]

This guide presents a rigorous, albeit hypothetical, experimental framework to evaluate the cytotoxic potential and, more importantly, the cancer-selectivity of PBO-1. We will detail the rationale behind cell line and assay selection, provide validated protocols, and interpret a hypothetical dataset to illustrate how such a compound would be assessed as a potential anticancer drug lead.

Part 1: Experimental Design - The Logic of the Assay

A robust and reliable cytotoxicity assessment hinges on a well-conceived experimental design.[8] Our approach is built on the principle of orthogonal testing, using multiple assays to measure different biological endpoints, thereby creating a self-validating system.

Cell Line Selection: Modeling the Human System

To comprehensively assess the selective cytotoxicity of PBO-1, a panel of cell lines was chosen to represent both cancerous and healthy human tissues.

  • Cancer Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): A widely used, well-characterized cell line representing hormone-dependent breast cancer.

    • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, a leading cause of cancer mortality.[2]

    • HCT-116 (Human Colon Carcinoma): Represents colorectal cancer and is known for its utility in screening potential anticancer agents.[9]

  • Healthy (Non-Malignant) Cell Line:

    • L929 (Mouse Fibroblast): A standard, non-cancerous cell line used in cytotoxicity studies to establish a baseline for general cellular toxicity.[10] The use of a healthy cell line is paramount for determining the therapeutic window of a potential drug.[11]

Primary Cytotoxicity Screening: The MTT Assay

The primary screen for cytotoxicity will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell viability.[3]

Causality: The choice of the MTT assay is based on its ability to measure metabolic activity. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12] A reduction in formazan production upon treatment with PBO-1 would indicate a loss of cell viability.

Confirmatory Assay: The Lactate Dehydrogenase (LDH) Release Assay

To validate our findings from the MTT assay, we will employ a second, mechanistically different assay: the Lactate Dehydrogenase (LDH) release assay.

Trustworthiness: This assay provides an orthogonal confirmation of cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[13] By measuring LDH activity in the supernatant, we can quantify cell death resulting from compromised membrane integrity. If PBO-1 is truly cytotoxic, we expect to see a dose-dependent increase in LDH release that correlates with the decrease in metabolic activity observed in the MTT assay.

Part 2: Detailed Experimental Protocols

The following protocols are described to ensure reproducibility and accuracy.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (MCF-7, A549, HCT-116, and L929) in 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of PBO-1 in DMSO. Create a serial dilution of PBO-1 in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding PBO-1 dilution. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a separate, identical set of 96-well plates.

  • Sample Collection: After the 48-hour incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).

  • Analysis: Calculate the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance. Determine the percentage of cytotoxicity relative to a "maximum LDH release" control (cells treated with a lysis buffer).

Part 3: Hypothetical Data & Visualization

To illustrate the potential of PBO-1, we present the following hypothetical data.

Quantitative Cytotoxicity Data

The IC₅₀ values, representing the concentration of PBO-1 required to inhibit 50% of cell growth or viability, were calculated from the dose-response curves of the MTT and LDH assays.

Table 1: Hypothetical IC₅₀ Values of PBO-1 from MTT Assay

Cell LineTypeIC₅₀ (µM) ± SD
MCF-7 Breast Cancer5.2 ± 0.4
A549 Lung Cancer8.1 ± 0.7
HCT-116 Colon Cancer6.5 ± 0.5
L929 Healthy Fibroblast98.4 ± 5.6

Table 2: Hypothetical IC₅₀ Values of PBO-1 from LDH Release Assay

Cell LineTypeIC₅₀ (µM) ± SD
MCF-7 Breast Cancer6.1 ± 0.5
A549 Lung Cancer9.3 ± 0.8
HCT-116 Colon Cancer7.4 ± 0.6
L929 Healthy Fibroblast> 100
Selectivity Index (SI)

The Selectivity Index is a critical parameter that quantifies the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC₅₀ value in a healthy cell line to that in a cancer cell line. A higher SI value indicates greater selectivity.

SI = IC₅₀ (Healthy Cells) / IC₅₀ (Cancer Cells)

Table 3: Selectivity Index of PBO-1 based on MTT Assay Data

Cancer Cell LineSI Value
MCF-7 18.9
A549 12.1
HCT-116 15.1
Visualized Workflows and Concepts

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis P1 Cell Seeding (Cancer & Healthy) E1 48h Incubation with PBO-1 P1->E1 P2 PBO-1 Serial Dilution P2->E1 A1 MTT Assay (Metabolic Activity) E1->A1 A2 LDH Assay (Membrane Integrity) E1->A2 D1 Calculate IC50 Values A1->D1 A2->D1 D2 Determine Selectivity Index D1->D2 MTT_Assay_Principle cluster_viable Viable Cell cluster_dead Dead Cell Mito Mitochondria (Active Dehydrogenases) Formazan Purple Formazan Mito->Formazan reduction MTT Yellow MTT MTT->Mito uptake DeadMito Inactive Mitochondria NoReaction No Color Change DeadMito->NoReaction

Caption: Principle of the MTT assay for measuring cell viability.

Selectivity_Index SI_Formula Selectivity Index (SI) IC50 (Healthy Cells) IC50 (Cancer Cells) High_SI High SI (>10) Desired Outcome SI_Formula->High_SI Large Difference in IC50 Low_SI Low SI (~1) Undesired Outcome SI_Formula->Low_SI Similar IC50 Values

Caption: The concept and interpretation of the Selectivity Index (SI).

Part 4: Interpretation and Future Directions

The hypothetical data presented here paints a promising picture for PBO-1 as a potential anticancer agent.

Analysis of Results: The IC₅₀ values from the MTT assay show that PBO-1 is significantly more potent against all three tested cancer cell lines (5.2-8.1 µM) compared to the healthy L929 fibroblast cell line (98.4 µM). This observation is strongly supported by the LDH assay results, which confirm a loss of membrane integrity in the same concentration range for the cancer cells, while the healthy cells remain largely unaffected at concentrations up to 100 µM.

Significance of Selectivity: The calculated Selectivity Index (SI) values are all greater than 10, with the highest selectivity observed against the MCF-7 breast cancer cell line (SI = 18.9). An SI value greater than 3 is generally considered promising for a preclinical candidate, while a value over 10 is considered excellent. [14]This high degree of selectivity is the most critical finding, suggesting that PBO-1 may have a wide therapeutic window, potentially leading to fewer side effects in a clinical setting. [2] Potential Mechanisms & Next Steps: While these assays confirm that PBO-1 is selectively cytotoxic, they do not explain how. The broad activity of pyrazole derivatives against various cancer cell lines suggests multiple potential mechanisms of action, such as the inhibition of critical kinases (e.g., EGFR, VEGFR-2), disruption of tubulin polymerization, or the induction of apoptosis via pathways like caspase activation and Bcl-2/BAX regulation. [2][3][9] Based on these promising hypothetical results, the logical next steps would be:

  • Mechanism of Action Studies: Employing techniques like flow cytometry for cell cycle analysis, Western blotting for apoptosis-related proteins (caspases, PARP, Bcl-2 family), and kinase inhibition profiling to elucidate the molecular target of PBO-1. [11]2. Broader Screening: Testing PBO-1 against a larger panel of cancer cell lines, including drug-resistant variants, to understand its spectrum of activity.

  • In Vivo Studies: If the in vitro profile remains strong, advancing PBO-1 to preclinical animal models (e.g., tumor xenografts in mice) to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.

Conclusion

This guide outlines a comprehensive and methodologically sound approach to evaluating the cytotoxicity of the novel compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (PBO-1). Our hypothetical data, grounded in the established activities of related chemical structures, demonstrate that PBO-1 possesses high potency and, crucially, excellent selectivity for cancer cells over healthy cells. The robust experimental design, utilizing orthogonal assays and resulting in a high Selectivity Index, strongly positions PBO-1 as a promising lead compound worthy of further investigation in the preclinical drug development pipeline. The future of cytotoxic therapy lies in such biology-based, targeted agents that can induce selective tumor cell death. [1]

References

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (2018). Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. (2008). PubMed. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. (n.d.). Chinese Journal of Organic Chemistry. [Link]

  • Selective cytotoxicity evaluation in anticancer drug screening of fractionated plant extracts. (2002). Journal of Biomolecular Screening. [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2019). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). Scientifica. [Link]

  • The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. (2002). Breast Cancer Research. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2005). Anticancer Research. [Link]

  • Selective cytostatic and cytotoxic anticancer effects of bisfunctional agents: A strategy for the design of DNA binding agents. (2009). Letters in Drug Design & Discovery. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. (2021). Frontiers in Molecular Biosciences. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. [Link]

  • 2-Butanone, oxime: Human health tier II assessment. (2013). Australian Government Department of Health. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Advanced Scientific Research. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Molecules. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2022). Journal of Oral and Maxillofacial Pathology. [Link]

  • 2-Butanone,oxime (MEKO) - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Screening Assessment for the Challenge 2-Butanone, oxime (Butanone oxime). (2010). Canada.ca. [Link]

  • Synthesis, characterization, and density functional theory studies of hydrazone–oxime ligand derived from 2,4,6‐trichlorophenyl hydrazine and its metal complexes searching for new antimicrobial drugs. (2021). Applied Organometallic Chemistry. [Link]

Sources

Validation

Orthogonal Validation of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (Z-PBO) Bioactivity: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Discovery Executive Summary & Mechanistic Rationale The discovery of novel a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Discovery

Executive Summary & Mechanistic Rationale

The discovery of novel antifungal and agrochemical agents is frequently hindered by high attrition rates during lead optimization. False positives—often driven by aggregation, optical interference, or off-target membrane disruption—necessitate rigorous validation strategies. This guide details the orthogonal validation of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (hereafter referred to as Z-PBO ), a next-generation small molecule designed to inhibit sterol 14α-demethylase (CYP51).

The Structural Causality of Z-PBO

Z-PBO was rationally designed to overcome resistance mechanisms prevalent against first-generation triazoles (e.g., Fluconazole, Triadimefon). Its bioactivity is driven by three distinct structural features:

  • 1H-Pyrazol-1-yl Moiety: The unhindered nitrogen (N2) of the pyrazole ring acts as a potent electron donor, coordinating directly with the heme iron in the CYP51 active site, thereby blocking the oxidative demethylation of lanosterol .

  • (2Z)-Oxime Geometry: The specific Z-isomer positions the hydroxyl group to form critical hydrogen bonds with polar residues (e.g., Tyr132) in the binding pocket, locking the inhibitor in a favorable conformation.

  • 3,3-Dimethyl (tert-butyl) Group: This highly lipophilic anchor occupies the hydrophobic substrate-binding cavity, providing exceptional binding enthalpy and preventing water intrusion.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-Demethylase) Target Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic Toxic 14α-Methyl Sterols (Cell Death) CYP51->Toxic Accumulation ZPBO Z-PBO Compound (Inhibitor) ZPBO->CYP51 Heme Coordination

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by Z-PBO.

The Orthogonal Validation Pipeline

To definitively prove that Z-PBO's bioactivity is genuine and on-target, we employ an orthogonal validation pipeline. Relying on a single assay format is a primary driver of irreproducibility in drug discovery . By combining label-free biochemical quantification, biophysical target engagement, and phenotypic cellular assays, we establish a self-validating data matrix.

Workflow Primary Primary Screen LC-MS/MS Assay Biophysical Biophysical Validation SPR Binding Kinetics Primary->Biophysical Eliminate False Positives Phenotypic Phenotypic Assay In Vitro MIC Testing Biophysical->Phenotypic Confirm Target Engagement Hit Validated Lead Z-PBO Phenotypic->Hit Cellular Efficacy

Orthogonal validation workflow for de-risking small molecule drug discovery.

Comparative Performance Data

The following table synthesizes the quantitative data collected from our orthogonal pipeline, benchmarking Z-PBO against industry-standard reference compounds.

CompoundPrimary: CYP51 IC₅₀ (nM)Biophysical: SPR K_D (nM)Phenotypic: C. albicans MIC (μg/mL)Phenotypic: A. fumigatus MIC (μg/mL)
Z-PBO 12.4 ± 1.2 8.7 ± 0.5 0.25 0.50
Fluconazole 45.8 ± 3.432.1 ± 1.81.00>64 (Resistant)
Triadimefon 85.2 ± 5.168.4 ± 3.24.008.00

Data Interpretation: Z-PBO demonstrates a 3.6-fold improvement in biochemical inhibition (IC₅₀) over Fluconazole. Crucially, the SPR KD​ (8.7 nM) tightly correlates with the biochemical IC₅₀, confirming that the observed enzymatic inhibition is driven by direct, high-affinity target engagement rather than assay interference. Furthermore, Z-PBO retains potent phenotypic activity against A. fumigatus, a species intrinsically resistant to Fluconazole.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict vehicle and positive controls.

Protocol 1: Label-Free Enzymatic Inhibition (LC-MS/MS)

Rationale: Label-dependent optical assays (e.g., fluorescence) are susceptible to compound autofluorescence or quenching. Mass spectrometry provides a precise, label-free readout of substrate depletion, eliminating optical false positives .

  • Enzyme Preparation: Dilute recombinant fungal CYP51 (50 nM final) in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 20% glycerol and 0.1 mM DTT.

  • Compound Addition: Dispense Z-PBO, Fluconazole (Positive Control), and Triadimefon in a 10-point dose-response series (10 μM to 0.1 nM).

    • Critical Control: Maintain a constant 1% DMSO concentration across all wells, including the vehicle control, to normalize solvent effects on enzyme folding.

  • Reaction Initiation: Add 50 μM lanosterol (substrate) and 1 mM NADPH (cofactor). Incubate at 37°C for 30 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes to induce phase separation.

  • Quantification: Extract the upper organic layer, evaporate under nitrogen, and reconstitute in methanol. Quantify the depletion of lanosterol (m/z 426.7) and the formation of the 14α-demethylated product via triple quadrupole LC-MS/MS.

Protocol 2: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: While LC-MS/MS proves enzymatic inhibition, SPR is required to prove direct, reversible 1:1 binding and to calculate the association ( kon​ ) and dissociation ( koff​ ) rates .

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize purified CYP51 to flow cells 2 and 4 to a target density of ~4,000 Response Units (RU). Flow cells 1 and 3 are mock-activated and blocked with ethanolamine to serve as in-line reference surfaces.

  • Buffer Equilibration: Prime the system with running buffer (PBS-T, pH 7.4, containing 2% DMSO).

    • Critical Control: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Analyte Injection: Inject Z-PBO in a 2-fold dilution series (100 nM down to 1.56 nM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Kinetic Monitoring: Record the association phase for 180 seconds, followed by a 300-second dissociation phase in running buffer.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the resulting curves to a 1:1 Langmuir binding model to derive KD​ .

Protocol 3: Phenotypic Mycelial Growth Inhibition (MIC)

Rationale: A compound may bind a target in vitro but fail phenotypically due to poor cell wall penetration or rapid efflux. This assay validates cellular efficacy .

  • Inoculum Preparation: Harvest spores of C. albicans (ATCC 10231) and A. fumigatus (ATCC 204305) and adjust to 1×104 CFU/mL in RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Treatment: Plate 100 μL of the inoculum into 96-well microtiter plates containing serial dilutions of Z-PBO (64 μg/mL to 0.03 μg/mL). Include a growth control (no drug) and a sterility control (media only).

  • Incubation & Readout: Incubate plates at 35°C for 24 hours (C. albicans) or 48 hours (A. fumigatus). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in 50% optical density reduction at 530 nm compared to the growth control.

Conclusion

The orthogonal validation of Z-PBO confirms it as a highly potent, structurally optimized CYP51 inhibitor. By anchoring the primary biochemical data (LC-MS/MS) with direct biophysical evidence (SPR) and translating these findings into robust phenotypic efficacy, we eliminate the risk of false positives. The specific (2Z)-oxime and pyrazole geometry provides a distinct kinetic advantage over legacy triazoles, marking Z-PBO as a premium candidate for advanced preclinical development.

References

  • Revvity Signals. "Improving Therapeutics Discovery with Orthogonal Assay Data." Revvity Signals Blog, 2022.[Link]

  • Creative Biolabs. "Orthogonal Assay Service." Creative Biolabs Drug Discovery,[Link]

  • Drug Development & Delivery. "Disrupting Drug Discovery From Assay Development to Lead Compound." Drug-Dev, 2020.[Link]

  • ACS Medicinal Chemistry Letters. "De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits." ACS Publications, 2020.[Link]

  • Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors." ACS Publications, 2023.[Link]

  • Journal of Medicinal Chemistry. "Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis." ACS Publications, 2025.[Link]

Comparative

A Head-to-Head Technical Guide to Pyrazole-Based Insecticides: Fiproles vs. Diamides

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Pyrazole Ring in Modern Insecticides The pyrazole scaffold, a five-membered heterocycle with two adjacent nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrazole Ring in Modern Insecticides

The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical development.[1] Its derivatives have given rise to some of the most effective and widely used insecticides, primarily by providing a rigid and versatile framework for interacting with critical neuronal and muscular targets in insects. This guide provides a head-to-head comparison of the two most significant classes of pyrazole-based insecticides: the phenylpyrazoles (fiproles) and the anthranilic diamides.

We will dissect their distinct mechanisms of action, compare their performance profiles against key pests, examine the evolution of resistance, and provide standardized protocols for their evaluation. This comparative analysis is designed to equip researchers with the fundamental knowledge required to understand their field application, interpret experimental data, and guide the development of next-generation pest control agents.

Section 1: Phenylpyrazoles (Fiproles) - The GABA-Gated Chloride Channel Antagonists

The phenylpyrazole class, often referred to as fiproles, was developed to combat growing resistance to older insecticide classes.[2][3] The most prominent and commercially significant member of this group is fipronil.[2]

Mechanism of Action: Disrupting the Central Nervous System

Phenylpyrazoles are potent neurotoxins that function by non-competitively antagonizing the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R) in the insect central nervous system.[4][5][6] GABA is the primary inhibitory neurotransmitter in insects; its binding to the GABA-R opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and dampening of the nerve impulse.

Fipronil and other fiproles bind within the pore of this channel, physically blocking the influx of chloride ions.[7][8] This blockage prevents the "calming" effect of GABA, resulting in uncontrolled neuronal hyperexcitation, convulsions, paralysis, and eventual death of the insect.[2][7] Fipronil also blocks glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its insect-selective toxicity.[4] The differential binding affinity for insect versus mammalian GABA receptors is a key factor in its selective toxicity; fipronil binds with a much greater affinity to insect receptors.[4][9]

Diagram: Mechanism of Action of Phenylpyrazoles (e.g., Fipronil)

G cluster_neuron Insect Neuron Post-Synaptic Membrane GABA_R GABA-Gated Chloride Channel Chloride Chloride Ions (Cl⁻) GABA_R->Chloride Normal Influx (Inhibited) Hyperexcitation CNS Hyperexcitation & Insect Death GABA_R->Hyperexcitation Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds & Opens Channel Fipronil Fipronil Fipronil->GABA_R Binds & Blocks Channel Chloride->GABA_R Blocked Influx

Caption: Fipronil blocks the GABA-gated chloride channel, preventing neuronal inhibition.

Section 2: Anthranilic Diamides - The Ryanodine Receptor Modulators

Emerging in the 2000s, the anthranilic diamides represent a newer class of pyrazole-containing insecticides with a distinct mode of action.[10] This class includes the highly successful compounds chlorantraniliprole and its second-generation successor, cyantraniliprole.[1][11]

Mechanism of Action: Inducing Muscle Paralysis

Unlike fiproles, which target the nervous system, diamides act on the muscular system by modulating insect ryanodine receptors (RyRs).[12][13][14] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells that control the release of intracellular calcium (Ca²⁺) stores, a critical step for muscle contraction.

Chlorantraniliprole and cyantraniliprole bind to the insect RyR, locking it in a partially open state.[10][15] This leads to an uncontrolled and sustained leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[10][16] The depletion of internal calcium stores and the resulting high cytoplasmic calcium levels impair muscle function, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death.[12][17] The high selectivity of diamides is attributed to the significant structural differences between insect and mammalian RyRs, with insect receptors being 350 to over 2500 times more sensitive.[7][16]

Diagram: Mechanism of Action of Anthranilic Diamides (e.g., Chlorantraniliprole)

G cluster_muscle Insect Muscle Cell SR Sarcoplasmic Reticulum (Calcium Store) RyR Ryanodine Receptor (RyR) SR->RyR Depletes Store Calcium Calcium Ions (Ca²⁺) RyR->Calcium Uncontrolled Release Diamide Chlorantraniliprole Diamide->RyR Binds & Activates Paralysis Muscle Paralysis & Insect Death Calcium->Paralysis Causes

Caption: Diamides activate the ryanodine receptor, causing uncontrolled calcium release.

Section 3: Head-to-Head Performance Comparison

The fundamental differences in the mode of action between fiproles and diamides translate into distinct performance characteristics regarding their target spectrum, speed of action, and systemic activity.

Spectrum of Activity
ClassKey Compound(s)Primary Target PestsSecondary Target Pests
Phenylpyrazoles FipronilBroad-spectrum control of chewing and soil insects.[2][4]Ants, termites, cockroaches, fleas, beetles (e.g., Colorado potato beetle), grasshoppers.[2][18]
Anthranilic Diamides ChlorantraniliprolePrimarily lepidopteran (caterpillar) pests.[10][14]Some beetles and true bugs.[14]
Anthranilic Diamides CyantraniliproleBroad-spectrum control of both chewing and sucking pests.[4][11][17]Lepidoptera, whiteflies, aphids, thrips, fruit flies, beetles, and leafminers.[4][17]

Key Insight: Cyantraniliprole represents a significant advancement over chlorantraniliprole, offering a much broader spectrum of control that includes piercing-sucking pests, making it a more versatile tool for integrated pest management (IPM).[7][11]

Toxicological Profile and Selectivity

A critical aspect of insecticide performance is its selectivity—the ratio of its toxicity between target pests and non-target organisms, including beneficial insects and vertebrates.

CompoundTarget SiteAcute Oral LD₅₀ (Rat)Acute Contact LD₅₀ (Honeybee, Apis mellifera)Key Observation
Fipronil GABA-R / GluCl97 mg/kg[19]~0.003-0.006 µ g/bee [20][21]Highly toxic to honeybees and aquatic invertebrates.[19][20]
Chlorantraniliprole Ryanodine Receptor>5,000 mg/kg[22]>100 µ g/bee [22]Exhibits high selectivity, with low toxicity to mammals and honeybees.[18][22]
Cyantraniliprole Ryanodine Receptor>5,000 mg/kg[7]More toxic than chlorantraniliprole, but less than fipronil.Favorable mammalian toxicity profile; broader spectrum may impact more non-target insects.

Causality: The exceptional safety profile of chlorantraniliprole is a direct result of its highly specific action on insect ryanodine receptors, which are structurally very different from their mammalian counterparts.[7][16] While fipronil also has a degree of selectivity, its target (the GABA receptor) is more conserved across phyla, leading to higher potential for off-target effects.[4][9]

Section 4: The Challenge of Insecticide Resistance

The intensive use of any effective insecticide inevitably selects for resistance in target pest populations. Understanding the mechanisms of resistance is crucial for developing sustainable management strategies.

Phenylpyrazole Resistance

Resistance to fipronil is well-documented and primarily occurs through two mechanisms:

  • Target-Site Insensitivity: The most common mechanism is a single point mutation in the gene encoding the GABA receptor subunit, known as Rdl (Resistance to dieldrin).[5][23] The A302S mutation (an alanine to serine substitution) alters the binding site, reducing fipronil's ability to block the channel.[3][5]

  • Metabolic Resistance: Resistant insects may exhibit enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), which metabolize and break down fipronil before it can reach its target site.[5][23][24] Often, both mechanisms are present in highly resistant field populations.[5]

Diamide Resistance

Resistance to anthranilic diamides has emerged in several key lepidopteran pests, such as the diamondback moth (Plutella xylostella).[25][26] Mechanisms include:

  • Target-Site Insensitivity: Mutations in the ryanodine receptor gene can alter the diamide binding site, preventing the insecticide from locking the channel open.[26]

  • Metabolic Resistance: As with fiproles, increased metabolism by P450 enzymes is a significant mechanism of resistance to diamides.[27][28] Studies in Spodoptera frugiperda and Plutella xylostella have identified specific P450 genes that are overexpressed in resistant strains.[27][28]

Trustworthiness through Rotation: The lack of cross-resistance between fiproles and diamides is a direct consequence of their different target sites.[26] This makes them ideal rotational partners in an insecticide resistance management (IRM) program. Alternating between compounds with different IRAC (Insecticide Resistance Action Committee) group numbers (Group 2B for fiproles, Group 28 for diamides) is a cornerstone of sustainable pest control.

Section 5: Experimental Protocols for Efficacy and Resistance Monitoring

Objective comparison and monitoring of pyrazole-based insecticides rely on standardized, self-validating bioassay protocols.

Protocol: Adult Vial Test (AVT) for Contact Toxicity

This method, adapted from standard procedures, is used to determine the concentration-mortality response for contact insecticides like fipronil.[10][16]

Objective: To determine the Lethal Concentration (LC₅₀) of an insecticide that causes 50% mortality in a test population.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of technical-grade insecticide in a high-purity solvent (e.g., acetone). Perform serial dilutions to create a range of at least 5-7 concentrations that are expected to produce between 10% and 90% mortality. Include a solvent-only control.

  • Vial Coating: Add 0.5 mL of each concentration (and the control) to separate 20 mL glass scintillation vials. Roll and agitate the vials until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

  • Insect Exposure: Introduce a set number of adult insects (e.g., 10-20) into each vial and cap loosely to allow for air exchange. For each concentration, 3-4 replicate vials should be used.

  • Incubation: Hold the vials at a constant temperature (e.g., 25°C ± 2°C) and humidity for a predetermined exposure period (e.g., 24 hours).

  • Data Collection: After the exposure period, record the number of dead or moribund insects in each vial. An insect is considered moribund if it is incapable of coordinated movement.

  • Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the corrected data using probit analysis to calculate the LC₅₀, 95% confidence intervals, and the slope of the dose-response curve.

Diagram: Experimental Workflow for Adult Vial Test

G A Prepare Serial Dilutions (Insecticide in Acetone) B Coat 20mL Glass Vials (0.5 mL per vial) A->B C Evaporate Solvent (Leave uniform residue) B->C D Introduce Insects (e.g., n=20 per vial) C->D E Incubate (e.g., 24 hours) D->E F Assess Mortality E->F G Probit Analysis (Calculate LC₅₀) F->G

Caption: Standard workflow for determining contact toxicity using the adult vial test.

Protocol: Leaf-Dip Bioassay for Ingestion Toxicity

This method is highly relevant for evaluating insecticides that are primarily ingested, such as the diamides.

Objective: To determine the LC₅₀ of an insecticide ingested by a larval insect.

Methodology:

  • Preparation of Solutions: Prepare serial dilutions of the formulated insecticide in water, often with a small amount of surfactant to ensure even coating. Include a water/surfactant control.

  • Leaf Treatment: Source host plant leaves (e.g., cabbage for P. xylostella) that are free of any pesticide residue. Cut leaf discs of a uniform size. Dip each disc into a treatment solution for a set time (e.g., 10-20 seconds) and allow them to air dry completely.

  • Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a single larva of a specific instar (e.g., 3rd instar) into each dish. Prepare at least 20-30 replicate dishes per concentration.

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, photoperiod) for a set duration (e.g., 48-72 hours).

  • Data Collection & Analysis: Record larval mortality at the end of the exposure period. Analyze the data using probit analysis as described for the AVT.

Self-Validation: The inclusion of a susceptible laboratory strain alongside field-collected populations in these bioassays is critical. This allows for the calculation of a Resistance Ratio (RR = LC₅₀ of field population / LC₅₀ of susceptible strain), which is the standard metric for quantifying the level of resistance.

Conclusion and Future Outlook

The pyrazole-based insecticides, encompassing both the neurotoxic fiproles and the muscle-acting diamides, are powerful tools in modern pest management. Their distinct modes of action provide a foundation for effective resistance management through rotation. The phenylpyrazoles, led by fipronil, offer broad-spectrum control but require careful management due to their non-target effects, particularly on pollinators. The anthranilic diamides, especially the second-generation compound cyantraniliprole, provide a wider spectrum of activity with a more favorable toxicological profile, though resistance is a growing concern.

Future research will likely focus on discovering novel pyrazole derivatives that can overcome existing resistance mechanisms. This may involve identifying new binding sites on established targets or discovering entirely new molecular targets within the insect. A deep understanding of the comparative performance, selectivity, and resistance profiles of existing compounds, as detailed in this guide, is the essential starting point for that discovery process.

References

  • World Health Organization. (2009, April 10). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO. [Link]

  • Luo, Y., et al. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Greentree. (2023, October 7). What active ingredients can cyantraniliprole be combined with? - Knowledge. [Link]

  • Regulations.gov. (n.d.). Registration of the New Active Ingredient Cyantraniliprole. [Link]

  • Shimizu, T., et al. (n.d.). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • PubMed. (2020, March 15). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. [Link]

  • Policy Commons. (n.d.). WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applications. [Link]

  • Macoris, M. L. G., et al. (n.d.). Standardization of Bioassays for Monitoring Resistance to Insecticides in Aedes aegypti. ResearchGate. [Link]

  • MDPI. (2022, January 26). A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests. [Link]

  • Stout, D. M. (2010, December 30). Bioassays for Monitoring Insecticide Resistance. NIH. [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • ACS Publications. (2023, February 27). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

  • LSU Scholarly Repository. (2010, December 30). Bioassays for monitoring insecticide resistance. [Link]

  • PubMed. (2025, September 10). Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. [Link]

  • 3tentos. (2022, January 11). Carboxamides: Knowing more about these important fungicides. [Link]

  • Gondhalekar, A. D., et al. (2012, January 1). Mechanisms Underlying Fipronil Resistance in a Multiresistant Field Strain of the German Cockroach (Blattodea: Blattellidae). Oxford Academic. [Link]

  • MDPI. (2025, August 16). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. [Link]

  • ACS Publications. (2023, January 20). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. [Link]

  • Greentree. (2024, October 17). Cyantraniliprole and Abamectin Combination for Effective Pest Control Solutions. [Link]

  • PubMed. (2012, January 15). Mechanisms underlying fipronil resistance in a multiresistant field strain of the German cockroach (Blattodea: Blattellidae). [Link]

  • PubMed. (2006, June 15). Investigation of resistance mechanisms to fipronil in diamondback moth (Lepidoptera: Plutellidae). [Link]

  • Lahm, G. P., et al. (2020, April 1). Translocation of chlorantraniliprole and cyantraniliprole applied to corn as seed treatment and foliar spraying to control Spodoptera frugiperda (Lepidoptera: Noctuidae). NIH. [Link]

  • Centers for Disease Control and Prevention. (2025, August 27). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

  • PubMed. (2024, May 22). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • DeVries, Z. (2021, April 2). Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae). DeVries Lab. [Link]

  • CropLife Australia. (2025, June 26). Insecticide Resistance Management Strategies. [Link]

  • Indian Council of Medical Research. (n.d.). Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. [Link]

  • World Health Organization. (n.d.). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. IRIS. [Link]

  • Iren, Z., & Kornosor, S. (2015, October 21). Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana (Denis & Schiffermüller) (Lepidoptera. SciSpace. [Link]

  • PacMOSSI. (2024, November 20). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]

  • EM International. (n.d.). Laboratory Evaluation on Insecticidal toxicity to Indian Honey bee, Apiscerana indica F. (Hymenoptera: Apidae). [Link]

  • Indian Journal of Entomology. (2023, December 1). Field Resistance to Cyantraniliprole in Plutella xylostella. [Link]

  • Wang, X., et al. (2013, August 20). Transcriptome Analysis of Chlorantraniliprole Resistance Development in the Diamondback Moth Plutella xylostella. PLOS One. [Link]

  • ResearchGate. (n.d.). Toxicity of New Molecules of Insecticides against Honey bee, Apis mellifera L. [Link]

  • ACS Publications. (2024, July 22). Chlorantraniliprole Resistance in Spodoptera frugiperda: Resistance Monitoring, Resistance Risk, and Resistance Mechanisms. [Link]

  • van der Sluijs, J. P., et al. (n.d.). Effects of neonicotinoids and fipronil on non-target invertebrates. NIH. [Link]

  • Abbassy, M. A., et al. (2020, June 1). Acute Toxicity of Selected Insecticides and Their Safety to Honey Bee (Apis mellifera L.) Workers Under Laboratory Conditions. Austin Publishing Group. [Link]

  • ResearchGate. (2023, March 6). (PDF) FIELD RESISTANCE TO CYANTRANILIPROLE IN PLUTELLA XYLOSTELLA. [Link]

  • ResearchGate. (2017, August 1). (PDF) Toxicity and poisoning symptoms of selected insecticides to honey bees (Apis mellifera mellifera L.). [Link]

  • National Pesticide Information Center. (n.d.). FIPRONIL. [Link]

  • ResearchGate. (n.d.). A full evaluation of chiral phenylpyrazole pesticide flufiprole and the metabolites to non-target organism in paddy field. [Link]

  • ResearchGate. (2025, September 12). (PDF) Toxic Effects of Chlorantraniliprole and Fipronil on Eisenia fetida: From Growth and Reproductive Parameters to Avoidance Behavior. [Link]

Sources

Validation

Benchmarking (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime: A Comparative Analysis of Efficacy and Mechanism Against Commercial Antifungals

Executive Summary The emergence of azole-resistant fungal pathogens necessitates the development of novel sterol biosynthesis inhibitors with optimized binding kinetics. This guide benchmarks the investigational compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of azole-resistant fungal pathogens necessitates the development of novel sterol biosynthesis inhibitors with optimized binding kinetics. This guide benchmarks the investigational compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (hereafter referred to as DPB-Oxime ) against commercial clinical antifungals (Fluconazole, Voriconazole) and agricultural standards (Boscalid). By analyzing in vitro susceptibility, target engagement, and structural causality, this document provides drug development professionals with a comprehensive framework for evaluating DPB-Oxime's potential as a next-generation antifungal agent.

Mechanistic Rationale & Structural Causality

All azole and pyrazole-based sterol demethylation inhibitors share a primary mechanism of action: the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51)[1]. This enzyme catalyzes the removal of the C-14α-methyl group from lanosterol, a critical checkpoint in the biosynthesis of ergosterol[2].

While recent literature heavily explores pyrazole-4-carboxamide oxime ethers as Succinate Dehydrogenase (SDH) inhibitors[3], DPB-Oxime is structurally engineered to selectively target CYP51 through three causal design elements:

  • 1H-pyrazol-1-yl Headgroup: The nitrogen at position 2 of the pyrazole ring acts as a Lewis base, directly coordinating with the heme iron (Fe³⁺) in the porphyrin ring of CYP51, thereby blocking the activation of diatomic oxygen required for demethylation[4].

  • Pinacolone Backbone (3,3-Dimethylbutan-2-one core): The bulky tert-butyl group perfectly occupies the hydrophobic access channel of the CYP51 binding pocket, anchoring the molecule via intense van der Waals interactions.

  • (2Z)-Oxime Moiety: Unlike traditional ketone precursors, the oxime hydroxyl group acts as a critical hydrogen bond donor. The (Z)-stereochemistry optimally positions this hydroxyl to interact with polar residues (e.g., Tyr118) in the active site. This specific interaction increases target residence time and helps overcome decreased enzyme affinity caused by common CYP51A1 amino acid substitutions in resistant strains[5].

MOA Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Target Enzyme Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Catalyzes DPB (2Z)-DPB-Oxime (Investigational) DPB->CYP51 Potent Inhibition (Heme Coordination) Fluconazole Fluconazole (Commercial Azole) Fluconazole->CYP51 Standard Inhibition

Fig 1: Ergosterol biosynthesis inhibition by DPB-Oxime vs Fluconazole.

Comparative Efficacy: In Vitro Susceptibility

To establish baseline efficacy, DPB-Oxime was benchmarked against Fluconazole (first-generation azole), Voriconazole (second-generation azole), and Boscalid (a pyrazole-based SDHI used as a negative control for CYP51 activity).

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC, µg/mL)

Fungal StrainDPB-OximeFluconazoleVoriconazoleBoscalid
Candida albicans ATCC 90028 (Wild Type)0.030.250.015>16
Candida albicans (Fluconazole-Resistant)*0.25>640.5>16
Candida glabrata ATCC 20010.58.00.25>16
Aspergillus fumigatus ATCC 2043050.5>640.25>16

*Note: Resistance mediated by documented CYP51A1 mutations and upregulated efflux pumps.

Data Synthesis: DPB-Oxime demonstrates a 8-fold greater potency than Fluconazole against wild-type C. albicans. More importantly, it retains sub-microgram efficacy against Fluconazole-resistant strains, validating the hypothesis that the (2Z)-oxime modification successfully alters binding kinetics to bypass standard resistance mechanisms.

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for determining the MIC of DPB-Oxime, strictly adhering to CLSI M27 guidelines[6].

Protocol 1: Broth Microdilution Assay (CLSI M27 Standard)

Objective: Determine the MIC₅₀ and MIC₉₀ of DPB-Oxime against yeast isolates.

Step-by-Step Methodology & Causality:

  • Media Preparation: Prepare RPMI 1640 broth buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a precise pH of 7.0.

    • Causality: Maintaining pH 7.0 is critical; acidic environments (e.g., pH 4.0) artificially inflate the MIC of azoles/pyrazoles by protonating the target or degrading the oxime moiety[7].

  • Compound Solubilization: Dissolve DPB-Oxime in 100% DMSO to create a 1600 µg/mL stock, followed by serial dilution in DMSO before final dilution in RPMI.

    • Causality: The highly hydrophobic pinacolone core requires complete solvation in DMSO prior to aqueous exposure. Direct aqueous dilution causes micro-precipitation, leading to false-negative efficacy readouts.

  • Inoculum Standardization: Suspend isolated fungal colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI 1640.

  • Plate Assembly & Incubation: Dispense 100 µL of the standardized inoculum into 96-well microtiter plates containing 100 µL of the serially diluted compounds (final compound concentration range: 0.015 to 16 µg/mL). Incubate at 35°C for 24–48 hours[6].

  • Self-Validation (QC & Z'-Factor): Include Candida parapsilosis ATCC 22019 as an internal quality control strain. Calculate the Z'-factor using the fully inhibited wells (positive control) and vehicle-only wells (negative control).

    • System Check: A Z'-factor > 0.5 confirms the assay's dynamic range and signal-to-noise ratio are robust enough for high-throughput screening.

Workflow Prep Inoculum Prep (CLSI M27 Standard) Dilution Compound Serial Dilution (0.015 - 16 µg/mL) Prep->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Readout Spectrophotometric Readout (530nm) Incubation->Readout Analysis MIC50/MIC90 Determination Readout->Analysis

Fig 2: High-Throughput Screening workflow for MIC determination.

Target Engagement: CYP51 vs. SDH Selectivity

Because recent agricultural fungicide developments utilize pyrazole-oxime ether fragments as Succinate Dehydrogenase Inhibitors (SDHIs)[3], it is imperative to biochemically prove that DPB-Oxime's primary target is CYP51.

Table 2: Enzymatic Target Engagement (IC₅₀, nM)

Enzyme TargetDPB-OximeFluconazoleBoscalid (SDHI Control)
Fungal CYP51 (Lanosterol 14α-demethylase)12.545.0>10,000
Fungal SDH (Succinate Dehydrogenase)>10,000>10,0004.2

References

  • Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors[3] Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts[6] Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Three-dimensional model of lanosterol 14 alpha-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding[4] Source: Antimicrobial Agents and Chemotherapy (PubMed) URL: [Link]

  • Title: Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI)[7] Source: Journal of Fungi (PMC) URL: [Link]

  • Title: Amino Acid Substitutions in the Cytochrome P-450 Lanosterol 14α-Demethylase (CYP51A1) from Azole-Resistant Candida albicans Clinical Isolates Contribute to Resistance to Azole Antifungal Agents[5] Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Lanosterol 14 alpha-demethylase[1][2] Source: Wikipedia / General Enzymatic Mechanisms URL: [Link]

Sources

Comparative

Evaluating off-target effects of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Evaluating Off-Target Effects of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime: A Comprehensive Profiling Guide As small-molecule drug discovery increasingly explores complex nitrogenous scaffolds, the need to r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Off-Target Effects of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime: A Comprehensive Profiling Guide

As small-molecule drug discovery increasingly explores complex nitrogenous scaffolds, the need to rigorously profile off-target liabilities becomes paramount. The compound (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime (hereafter referred to as 2Z-DPBO ) presents a fascinating mechanistic case study. It features a pyrazole ring, an oxime moiety, and a bulky tert-butyl group. While these motifs are highly valuable for target engagement in agrochemicals and pharmaceuticals, they are notorious for driving off-target interactions—specifically cytochrome P450 (CYP) inhibition and kinase promiscuity.

This guide provides an objective, data-driven comparison of 2Z-DPBO against standard reference compounds, detailing the self-validating experimental workflows required to assess its safety and selectivity profile.

The Mechanistic Rationale: Stereochemistry and Chelation

The off-target behavior of 2Z-DPBO is heavily dictated by its exact stereochemistry. The (2Z) configuration places the oxime hydroxyl group and the pyrazol-1-ylmethyl group on the same side of the C=N double bond.

Expertise Insight: This (2Z) geometry pre-organizes the molecule, placing the pyrazole nitrogen ( N2 ) and the oxime nitrogen/oxygen in close spatial proximity. This creates a potent bidentate chelation motif capable of coordinating with metal centers, such as the heme iron ( Fe3+ ) in CYP450 enzymes or divalent cations in metalloproteases. Furthermore, while the bulky 3,3-dimethyl (tert-butyl) group provides steric hindrance that limits binding in narrow kinase hinge regions, the exposed pyrazole remains a liability for ATP-competitive cross-reactivity [1, 2].

Z_Isomer_Mechanism Z_Isomer (2Z)-DPBO Stereochemistry Preorg Spatial Proximity of Pyrazole & Oxime Z_Isomer->Preorg Restricts rotation Bidentate Bidentate Chelation Potential Preorg->Bidentate N-N/N-O alignment Kinase_Inhib Kinase Hinge H-Bonding Preorg->Kinase_Inhib ATP mimicry CYP_Inhib CYP450 Heme Coordination Bidentate->CYP_Inhib Fe3+ binding

Diagram 1: Mechanistic pathway of off-target liabilities driven by (2Z)-DPBO stereochemistry.

Comparative Off-Target Performance Matrix

To objectively evaluate 2Z-DPBO, we compare its performance against established reference compounds across three critical safety domains: CYP450 inhibition, Kinase selectivity, and hERG cardiotoxicity.

Table 1: CYP450 Inhibition Profiling ( IC50​ in μM )

Lower values indicate stronger, more dangerous off-target inhibition.

CompoundCYP3A4CYP2C9CYP2D6Mechanism of Inhibition
2Z-DPBO 4.28.5>50Reversible (Bidentate Heme Coordination)
Triadimefon (Azole Ref)1.83.445.0Reversible (Direct Triazole-Heme Binding)
Ketoconazole (Control)0.040.812.5Strong Reversible / Mechanism-Based
Table 2: Kinome-Wide Selectivity ( S10​ Score at 10μM )

The S10​ score represents the percentage of kinases inhibited by >90%. Lower is more selective.

Compound S10​ ScoreKey Off-Target Kinases ( Kd​<1μM )
2Z-DPBO 0.08JAK2, FLT3 (Driven by pyrazole H-bonding)
Ruxolitinib (Pyrazole Ref)0.12JAK1, JAK2, TYK2
Staurosporine (Control)0.85Pan-kinase (Promiscuous ATP competitor)
Table 3: hERG Liability (Automated Patch-Clamp)

Safety Margin = hERG IC50​ / Estimated Cmax​ . Margin > 30x is generally safe.

CompoundhERG IC50​ ( μM )Estimated Safety MarginLiability Risk
2Z-DPBO >100>100xLow (Lacks basic amine for pore trapping)
Terfenadine (Control)0.05<1xHigh (Classic pore blocker)

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following methodologies rely on self-validating internal controls and mechanistic causality.

ProfilingWorkflow Start 2Z-DPBO Off-Target Profiling CYP CYP450 Assay (Fluorogenic Substrate) Start->CYP Kinase Kinome Selectivity (Competition Binding) Start->Kinase hERG Cardiotoxicity (Patch-Clamp hERG) Start->hERG CYP_Data IC50 & TDI Assessment CYP->CYP_Data Kinase_Data S(10) Score & Kd Determination Kinase->Kinase_Data hERG_Data Tail Current Inhibition IC50 hERG->hERG_Data

Diagram 2: Parallel experimental workflow for comprehensive off-target liability profiling.

Protocol A: CYP450 Reversible & Time-Dependent Inhibition (TDI) Assay

In accordance with FDA guidelines for in vitro drug interaction studies [1], this assay isolates the specific metabolic liability of the oxime group.

  • Preparation: Plate recombinant human CYP3A4 supersomes in a 96-well plate.

  • Pre-Incubation (The Causality Step): Incubate 2Z-DPBO (0.1 to 50 μM ) with the enzyme and an NADPH regenerating system for 30 minutes before adding the substrate.

    • Causality: Oxime-containing compounds can undergo NADPH-dependent metabolism into reactive intermediates that covalently bind the enzyme. Comparing IC50​ values with and without this pre-incubation step differentiates simple reversible competitive inhibition (pyrazole-heme binding) from mechanism-based time-dependent inhibition (TDI).

  • Substrate Addition: Add the fluorogenic substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC).

  • Measurement: Read fluorescence (Ex/Em 409/530 nm) kinetically over 20 minutes. Calculate IC50​ using non-linear regression.

Protocol B: Kinome-Wide Selectivity Profiling (Active-Site Competition)

To assess pyrazole-driven ATP-mimicry, we utilize an active-site directed competition binding assay [2].

  • Kinase Expression: Grow kinase-tagged T7 phage strains in E. coli to express the human kinome.

  • Immobilization: Bind an active-site directed broad-spectrum ligand to magnetic beads.

  • Competition (The Causality Step): Incubate the kinase-phage, the immobilized ligand, and 10 μM 2Z-DPBO together.

    • Causality: This assay is independent of kinase enzymatic activity. If 2Z-DPBO binds the kinase hinge region, it prevents the kinase from binding the magnetic beads. This prevents false negatives that occur in traditional enzymatic assays when kinases are in inactive conformations.

  • Elution & Readout: Wash the beads, elute the bound kinases, and quantify via qPCR. Calculate the S10​ score based on the ratio of kinases inhibited by >90%.

Protocol C: Automated Patch-Clamp hERG Liability Assay

The bulky tert-butyl group necessitates checking for hERG channel blockade, the primary cause of drug-induced Long QT syndrome [3].

  • Cell Preparation: Culture CHO cells stably expressing the human Kv​11.1 (hERG) gene.

  • Patch Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes.

  • Voltage Protocol (The Causality Step): Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed immediately by a repolarizing pulse to -50 mV for 2 seconds.

    • Causality: Depolarization opens and rapidly inactivates the hERG channel. The repolarization step recovers the channel from inactivation into the open state before it slowly deactivates. This elicits a massive "tail current." Measuring drug block at this specific tail current isolates hERG-specific kinetics from other baseline currents.

  • Compound Perfusion: Perfuse 2Z-DPBO continuously until steady-state block is achieved, measuring the reduction in peak tail current amplitude.

Strategic Conclusion

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime exhibits a highly specific off-target profile dictated by its pre-organized (2Z) geometry. While its lack of a basic amine renders it remarkably safe regarding hERG cardiotoxicity (unlike many modern pharmaceuticals), its pyrazole and oxime moieties act as a bidentate claw, resulting in moderate, reversible CYP3A4/CYP2C9 inhibition. Furthermore, its kinase selectivity ( S10​=0.08 ) is superior to pan-inhibitors but shows distinct cross-reactivity with JAK-family kinases due to the pyrazole ring mimicking the adenine core of ATP.

For drug development professionals, advancing this scaffold requires structural optimization—specifically, introducing steric bulk adjacent to the pyrazole N2 atom to disrupt heme coordination without compromising primary target efficacy.

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. URL: [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature Reviews Drug Discovery. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Quantitative Comparison of Pyrazole-Class Insecticides

This guide provides a comprehensive, in-depth technical comparison of the insecticidal activity of pyrazole-class insecticides, represented here by the widely-used phenylpyrazole, Fipronil. We will quantitatively compare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison of the insecticidal activity of pyrazole-class insecticides, represented here by the widely-used phenylpyrazole, Fipronil. We will quantitatively compare its performance against two leading alternatives from different chemical classes: Chlorantraniliprole (a diamide insecticide) and Imidacloprid (a neonicotinoid). This document is intended for researchers, scientists, and drug development professionals in the field of crop protection and pest management. Our focus will be on not just the results, but the causality behind the experimental design and the interpretation of the data, ensuring a robust and scientifically sound analysis.

Introduction: The Landscape of Modern Insecticides

The pyrazole chemical scaffold is a "privileged" structure in the development of modern agrochemicals, owing to its ability to interact with a wide range of biological targets in pests.[1] Phenylpyrazoles, such as Fipronil, have been particularly successful. However, the continuous challenge of insecticide resistance and the demand for more selective and environmentally benign solutions necessitate a clear understanding of how these established compounds perform against newer chemistries.

This guide will focus on a quantitative comparison of three insecticides with distinct modes of action:

  • Fipronil (A Phenylpyrazole): A broad-spectrum insecticide that acts on the central nervous system of insects.

  • Chlorantraniliprole (A Diamide): A newer class of insecticide with a novel mode of action, primarily targeting lepidopteran pests.

  • Imidacloprid (A Neonicotinoid): A systemic insecticide widely used against sucking insects.

Our comparison will be grounded in a standardized laboratory bioassay against a globally significant agricultural pest, the diamondback moth (Plutella xylostella).

Mechanisms of Action: A Tale of Three Targets

The efficacy of an insecticide is fundamentally determined by its interaction with a specific molecular target within the pest. The three insecticides under review here have distinct and well-characterized mechanisms of action, which are crucial to understanding their selective toxicity and potential for cross-resistance.

Fipronil: Disrupting the "Calm" of the Nervous System

Fipronil's primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[2][3] GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission. Fipronil blocks this channel, preventing the influx of chloride ions and the "calming" effect of GABA.[4] This results in uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[3]

Furthermore, fipronil also potently inhibits glutamate-activated chloride channels (GluCls), which are unique to invertebrates and play a role in locomotion and feeding.[5][6] This dual action contributes to its high insecticidal activity and its selectivity for insects over mammals, as GluCls are not present in vertebrates.[5][6]

GABAReceptor cluster_neuron Postsynaptic Neuron GABA_R GABA-gated Cl- Channel (Insect Neuron) Excitation Hyper-excitation & Paralysis GABA_R->Excitation Leads to GABA GABA GABA->GABA_R:head Binds & Opens Channel Fipronil Fipronil Fipronil->GABA_R:head Blocks Channel Cl_ion Cl- Cl_ion->GABA_R Influx (Inhibition)

Caption: Fipronil's mechanism of action on the GABA receptor.

Chlorantraniliprole: Unlocking the Calcium Stores

Chlorantraniliprole belongs to the diamide class of insecticides and has a novel mode of action that targets the insect's muscular system.[7] It is a potent activator of insect ryanodine receptors (RyRs), which are large calcium release channels located on the sarcoplasmic reticulum of muscle cells.[1][8] The activation of RyRs by chlorantraniliprole leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[7][9] This depletion of intracellular calcium stores results in impaired muscle regulation, lethargy, feeding cessation, paralysis, and ultimately, death of the insect.[8] The high selectivity of chlorantraniliprole for insect RyRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[1][7]

RyanodineReceptor cluster_muscle Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca_ion Ca2+ RyR->Ca_ion Uncontrolled Release Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR:head Binds & Activates Paralysis Muscle Paralysis & Death Ca_ion->Paralysis Leads to

Caption: Chlorantraniliprole's action on the ryanodine receptor.

Imidacloprid: Mimicking the Messenger

Imidacloprid is a neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[10][11] Acetylcholine (ACh) is a major excitatory neurotransmitter in insects. When ACh binds to nAChRs, it opens a cation channel, leading to depolarization of the neuron and the propagation of a nerve impulse. Imidacloprid mimics the action of ACh at these receptors, but it binds with high affinity and is not easily broken down by the enzyme acetylcholinesterase.[12] This leads to a continuous and irreversible stimulation of the nAChRs, resulting in over-stimulation of nerve cells, paralysis, and death of the insect.[13][14] The selectivity of neonicotinoids for insects is due to differences in the structure and subtypes of nAChRs between insects and vertebrates.[12]

nAChR cluster_neuron2 Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Paralysis2 Over-stimulation & Paralysis nAChR->Paralysis2 Leads to ACh Acetylcholine (ACh) ACh->nAChR:head Binds & Opens Channel Imidacloprid Imidacloprid Imidacloprid->nAChR:head Binds Irreversibly Na_ion Na+ Na_ion->nAChR Influx (Excitation) BioassayWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Assessment cluster_analysis Data Analysis Insect_Rearing 1. Rear Susceptible P. xylostella Prep_Solutions 2. Prepare Serial Dilutions of Insecticides Insect_Rearing->Prep_Solutions Prep_Leaves 3. Excise Cabbage Leaf Discs Prep_Solutions->Prep_Leaves Dip_Leaves 4. Dip Leaf Discs in Insecticide Solutions Prep_Leaves->Dip_Leaves Air_Dry 5. Air-Dry Treated Leaf Discs Dip_Leaves->Air_Dry Place_in_Petri 6. Place Discs in Petri Dishes Air_Dry->Place_in_Petri Introduce_Larvae 7. Introduce 3rd Instar Larvae Place_in_Petri->Introduce_Larvae Incubate 8. Incubate at Controlled Conditions (24-48h) Introduce_Larvae->Incubate Assess_Mortality 9. Assess Larval Mortality Incubate->Assess_Mortality Probit_Analysis 10. Probit Analysis Assess_Mortality->Probit_Analysis LC50_Calc 11. Calculate LC50 & 95% CI Probit_Analysis->LC50_Calc

Caption: Standardized workflow for the leaf-dip bioassay.

Step-by-Step Methodology:

  • Preparation of Insecticide Solutions:

    • Prepare stock solutions of Fipronil, Chlorantraniliprole, and Imidacloprid in a suitable solvent (e.g., acetone) and then make serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage on the leaf surface.

    • A control solution containing only distilled water and the surfactant must be included.

    • A minimum of five concentrations for each insecticide should be prepared to generate a clear dose-response curve.

  • Leaf Preparation and Treatment:

    • Excise leaf discs (e.g., 5 cm diameter) from untreated cabbage plants.

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Exposure and Incubation:

    • Place one treated leaf disc into a Petri dish lined with a slightly moistened filter paper to maintain leaf turgidity.

    • Introduce a set number of third instar P. xylostella larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid.

    • Incubate the dishes under the same controlled conditions as insect rearing.

    • Each concentration, including the control, should be replicated at least three times.

  • Mortality Assessment:

    • Assess larval mortality after a predetermined time, typically 24 to 48 hours.

    • Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded with a fine brush.

    • Control mortality should not exceed 10-20%; if it does, the bioassay should be repeated. [15]

Data Analysis: From Mortality to Potency
  • Correction for Control Mortality: If mortality is observed in the control group, the treatment mortalities should be corrected using Abbott's formula.

  • Probit Analysis: The corrected mortality data is then subjected to probit analysis. [15][16]This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the calculation of the LC50 (Lethal Concentration, 50%) value. [16][17]* LC50 and Confidence Intervals: The LC50 represents the concentration of the insecticide that is lethal to 50% of the test population. [16]The analysis also generates 95% confidence intervals, which provide a measure of the precision of the LC50 estimate. [16][18]

Quantitative Comparison of Insecticidal Activity

The following table summarizes the comparative toxicity of Fipronil and Chlorantraniliprole against third instar larvae of a susceptible strain of Plutella xylostella, as determined by a leaf-dip bioassay.

InsecticideChemical ClassMode of Action (IRAC Group)LC50 (mg/L)95% Confidence Interval
Fipronil Phenylpyrazole2B: GABA-gated chloride channel antagonist0.0172Data not provided in source
Chlorantraniliprole Diamide28: Ryanodine receptor modulator0.0328Data not provided in source

Data sourced from a 2019 study on the toxicity of novel insecticides against Plutella xylostella. [19][20] Interpretation of Results:

  • Potency: Based on the LC50 values from this specific study, Fipronil (LC50 = 0.0172 mg/L) was found to be more potent than Chlorantraniliprole (LC50 = 0.0328 mg/L) against the diamondback moth. [20]A lower LC50 value indicates higher toxicity, as a smaller concentration is required to achieve 50% mortality.

  • Imidacloprid Comparison: While direct, head-to-head comparative LC50 data for Imidacloprid against P. xylostella from the same study is not available, other studies have reported LC50 values for neonicotinoids against various aphid species in the range of 4.1-4.5 ppm. [21]It is important to note that direct comparisons of LC50 values across different studies, insect species, and bioassay methods should be made with caution due to potential variations in experimental conditions. However, the distinct modes of action and target pests of these insecticides are often the primary drivers for their selection in pest management programs.

Conclusion: A Multi-faceted Approach to Insect Control

This guide has provided a quantitative comparison of the insecticidal activity of Fipronil, a representative pyrazole-class insecticide, against two alternatives, Chlorantraniliprole and Imidacloprid. Our analysis, grounded in a robust experimental framework, reveals several key insights for researchers and drug development professionals:

  • Potency is Pest-Specific: While Fipronil demonstrated higher intrinsic toxicity to Plutella xylostella in the cited study, the choice of an insecticide in a real-world scenario depends on a multitude of factors, including the target pest spectrum, the prevalence of resistance, and the desired level of selectivity.

  • Distinct Mechanisms are Key: The diverse modes of action of these three insecticides are a critical tool in insecticide resistance management. Rotating or combining insecticides with different target sites can delay the development of resistance in pest populations.

  • Rigorous Bioassays are Essential: The reliability of any quantitative comparison hinges on the quality of the experimental data. Adherence to standardized protocols, from insect rearing to statistical analysis, is non-negotiable for generating trustworthy and reproducible results.

Future research should focus on generating more head-to-head comparative data for a wider range of pyrazole oximes and their alternatives against various economically important pests. Furthermore, a deeper understanding of the molecular interactions at the target sites will continue to drive the rational design of the next generation of effective and sustainable insecticides.

References

  • The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel. (2019). PubMed. [Link]

  • Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. (2003). PubMed. [Link]

  • Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. (2010). PMC. [Link]

  • Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation. (2008). PubMed. [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (2009). PMC. [Link]

  • The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells. (2002). PubMed. [Link]

  • Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine. (2012). ACS Publications. [Link]

  • Differential sensitivity of two insect GABA-gated chloride channels to dieldrin, fipronil and picrotoxinin. (2002). ORBi. [Link]

  • Actions of imidacloprid, clothianidin and related neonicotinoids on nicotinic acetylcholine receptors of American cockroach neurons and their relationships with insecticidal potency. (2005). J-Stage. [Link]

  • Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance. (2019). PubMed. [Link]

  • Imidacloprid actions on insect neuronal acetylcholine receptors. (1997). The Company of Biologists. [Link]

  • Effects of the alpha subunit on imidacloprid sensitivity of recombinant nicotinic acetylcholine receptors. (1998). PubMed. [Link]

  • Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. (2010). ResearchGate. [Link]

  • Probit Analysis for LC50 Calculation. (N.D.). Scribd. [Link]

  • Data analysis through SAS with special emphasis on Probit analysis. (N.D.). NAARM. [Link]

  • Ryanodine receptor mutation conferring chlorantraniliprole resistance in the eggplant fruit borer Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). (2025). PubMed. [Link]

  • Ryanodine receptor mutation conferring chlorantraniliprole resistance in the eggplant fruit borer Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). (2025). Oxford Academic. [Link]

  • Evaluation of novel insecticides and their persistency against diamondback moth, Plutella xylostella Linn. (2019). ResearchGate. [Link]

  • A Study on Adopting Probit Method for the Calculation of Lethal Concentration (LC-50) Regarding Aquatic Organisms. (2016). CABI Digital Library. [Link]

  • How to calculate 95% CI of LC50 from Probit analysis by hand or Excel? (2025). ResearchGate. [Link]

  • TOXICITY AND PERSISTENCE OF NEWER MOLECULES AGAINST DIAMONDBACK MOTH Plutella xylostella (L.). (N.D.). Krishikosh. [Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). IVCC. [Link]

  • Recent Research Progress in Oxime Insecticides and Perspectives for the Future. (2024). ACS Publications. [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2025). AgriSustain-An International Journal. [Link]

  • Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. (2013). PubMed. [Link]

  • Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. (2019). MDPI. [Link]

  • I2I Landscaping report: Lab efficacy testing of larvicides- Insecticide bioassay methods. (2024). Innovation to Impact. [Link]

  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (2014). PubMed. [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2024). MDPI. [Link]

  • SUSCEPTIBILITY OF DIAMOND BACK MOTH PLUTELLA XYLOSTELLA (L.) TO DIAMIDE INSECTICIDES. (2021). Indian Journal of Entomology. [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023). Chulalongkorn University. [Link]

  • Transcriptome Analysis of Chlorantraniliprole Resistance Development in the Diamondback Moth Plutella xylostella. (2013). PLOS One. [Link]

  • The Philippine Entomologist. (2010). The Philippine Entomologist. [Link]

  • Annual LD50 status of five neonicotinoids and one phenylpyrazole for... (2019). ResearchGate. [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. (2018). PMC. [Link]

  • Efficacy of Neonicotinoids against Aphids Infesting Brinjal. (2017). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Comparative toxicity of two neonicotinoids and a pyrethroid to forager honeybees (Apis mellifera L., 1758) (Hymenoptera: Apidae). (2020). DergiPark. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Novelty of the (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one Oxime Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds is a critical starting point for developing next-generation therapeutics. A scaffold that occupies unexplored chemical space can u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of novel chemical scaffolds is a critical starting point for developing next-generation therapeutics. A scaffold that occupies unexplored chemical space can unlock new biological activities and provide a clear path to intellectual property. This guide presents a comprehensive framework for assessing the novelty and therapeutic potential of the (2Z)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime chemical scaffold. We will dissect its constituent pharmacophores, benchmark it against the known chemical universe, and provide a rigorous, self-validating experimental workflow for its evaluation.

Deconstructing the Scaffold: An Assemblage of Privileged Moieties

The novelty of a scaffold is rarely absolute; it often arises from a unique combination and spatial arrangement of known pharmacophoric elements. The structure is a prime example, merging three well-regarded motifs in medicinal chemistry: the pyrazole ring, a sterically hindered butanone core, and a geometrically defined oxime.

  • The Pyrazole Ring: As a five-membered aromatic heterocycle, pyrazole is a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] Its dual capacity to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets.[3] The number of pharmaceuticals incorporating a pyrazole nucleus has surged, with blockbuster drugs like the anti-inflammatory Celecoxib and kinase inhibitors such as Ibrutinib and Ruxolitinib underscoring its importance.[1][2] The unsubstituted N1-linked pyrazole in our target scaffold serves as a synthetically tractable handle for future optimization.

  • The Dimethylated Butanone Core: The 3,3-dimethyl substitution on the butanone core introduces a tert-butyl group. This feature provides significant steric bulk, which can enforce a specific conformation upon the molecule, potentially leading to enhanced target selectivity. Furthermore, such steric shielding at a position alpha to a carbonyl can increase metabolic stability by hindering enzymatic degradation pathways—a common and effective strategy in lead optimization.

  • The (Z)-Oxime Functional Group: Oximes (RR'C=NOH) are versatile functional groups with a rich history in medicinal chemistry, known to possess a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] They are present in FDA-approved cephalosporin antibiotics like cefuroxime and are renowned as reactivators of acetylcholinesterase in response to nerve agent poisoning.[4][6] The defined (Z)-stereochemistry of the oxime is a critical feature, as it dictates the precise three-dimensional orientation of the hydroxyl group, which can be pivotal for target engagement.

The innovative potential of (2Z)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime lies not in its individual components, but in their unique linkage, which has not been extensively explored in medicinal chemistry literature or patent databases.

Comparative Analysis: Charting Unexplored Chemical Territory

A thorough novelty assessment requires benchmarking against existing chemical matter. While pyrazole oxime derivatives have been investigated for various applications, including as insecticides and acaricides, the specific substitution pattern of our target scaffold appears unique.[7][8][9][10] Many reported pyrazole oximes, such as the acaricide Fenpyroximate, feature different substitution patterns and linkers.[7][8][9]

The following diagram illustrates the conceptual position of our target scaffold relative to established drug classes, highlighting its novelty.

cluster_known Known Chemical Space TARGET (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl) butan-2-one Oxime KINASE Kinase Inhibitors (e.g., Ruxolitinib) TARGET->KINASE Shares Pyrazole COX COX-2 Inhibitors (e.g., Celecoxib) TARGET->COX Shares Pyrazole ANTIBIOTICS Cephalosporins (e.g., Cefuroxime) TARGET->ANTIBIOTICS Shares Oxime ANTIDOTES AChE Reactivators (e.g., Pralidoxime) TARGET->ANTIDOTES Shares Oxime

Figure 1: Conceptual positioning of the target scaffold. It shares core motifs with major drug classes but is not represented within them, indicating novel chemical space.

This analysis suggests that the scaffold resides at the intersection of well-validated pharmacophores, yet its specific architecture is underexploited, presenting a compelling opportunity for discovering new intellectual property and biological functions.

Experimental Validation Workflow: A Roadmap for Novelty Assessment

To move from theoretical novelty to empirical validation, a systematic and multi-stage experimental plan is essential. The following workflow is designed as a self-validating cascade, where the results of each stage inform the decisions and resource allocation for the next.

G cluster_0 Phase 1: Synthesis & Profiling cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation A Scaffold Synthesis & Structural Confirmation (NMR, MS, X-ray) B Broad Target-Based Screen (e.g., Kinase Panel) A->B Test Compound C Phenotypic Screen (e.g., Cancer Cell Line Panel) A->C Test Compound D IC50 / EC50 Determination (Dose-Response) B->D Identify Hits C->D Identify Hits E Orthogonal Assays & Initial Selectivity D->E Confirm Activity F Analog Synthesis & SAR Exploration E->F Prioritize Scaffolds G In Vitro ADME-Tox Profiling (Solubility, Stability, CYP) F->G Optimize Properties

Figure 2: A multi-phase experimental workflow for the systematic evaluation of the novel scaffold.

Phase 1, Protocol 1: Scaffold Synthesis and Characterization

Causality: Before any biological assessment, the chemical entity must be synthesized to high purity, and its structure must be unambiguously confirmed. This step is the foundation of trustworthy data generation.

Methodology:

  • N-Alkylation: React 1H-pyrazole with 1-bromo-3,3-dimethylbutan-2-one in an aprotic solvent like acetonitrile with a mild base such as K₂CO₃. Monitor reaction completion by TLC or LC-MS. Purify the resulting ketone intermediate, 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one, via column chromatography.

  • Oximation: React the purified ketone with hydroxylamine hydrochloride and a base like sodium acetate in ethanol under reflux. This reaction typically yields a mixture of (E) and (Z) isomers.

  • Purification and Characterization: Separate the (Z) and (E) isomers using column chromatography or fractional crystallization. Confirm the absolute structure and stereochemistry of the desired (Z)-isomer using:

    • ¹H and ¹³C NMR: To verify atomic connectivity and isomeric purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • X-ray Crystallography: If suitable crystals can be grown, this provides definitive proof of the 3D structure and stereochemistry.

Phase 1, Protocol 2: Initial Biological Screening

Causality: Given the prevalence of the pyrazole moiety in kinase inhibitors, a broad-spectrum kinase panel is a rational, target-based starting point.[1][2] Concurrently, a phenotypic screen provides an unbiased approach to uncover unexpected activities against complex biological systems.

Methodology:

  • Kinase Panel Screen: Submit the purified compound for screening against a large, commercially available kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM). The primary endpoint is the percent inhibition of each kinase's activity.

  • Phenotypic Screen: Screen the compound against a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) over a range of concentrations. The primary endpoint is the GI₅₀ (concentration causing 50% growth inhibition).

Data Interpretation and Decision Making

The results from Phase 1 will dictate the viability of the scaffold. The following table outlines potential outcomes and subsequent actions.

ScenarioKinase Screen OutcomePhenotypic Screen OutcomeInterpretation & Go/No-Go Decision
A: Clear Hit Potent (>90%) and selective inhibition of one kinase or a small family.High potency (GI₅₀ < 1 µM) in cell lines dependent on the identified kinase target.GO: Proceed to Phase 2. Validate hit with IC₅₀ determination and orthogonal assays.
B: Promiscuous Hit Potent inhibition of multiple, unrelated kinases.Broad, potent activity across many cell lines.PROCEED WITH CAUTION: May have off-target toxicity. Deconvolution of key targets is needed. Consider for polypharmacology approaches.
C: Phenotypic Hit No significant kinase inhibition (<50%).Potent and selective activity in a specific cell line or subset.GO: High-priority for target deconvolution studies (e.g., thermal proteome profiling, chemical proteomics). The scaffold may have a novel mechanism of action.
D: No Activity No significant kinase inhibition.No significant growth inhibition (GI₅₀ > 50 µM).NO-GO: The scaffold is likely inactive in these contexts. Deprioritize or explore entirely different biological assays.

Conclusion

The (2Z)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime scaffold represents a compelling starting point for a drug discovery campaign. It combines validated pharmacophores into a unique chemical architecture that is largely absent from existing literature and patent databases. This analysis provides not only the theoretical basis for its novelty but also a practical, step-by-step experimental guide for its empirical validation. By systematically executing the proposed workflow, researchers can rigorously assess the scaffold's true potential and determine if it holds the key to a new class of therapeutic agents.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry URL: [Link]

  • Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Source: Molecules URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Derivatives of oxime with medicinal chemistry applications. Source: ResearchGate URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Molecules URL: [Link]

  • Title: Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Source: Molecules URL: [Link]

  • Title: The Medicinal Properties for FDA-Approved Oximes. Source: Encyclopedia MDPI URL: [Link]

  • Title: Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Source: PubMed URL: [Link]

  • Title: Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Source: Semantics Scholar URL: [Link]

  • Title: Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Medicinal Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. As a specialized chemical, direct and comprehensive safety data may...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. As a specialized chemical, direct and comprehensive safety data may not be readily available. Therefore, this guide is built upon a foundation of established principles for handling structurally similar compounds, specifically pyrazole derivatives and butanone oximes, ensuring a high margin of safety. Adherence to these procedures is critical for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.

Hazard Assessment and Profile

Due to the absence of a specific Safety Data Sheet (SDS) for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime, its hazard profile must be inferred from its constituent functional groups: a pyrazole ring and a butanone oxime moiety. This "worst-case" approach ensures that all potential risks are appropriately managed.

The pyrazole nucleus is present in many pharmacologically active compounds, and its derivatives must be handled with care to avoid environmental release.[1] The butanone oxime functional group is associated with significant health hazards, including potential carcinogenicity and acute toxicity.[2][3]

Table 1: Inferred Hazard Profile based on Structural Analogues

Hazard CategoryFinding from Analogous CompoundsRationale & Cited Sources
Acute Oral Toxicity Toxic if swallowed. 2-Butanone oxime is classified as toxic upon single ingestion.[2][3] Pyrazole itself is harmful if swallowed.[4]
Acute Dermal Toxicity Harmful in contact with skin. 2-Butanone oxime is moderately toxic after a single skin contact.[2]
Skin Irritation/Sensitization Causes skin irritation. May cause an allergic skin reaction. 2-Butanone oxime is a known skin irritant and sensitizer.[2][5]
Eye Irritation Causes serious eye damage. Both 2-Butanone oxime and general pyrazole compounds are classified as causing serious eye damage.[2][4][6]
Carcinogenicity May cause cancer. 2-Butanone oxime is classified as a Category 1B carcinogen.[2]
Specific Target Organ Toxicity May cause damage to organs (respiratory tract, hematopoietic system) through single or repeated exposure. 2-Butanone oxime shows specific target organ toxicity.[2]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Not readily biodegradable. This is a known hazard for 2-Butanone oxime and a general precaution for pharmaceutical-like compounds.[1][2]

Pre-Disposal: Safe Handling and Storage

Proper handling and storage are the first steps in a safe disposal workflow. These measures minimize immediate risks and prevent unintended reactions or releases.

  • Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including a laboratory coat, chemical-resistant nitrile gloves, and chemical safety goggles.[4][6]

  • Ventilation: All handling of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime, including weighing and solution preparation, should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Storage of Unused Product: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5] It must be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

  • Storage of Waste: Waste containers must be stored in a designated hazardous waste accumulation area, which should be secure and away from general laboratory traffic.[4][9]

Core Disposal Protocol: A Step-by-Step Guide

The required method for the disposal of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[6][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][7]

Step 1: Waste Classification and Segregation

  • Classification: Classify all waste containing (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime as Hazardous Chemical Waste .[4] This includes pure compound, contaminated labware (pipette tips, vials), and spill cleanup materials.

  • Segregation: Do not mix this waste stream with other types of waste unless explicitly approved by your EHS department.[9] Specifically, keep it separate from incompatible materials like strong acids or bases.[10] Collect it as a non-halogenated organic waste.[11]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, sealable, and leak-proof container for waste collection.[4] For liquid waste (e.g., solutions in organic solvents), ensure the container can handle the solvent. For solid waste, a wide-mouth sealable container is appropriate.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[10] The label must clearly state the full chemical name: "(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime" and list all other components of the mixture with their estimated concentrations.[12] Note the accumulation start date.

Step 3: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[14]

  • Container Management: Keep the waste container closed at all times except when adding waste.[13] Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[15]

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the container is full or you have finished the relevant experimental work, follow your institution's procedure to request a hazardous waste pickup from the EHS office.[9]

  • Professional Disposal: The ultimate disposal will be handled by a licensed contractor, most likely through high-temperature incineration, which is the recommended method for such organic compounds.[9][16]

Disposal Workflow Diagram

G cluster_0 A Waste Generation ((2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime) B Classify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container Correctly - Full Chemical Name - Hazard Warnings - Date C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Request Pickup from EHS Department E->F G Final Disposal via Licensed Contractor (e.g., Incineration) F->G

Caption: Decision workflow for the disposal of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime.

Spill and Emergency Procedures

Accidents can happen, and a clear plan is essential for a safe response.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6] Label it clearly as "Spill Debris" with the chemical name.

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation or other symptoms develop.[2][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Regulatory Framework

The handling and disposal of laboratory chemicals are governed by several regulatory bodies. All procedures described here are designed to comply with these standards.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform and train employees about chemical hazards and develop a Chemical Hygiene Plan.[17][18][19]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][20] Laboratories are considered waste generators and must comply with regulations for waste identification, storage, labeling, and disposal.[14]

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible management of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime from initial handling to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Compliancy Group. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Toney-Butler, T.J., & Jordan, S.B. (2022). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Sigma-Aldrich. (2008). Cyclohexanone oxime - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • TCI Chemicals. (2025). 2-Butanone Oxime - Safety Data Sheet.
  • CPAchem Ltd. (2023). 2-Butanone oxime CAS:96-29-7 - Safety data sheet.
  • Cole-Parmer. (2005). 2-Butanone oxime, 99% - Material Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of [University Name]. (n.d.). Laboratory Waste Management Guidelines. [This is a generalized reference representing typical university EHS guidelines. Please consult your specific institution's guidelines.]
  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ChemSRC. (2025). 2-BUTANONE OXIME | CAS#:96-29-7.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.